ISO-CHLORIDAZON
Description
Propriétés
Numéro CAS |
162354-96-3 |
|---|---|
Formule moléculaire |
C10H8ClN3O |
Poids moléculaire |
221.65 |
Synonymes |
iso-chloridazon solution |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of ISO-CHLORIDAZON and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for ISO-CHLORIDAZON, its isomer CHLORIDAZON, and related derivatives. It includes detailed experimental protocols, quantitative data, and visual diagrams of the core chemical transformations. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and development of pyridazinone-based compounds.
Core Synthesis of the Pyridazinone Ring
The foundational structure of CHLORIDAZON and its derivatives is the pyridazinone ring. A common and effective method for the synthesis of this heterocyclic system involves the reaction of mucochloric acid with a hydrazine (B178648) derivative. This reaction proceeds via a cyclocondensation mechanism to form a dichlorinated pyridazinone intermediate, which can then be further modified.
Caption: General synthesis of the 4,5-dichloro-2-phenyl-3(2H)-pyridazinone core.
Synthesis of CHLORIDAZON (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one)
CHLORIDAZON, also known by the common name Pyrazon, is a widely used herbicide. Its synthesis is well-established and typically involves the amination of a dichlorinated pyridazinone precursor.
One of the primary industrial synthesis routes for CHLORIDAZON starts from 4,5-dichloro-2-phenyl-3(2H)-pyridazinone. This intermediate is then subjected to amination, where one of the chlorine atoms is substituted by an amino group. The regioselectivity of this amination is crucial and can be influenced by reaction conditions. The synthesis of CHLORIDAZON favors the substitution of the chlorine atom at the C5 position.
Caption: Synthesis of CHLORIDAZON via amination of the dichlorinated precursor.
Another significant industrial synthesis pathway for CHLORIDAZON starts with the sulfonation of phenol (B47542) to produce 4-hydroxybenzenesulfonic acid. This is followed by chlorination and cyclization with a hydrazine derivative, and finally amination to yield the final product.
Synthesis of this compound (4-amino-5-chloro-2-phenylpyridazin-3-one)
This compound is a positional isomer of CHLORIDAZON and is often found as an impurity in commercial CHLORIDAZON formulations[1]. The synthesis of this compound also starts from the same 4,5-dichloro-2-phenyl-3(2H)-pyridazinone precursor. The key difference lies in the position of amination. In the case of this compound, the amino group is introduced at the C4 position of the pyridazinone ring.
While specific conditions to selectively synthesize this compound are not as widely reported as for CHLORIDAZON, the control of regioselectivity in nucleophilic aromatic substitution on the pyridazinone ring is the critical factor. It is plausible that modifications to the reaction conditions, such as the solvent, temperature, and the nature of the aminating agent, could favor the formation of the 4-amino isomer.
Caption: Postulated synthesis of this compound via C4 amination.
Synthesis of Key Derivatives
Desphenyl-chloridazon
Desphenyl-chloridazon is a significant metabolite of CHLORIDAZON[2][3]. Its synthesis involves the formation of the pyridazinone ring without the N-phenyl group. This can be achieved by using hydrazine instead of phenylhydrazine in the initial cyclocondensation reaction with a suitable four-carbon precursor.
N-Substituted Derivatives
A wide range of N-substituted CHLORIDAZON derivatives can be synthesized for various research applications, including the development of new bioactive molecules. A general approach involves the N-alkylation or N-arylation of the pyridazinone ring. For instance, N-substituted derivatives can be prepared by reacting the parent pyridazinone with an appropriate alkyl or aryl halide in the presence of a base.
Caption: General pathway for the synthesis of N-substituted pyridazinone derivatives.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of CHLORIDAZON and its precursors based on the available literature.
| Reaction | Starting Material | Reagents | Conditions | Yield | Reference |
| Synthesis of 4,5-dichloro-2-(4-methylphenyl)-3(2H)-pyridazinone | Mucochloric acid, p-methylphenyl hydrazine | Diluted H2SO4 (3M) | Reflux, 2h | 96% | [4] |
| Synthesis of CHLORIDAZON | 4,5-Dichloro-2-phenyl-pyridazinone | 20% aqueous ammonia, 4-hydroxyphenyl-acetic acid | 100-110°C, 4h in autoclave | 91% | [5] |
Detailed Experimental Protocols
Synthesis of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one[4]
-
To a mixture of mucochloric acid (14.99 g, 88.75 mmol) in diluted sulphuric acid (3M, 150 mL), add p-methylphenyl hydrazine (10.84 g, 88.75 mmol).
-
Stir the reaction mixture at room temperature.
-
Reflux the solution for 2 hours.
-
The resulting product can be used in subsequent steps, with a reported yield of 96%.
Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone (CHLORIDAZON)[5]
-
In a small autoclave, heat a mixture of 4,5-Dichloro-2-phenyl-pyridazinone (2.41 g), 4-hydroxyphenyl-acetic acid (1.0 g), and 20% aqueous ammonia (20 ml) to 100-110°C with stirring for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Isolate the resulting precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone by filtration.
-
Wash the precipitate with water and dry.
-
The reported yield of pure 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone is 1.86 g, with an additional 0.15 g in the mother liquor and washings, for a total yield of 91%.
General Procedure for the Synthesis of 4-chloro-5-(aliphatic/cyclic saturated amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives[4]
-
To a mixture of crude [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one (1.99 g; 7.84 mmol) in acetonitrile (B52724) (20 mL), add the desired substituted amine (10 mmol) and anhydrous cesium carbonate (2.54 g; 7.84 mmol).
-
Reflux the reaction mixture for 1.5 to 2.5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate work-up to isolate the product.
References
An In-depth Technical Guide on the Molecular Mechanism of Action of Chloridazon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloridazon (B30800), also known as Pyrazon, is a selective pyridazinone herbicide primarily used for the control of broadleaf weeds in sugar beet and red beet cultivation.[1] Its herbicidal activity stems from the direct inhibition of photosynthesis at the molecular level. This technical guide provides a comprehensive overview of the core mechanism of action of chloridazon, focusing on its interaction with Photosystem II (PSII). It details the molecular target, the biochemical consequences of inhibition, and the resulting photodynamic damage that leads to plant death. Furthermore, this guide outlines key experimental protocols used to assess the herbicidal effects on PSII and presents relevant data and molecular models to illustrate these processes.
Core Mechanism of Action: Inhibition of Photosystem II
The primary molecular target of chloridazon is the D1 protein , a core subunit of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[2] Chloridazon acts as a potent inhibitor of photosynthetic electron transport.[1]
Binding to the Q_B_ Site on the D1 Protein
Chloridazon functions by competitively inhibiting the binding of plastoquinone (B1678516) (PQ) at the Q_B_ binding site on the D1 protein.[3][4] Plastoquinone is a mobile electron carrier essential for transporting electrons from PSII to the cytochrome b_6_f complex. By occupying this specific binding niche, chloridazon physically blocks the electron flow from the primary quinone acceptor, Q_A_, to Q_B_.[4] This interruption of the photosynthetic electron transport chain is the foundational event in its mechanism of action.[3] Pyridazinone herbicides, like chloridazon, are classified as C1 group inhibitors, sharing a binding domain with other herbicide families such as triazines and uracils.[2]
Biochemical Consequences of Electron Transport Inhibition
The blockage of the Q_A_ to Q_B_ electron transfer has two immediate and critical biochemical consequences:
-
Cessation of ATP and NADPH Synthesis: The interruption of the electron flow halts the linear electron transport, which is directly coupled to the generation of a proton gradient across the thylakoid membrane. This proton-motive force drives ATP synthase to produce ATP. Furthermore, the reduction of NADP+ to NADPH at the terminus of the electron transport chain ceases. ATP and NADPH are the essential energy and reducing equivalents required for carbon dioxide fixation in the Calvin cycle.[3]
-
Formation of Reactive Oxygen Species (ROS): The inhibition of electron flow from Q_A_ leads to a highly reduced state in the PSII reaction center. The primary charge separation at P680 continues, but the energy cannot be dissipated through the electron transport chain. This leads to the formation of highly reactive triplet chlorophyll (B73375) and subsequently, the production of singlet oxygen (¹O₂) and other reactive oxygen species (ROS) like superoxide (B77818) radicals (O₂⁻).[3][2]
Downstream Cellular Damage
The accumulation of ROS initiates a cascade of destructive cellular events. These highly reactive molecules cause rapid lipid peroxidation of thylakoid membranes, leading to a loss of membrane integrity and leakage of cellular contents.[2][5] Proteins are also damaged through oxidation. The combined effect of energy deprivation (lack of ATP and NADPH) and severe oxidative stress leads to the characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death), ultimately resulting in the death of the susceptible plant.[2]
Signaling and Interaction Pathways
The following diagrams illustrate the key pathways and interactions involved in chloridazon's mechanism of action.
Caption: Photosynthetic electron transport chain and the site of inhibition by Chloridazon.
Caption: Competitive binding of Chloridazon at the Q_B_ site of the D1 protein.
Quantitative Data on PSII Inhibition
| Herbicide Class | Herbicide Example | Target Organism/System | IC₅₀ Value (µM) | Reference |
| Phenylurea | Diuron | Pea Thylakoids | 0.02 ± 0.001 | [6] |
| Triazine | Terbuthylazine | Pea Thylakoids | 0.05 ± 0.002 | [6] |
| Triazinone | Metribuzin | Pea Thylakoids | 0.04 ± 0.002 | [6] |
| Pyridazinone | Chloridazon | N/A in searched literature | N/A |
Note: The IC₅₀ values can vary depending on the experimental conditions, such as chlorophyll concentration and the specific assay used.
Key Experimental Protocols
The assessment of PSII inhibition by herbicides like chloridazon involves several key experimental procedures. These protocols are designed to measure the impact on electron transport and overall photosynthetic efficiency.
Isolation of Thylakoid Membranes
Objective: To isolate functional chloroplast thylakoids from plant tissue for in vitro assays.
Methodology:
-
Homogenization: Harvest fresh plant leaves (e.g., spinach) and remove midribs. Homogenize the leaves in a chilled blending buffer (e.g., 0.4 M sucrose, 10 mM NaCl, 2.5 mM MgCl₂, 20 mM Tricine-NaOH, pH 7.8) with short bursts to break the plant cells.
-
Filtration: Filter the homogenate through multiple layers of cheesecloth or miracloth into a chilled beaker to remove large debris.
-
Centrifugation: Centrifuge the filtrate at low speed (e.g., 200 x g for 2 minutes) to pellet cell debris. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1300 x g for 5-10 minutes) to pellet the chloroplasts.
-
Lysis and Washing: Resuspend the chloroplast pellet in a hypotonic buffer (e.g., 20 mM Tricine-NaOH, pH 7.8, 10 mM NaCl, 2.5 mM MgCl₂) to osmotically lyse the chloroplast envelope, releasing the thylakoids.
-
Final Pelleting: Centrifuge the lysed suspension at a higher speed (e.g., 3500 x g for 10 minutes) to pellet the thylakoid membranes.
-
Resuspension: Resuspend the final thylakoid pellet in a small volume of the desired assay buffer. Determine the chlorophyll concentration spectrophotometrically.
Hill Reaction Assay (DCPIP Photoreduction)
Objective: To measure the rate of PSII-mediated electron transport by monitoring the reduction of an artificial electron acceptor.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing a suitable buffer (e.g., Tricine-NaOH, pH 7.5), MgCl₂, and the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
-
Thylakoid Addition: Add a known concentration of isolated thylakoids (e.g., 10-15 µg chlorophyll/mL) to the cuvette.
-
Herbicide Incubation: For inhibition studies, add varying concentrations of chloridazon (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the reaction mixture and incubate for a short period in the dark.
-
Measurement: Place the cuvette in a spectrophotometer and measure the initial absorbance at 600 nm (A₆₀₀). Expose the cuvette to a strong light source to initiate photosynthesis.
-
Data Collection: Record the decrease in A₆₀₀ over time as the blue, oxidized DCPIP is reduced to its colorless form by electrons from PSII. The rate of photoreduction is proportional to the rate of PSII electron transport.[7]
-
Analysis: Calculate the rate of DCPIP reduction from the linear portion of the absorbance vs. time plot. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the chloridazon concentration.
Caption: Experimental workflow for the Hill Reaction assay to determine IC₅₀.
Chlorophyll a Fluorescence Measurement
Objective: To non-invasively assess the efficiency of PSII photochemistry and detect stress induced by herbicides.
Methodology:
-
Dark Adaptation: Place the plant leaf or thylakoid sample in complete darkness for a period (e.g., 15-30 minutes) to ensure all PSII reaction centers are "open" (Q_A_ is oxidized).
-
Initial Measurement (F₀): Apply a weak, non-actinic measuring light to determine the minimal fluorescence level (F₀), when photochemical quenching is maximal.
-
Maximal Fluorescence (Fₘ): Apply a short, intense pulse of saturating light to transiently close all PSII reaction centers (Q_A_ is fully reduced). The resulting fluorescence level is the maximum fluorescence (Fₘ).
-
Calculation of Fᵥ/Fₘ: Calculate the maximum quantum efficiency of PSII photochemistry as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ. In healthy, unstressed plants, this value is typically around 0.83.
-
Herbicide Treatment: Apply chloridazon to the plant or thylakoid suspension.
-
Post-Treatment Measurement: After a set incubation period, repeat the Fᵥ/Fₘ measurement. Inhibition of electron transport by chloridazon will prevent the re-oxidation of Q_A_, causing a rise in F₀ and a decrease in Fᵥ, leading to a significant reduction in the Fᵥ/Fₘ ratio. This provides a rapid indicator of PSII damage.
Conclusion
The molecular mechanism of action of chloridazon is a well-defined process centered on the inhibition of photosynthetic electron transport. By competitively binding to the Q_B_ site on the D1 protein of Photosystem II, it effectively blocks the flow of electrons, leading to a shutdown of energy production and the generation of destructive reactive oxygen species. This targeted action makes it an effective herbicide against susceptible weed species. The experimental protocols detailed herein provide robust methods for quantifying the inhibitory effects of chloridazon and similar compounds, which is essential for research in herbicide development, weed science, and plant physiology.
References
- 1. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Hill reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and History of Iso-Chloridazon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of iso-chloridazon, a positional isomer of the herbicide chloridazon (B30800). The document details its relationship with chloridazon, its synthesis, and the established mechanism of action for the active herbicidal compound.
Discovery and Historical Context
The story of this compound is intrinsically linked to the development of the herbicide chloridazon.
1.1. Discovery of Chloridazon
Chloridazon, a member of the pyridazinone class of herbicides, was discovered and developed by BASF in the 1960s.[1] It was introduced as a selective, systemic herbicide primarily for the control of annual broad-leaved weeds in sugar beet, fodder beet, and red beet cultivation.[1][2]
1.2. This compound: A Historically Significant Impurity
In the manufacturing of chloridazon, a positional isomer, this compound, was formed as an impurity.[3] Until 1996, commercial formulations of chloridazon contained this isomer.[3] Notably, this compound was found to be "unwirksamen," meaning ineffective as a herbicide.[3] Subsequent refinements in the manufacturing process have since minimized or eliminated the presence of this compound in the final product.
Chemical Properties and Data
Chloridazon and this compound share the same molecular formula and weight but differ in the substitution pattern on the pyridazinone ring.
| Property | Chloridazon | This compound |
| IUPAC Name | 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one[1][4] | 4-amino-5-chloro-2-phenylpyridazin-3(2H)-one[5] |
| CAS Number | 1698-60-8[1][4] | 1698-61-9[5] |
| Molecular Formula | C₁₀H₈ClN₃O[1][4] | C₁₀H₈ClN₃O[5] |
| Molecular Weight | 221.64 g/mol [1] | 221.64 g/mol [6] |
Experimental Protocols
3.1. Synthesis of Chloridazon (General Overview)
The commercial synthesis of chloridazon is a multi-step process that generally involves:[7][8]
-
Cyclization: Formation of the core pyridazinone ring structure through condensation reactions.
-
Chlorination: Introduction of a chlorine atom at the 4-position of the ring.
-
Amination: Addition of an amino group at the 5-position.
3.2. Laboratory Synthesis of this compound
A documented laboratory-scale synthesis for this compound (4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone) is as follows:[7]
Materials:
-
4,5-Dichloro-2-phenyl-pyridazinone
-
4-hydroxyphenyl-acetic acid
-
20% aqueous ammonia
-
Autoclave
-
Standard laboratory glassware and filtration equipment
Procedure:
-
In a small autoclave, combine 2.41 g of 4,5-dichloro-2-phenyl-pyridazinone, 1.0 g of 4-hydroxyphenyl-acetic acid, and 20 ml of 20% aqueous ammonia.[7]
-
Heat the stirred mixture to 100-110°C for 4 hours.[7]
-
After cooling to room temperature, a precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone is formed.[7]
-
Isolate the product by filtration, wash with water, and dry.[7]
Mechanism of Action of Chloridazon
As this compound is considered herbicidally inactive, the mechanism of action described here pertains to the active isomer, chloridazon. Chloridazon acts as a potent inhibitor of photosynthesis in susceptible plant species.[7][8][9]
Target Site: The primary target of chloridazon is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[7][8]
Biochemical Mechanism: Chloridazon binds to the D1 protein within the PSII complex. This binding event blocks the photosynthetic electron transport chain, thereby inhibiting the flow of electrons from PSII.[8] The interruption of electron flow prevents the production of ATP and NADPH, which are vital for carbon fixation and plant growth. This ultimately leads to the death of the weed.
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathway of Chloridazon Inhibition
The interaction of chloridazon with its target disrupts the normal signaling and energy transduction pathway of photosynthesis.
5.2. Generalized Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for assessing the efficacy of a herbicide like chloridazon.
Quantitative Data on Use
Due to its lack of herbicidal activity, there is no quantitative efficacy data for this compound. The table below provides typical application rates for the active herbicide, chloridazon.
| Crop | Target Weeds | Typical Application Rate (kg a.i./ha) |
| Sugar Beets | Annual broad-leaved weeds | 1.3 - 3.25[2] |
| Fodder Beets | Annual broad-leaved weeds | 1.3 - 3.25[2] |
| Beetroot | Annual broad-leaved weeds | 1.3 - 3.25[2] |
Conclusion
The case of this compound serves as an important example of the role of isomers in the development and production of agrochemicals. While chloridazon has a long history as an effective herbicide with a well-defined mechanism of action, its isomer, this compound, is primarily of historical and chemical interest as a non-herbicidal impurity. This distinction underscores the critical importance of stereochemistry and positional isomerism in determining the biological activity of chemical compounds. For researchers in drug development and related fields, this highlights the necessity of rigorous purification and characterization of synthesized molecules to ensure that the desired biological effects are attributable to the intended active ingredient.
References
- 1. pdqscientific.com [pdqscientific.com]
- 2. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 162354-96-3,this compound | lookchem [lookchem.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. This compound | CAS 1698-61-9 | LGC Standards [lgcstandards.com]
- 6. Resolved isomers explained | Integrated Crop Management [crops.extension.iastate.edu]
- 7. prepchem.com [prepchem.com]
- 8. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of ISO-CHLORIDAZON: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ISO-CHLORIDAZON (CAS 1698-61-9), a pyridazinone herbicide. Due to the limited availability of directly published spectra for this compound, this guide presents a combination of experimental data for the closely related and more common isomer, chloridazon (B30800) (CAS 1698-60-8), and predicted spectroscopic values for this compound based on its chemical structure. This document also includes detailed experimental protocols for acquiring such spectroscopic data and a visualization of the metabolic pathway of chloridazon.
Chemical Structure
This compound is the common name for 4-amino-5-chloro-2-phenylpyridazin-3-one. Its chemical structure is fundamental to interpreting its spectroscopic data.
-
Molecular Formula: C₁₀H₈ClN₃O
-
Molecular Weight: 221.64 g/mol
-
SMILES: C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| ~7.7 - 7.5 | m | Phenyl-H (ortho, meta, para) | ~158 |
| ~6.0 - 5.5 | br s | -NH₂ | ~145 |
| ~7.9 | s | Pyridazinone-H | ~140 |
| ~135 | |||
| ~129 | |||
| ~125 | |||
| ~118 |
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands based on its functional groups are listed below.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3200 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Phenyl) |
| ~1660 | Strong | C=O Stretch | Amide (Pyridazinone) |
| 1620 - 1580 | Medium | C=C Stretch | Aromatic (Phenyl) & Pyridazinone |
| 1400 - 1300 | Medium | C-N Stretch | Aromatic Amine |
| 800 - 700 | Strong | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
While a mass spectrum for this compound is not directly available, the electron ionization (EI) mass spectrum for its isomer, chloridazon (also known as Pyrazon), is available from the NIST WebBook. Given the identical molecular formula and weight, the molecular ion peak and isotopic pattern are expected to be the same. The fragmentation pattern may show minor differences.
Table 3: Mass Spectrometry Data for Chloridazon (Pyrazon)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 221 | 100 | [M]⁺ (³⁵Cl) |
| 223 | 33 | [M+2]⁺ (³⁷Cl) |
| 193 | 20 | [M-CO]⁺ |
| 128 | 15 | [M-C₆H₅N]⁺ |
| 105 | 40 | [C₆H₅N₂]⁺ |
| 77 | 60 | [C₆H₅]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique often used with LC-MS, which typically results in a prominent molecular ion peak.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition and Analysis: Acquire the mass spectrum, which is a plot of ion intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Metabolic Pathway of Chloridazon
This compound is an isomer of the more widely studied herbicide chloridazon. The primary metabolic pathway of chloridazon involves the removal of the phenyl group, leading to the formation of desphenyl-chloridazon, or the removal of the phenyl group and addition of a methyl group to form methyl-desphenyl-chloridazon.[1][2][3] This pathway is a critical aspect of its environmental fate and toxicology.
Disclaimer: The predicted spectroscopic data is for estimation purposes and should be confirmed with experimental data. The mass spectrometry data provided is for the isomer chloridazon and is expected to be very similar but not identical to that of this compound.
References
In-Silico Modeling of ISO-CHLORIDAZON Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ISO-CHLORIDAZON is a selective herbicide primarily used for broadleaf weed control in sugar beet cultivation. Its mode of action is the inhibition of photosynthesis at the Photosystem II (PSII) level. This technical guide provides an in-depth overview of the in-silico modeling of this compound's binding to its receptor, the D1 protein within the PSII complex. By leveraging computational methodologies, researchers can gain profound insights into the molecular interactions underpinning its herbicidal activity, facilitating the development of more effective and selective next-generation herbicides. This document outlines the theoretical framework, experimental validation, and computational protocols relevant to understanding the binding dynamics of this compound and related pyridazinone herbicides.
Introduction
This compound, a member of the pyridazinone chemical class, exerts its phytotoxic effects by interrupting the photosynthetic electron transport chain in susceptible plants.[1] The primary target of this compound is the D1 protein, a core component of the Photosystem II (PSII) reaction center located in the thylakoid membranes of chloroplasts.[1][2] Specifically, it binds to the Q(B) binding site on the D1 protein, thereby competing with the native plastoquinone (B1678516) molecule.[3][4][5] This binding event blocks the electron flow from the primary quinone acceptor (Q(_A)) to the secondary quinone acceptor (Q(_B)), leading to a cascade of events that ultimately result in plant death.[2]
The inhibition of electron transport leads to the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, leading to cellular leakage and rapid desiccation of plant tissues.[1][6] Understanding the precise molecular interactions between this compound and the D1 protein is paramount for the rational design of novel herbicides with improved efficacy and crop selectivity.
In-silico modeling, encompassing techniques such as molecular docking and molecular dynamics, offers a powerful and cost-effective approach to investigate these interactions at an atomic level.[3][7] These computational methods allow for the prediction of binding affinities, the identification of key interacting amino acid residues, and the elucidation of the structural basis for herbicide selectivity and resistance.
The Receptor: Photosystem II D1 Protein
Photosystem II is a large multi-subunit protein complex responsible for the light-dependent oxidation of water and the reduction of plastoquinone. The core of PSII is a heterodimer of the D1 and D2 proteins, which bind all the redox-active cofactors involved in electron transport. The Q(_B) binding site, located on the D1 protein, is a highly conserved pocket that accommodates the plastoquinone molecule, facilitating its reduction. This site is the primary target for a wide range of herbicides, including this compound.[3][8] The amino acid residues within this pocket play a crucial role in the binding of both the native substrate and inhibitory herbicides.
In-Silico Modeling of Receptor Binding
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of herbicide research, docking is employed to predict the binding mode and affinity of herbicides to the Q(_B) site of the D1 protein.
Methodology:
A typical molecular docking workflow for studying herbicide binding to the D1 protein involves the following steps:
-
Protein Preparation: A high-resolution 3D structure of the plant Photosystem II complex is obtained from a protein database such as the Protein Data Bank (PDB). A suitable structure is PDB ID: 5XNL, representing the PSII of Pisum sativum.[3] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The 3D structure of the herbicide (e.g., this compound) is generated and optimized to its lowest energy conformation.
-
Docking Simulation: A docking program, such as AutoDock Vina, is used to place the ligand into the defined binding site (the Q(_B) pocket) of the D1 protein. The program explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds and hydrophobic interactions), and the predicted binding energy.
Quantitative Data from Analogous Herbicides:
The following table summarizes the molecular docking and experimental data for herbicides structurally or functionally related to this compound, targeting the D1 protein of Pisum sativum PSII.
| Herbicide | Chemical Class | Predicted Binding Energy (kcal/mol) | Experimental I50 (M) | Key Interacting Residues (Predicted) |
| Metribuzin | Triazinone | -8.5 | 1.2 x 10-7 | His215, Phe265, Ser264 |
| Diuron | Urea | -8.8 | 7.5 x 10-8 | His215, Phe265, Ser264 |
| Terbuthylazine | Triazine | -9.0 | 1.8 x 10-7 | Phe265, Ser264, Ala251 |
| Metobromuron | Urea | -7.9 | 2.5 x 10-6 | His215, Phe265 |
| Bentazon | Benzothiadiazinone | -6.9 | 8.0 x 10-6 | His215, Ser264 |
Data sourced from Battaglino et al., 2021.[3]
Experimental Protocols for Receptor Binding Analysis
Experimental validation is crucial to confirm the predictions from in-silico models. The following are key experimental protocols used to assess the binding and inhibitory activity of herbicides on Photosystem II.
Thylakoid Membrane Isolation
-
Plant Material: Fresh leaves (e.g., from pea or spinach) are harvested and kept on ice.
-
Homogenization: The leaves are homogenized in a cold isolation buffer (e.g., containing sucrose, Tris-HCl, and MgCl(_2)) using a blender.
-
Filtration and Centrifugation: The homogenate is filtered through layers of cheesecloth to remove large debris. The filtrate is then centrifuged at a low speed to pellet intact chloroplasts.
-
Lysis and Washing: The chloroplast pellet is resuspended in a hypotonic buffer to lyse the chloroplasts and release the thylakoid membranes. The thylakoids are then washed and pelleted by centrifugation at a higher speed.
-
Resuspension: The final thylakoid pellet is resuspended in a suitable assay buffer and the chlorophyll (B73375) concentration is determined spectrophotometrically.
DPIP Photoreduction Assay (Hill Reaction)
This assay measures the rate of photosystem II-mediated electron transport.
-
Reaction Mixture: A reaction mixture is prepared containing the isolated thylakoid membranes, a buffer, and the artificial electron acceptor 2,6-dichlorophenolindophenol (DPIP).
-
Herbicide Incubation: The thylakoid suspension is incubated with varying concentrations of the herbicide (e.g., this compound) for a defined period.
-
Measurement: The reaction is initiated by illumination, and the reduction of DPIP is monitored by the decrease in absorbance at a specific wavelength (e.g., 600 nm) using a spectrophotometer.
-
Data Analysis: The rate of DPIP reduction is calculated for each herbicide concentration. The I50 value, the concentration of the herbicide that causes 50% inhibition of the electron transport rate, is then determined by plotting the inhibition percentage against the logarithm of the herbicide concentration.[8]
Chlorophyll a Fluorescence Measurement
This technique provides a rapid and non-invasive way to assess the effects of herbicides on PSII photochemistry.
-
Sample Preparation: Leaf discs or thylakoid suspensions are treated with different concentrations of the herbicide.
-
Dark Adaptation: The samples are dark-adapted for a period (e.g., 20-30 minutes) to ensure all reaction centers are open.
-
Fluorescence Induction: The samples are exposed to a saturating pulse of light, and the resulting chlorophyll fluorescence transient (OJIP curve) is recorded using a fluorometer.
-
Data Analysis: Various fluorescence parameters are extracted from the OJIP curve. The parameter 1-V(_J) is often used to quantify the inhibitory effect of PSII herbicides. The I50 value can be determined from the concentration-dependent changes in this parameter.[3]
Visualizations
Signaling Pathway of PSII Inhibition
Caption: Inhibition of Photosystem II by this compound.
Experimental Workflow for Herbicide Analysis
Caption: Workflow for experimental analysis of PSII inhibitors.
In-Silico Modeling Workflow
Caption: Workflow for in-silico modeling of herbicide binding.
Conclusion
The in-silico modeling of this compound and its analogs provides a powerful lens through which to examine the molecular intricacies of herbicide-receptor interactions. By combining computational approaches like molecular docking with experimental validation through biochemical assays, a comprehensive understanding of the binding mechanism at the Q(_B) site of the D1 protein can be achieved. This knowledge is instrumental in the ongoing effort to design and develop novel herbicides that are not only more potent but also possess enhanced crop selectivity and a more favorable environmental profile. The workflows and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of herbicide science.
References
- 1. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Pharmacokinetics and Metabolism of ISO-CHLORIDAZON in Model Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of ISO-CHLORIDAZON (also known as chloridazon (B30800) or pyrazon) in various model organisms, with a primary focus on data obtained from rat studies. This compound, a pyridazinone herbicide, undergoes extensive metabolic transformation following systemic absorption. This document summarizes key findings on its absorption, distribution, metabolism, and excretion (ADME), presents detailed experimental methodologies for conducting pharmacokinetic studies, and visualizes the metabolic pathways and experimental workflows. The information compiled herein is intended to support further research and development activities related to this compound.
Pharmacokinetic Profile
This compound is characterized by its rapid absorption from the gastrointestinal tract and subsequent extensive metabolism. The parent compound is found in only small quantities in the excreta, indicating that the majority of the administered dose is eliminated as metabolites.
Absorption
Toxicokinetic studies in rats indicate that this compound is readily absorbed following oral administration.
Distribution
Following absorption, this compound is distributed throughout the body. However, tissue accumulation appears to be low, with a reported tissue burden of up to only 3.28% of the administered dose remaining in the body after the initial excretion phase[1].
Metabolism
The biotransformation of this compound is extensive. In rats, a total of ten fractions, comprising nine metabolites and one isomer, have been detected in the urine, with an additional five fractions found in the feces[1]. The primary metabolic pathway involves hydroxylation of the phenyl ring, followed by conjugation reactions.
The major identified metabolite in rats is 5-amino-4-chloro-2-(4-hydroxyphenyl)-3(2H)-pyridazinone. This hydroxylated metabolite is then further conjugated with sulfate (B86663) and glucuronic acid before excretion[1]. In other animal models, such as rabbits, cats, and dogs, a similar metabolic pattern is observed, with approximately half of the administered dose being excreted as the unchanged parent compound and the other half as the 2-(p-hydroxyphenyl) analog[1]. Notably, cats and dogs tend to excrete a higher proportion of the p-hydroxy metabolite compared to the unchanged chemical[1].
Excretion
The primary route of elimination for this compound and its metabolites in rats is via the urine[1]. The majority of the administered dose is excreted within 24 to 48 hours, with the rate of excretion being somewhat dependent on the dose level[1]. Biliary excretion has been identified as a minor route of elimination[1]. Some studies suggest potential gender-related differences in the rate of excretion, with females possibly eliminating the compound at a slower rate than males[1].
Quantitative Pharmacokinetic Data
| Parameter | Value/Description | Species | Route of Administration | Notes |
| Cmax | Data not available | Rat | Oral | Peak plasma concentrations are expected to be reached relatively quickly due to rapid absorption. |
| Tmax | Data not available | Rat | Oral | Consistent with rapid absorption from the gastrointestinal tract. |
| AUC | Data not available | Rat | Oral / IV | Would be necessary to determine bioavailability and overall exposure. |
| Half-life (t½) | Data not available | Rat | Oral / IV | Expected to be relatively short given the rapid excretion within 24-48 hours. |
| Bioavailability | Data not available | Rat | Oral | Expected to be significant due to ready absorption. |
| Clearance | Data not available | Rat | IV | Primarily through metabolic clearance. |
| Volume of Distribution | Data not available | Rat | IV | Low tissue burden suggests a moderate volume of distribution. |
| Primary Metabolites | 5-amino-4-chloro-2-(4-hydroxyphenyl)-3(2H)-pyridazinone and its sulfate and glucuronide conjugates[1] | Rat | Oral | Indicates Phase I (hydroxylation) and Phase II (sulfation, glucuronidation) metabolism. |
| Excretion Routes | Major: Urine; Minor: Biliary[1] | Rat | Oral | Consistent with the elimination of water-soluble metabolites. |
Experimental Protocols
The following sections describe a representative experimental protocol for conducting a pharmacokinetic study of this compound in a rat model. This protocol is based on established methodologies for preclinical ADME studies.
Animal Model
-
Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.
-
Health Status: Animals should be healthy and specific-pathogen-free (SPF).
-
Acclimatization: A minimum of one week of acclimatization to the laboratory environment is recommended.
-
Housing: Animals should be housed in standard cages under controlled conditions of temperature (22 ± 2°C), humidity, and a 12-hour light/dark cycle, with ad libitum access to standard chow and water.
-
Fasting: For oral administration studies, an overnight fast (approximately 12 hours) with free access to water is typical to minimize food-drug interactions.
Dosing and Administration
-
Formulation: this compound can be formulated in a suitable vehicle such as corn oil or a suspension in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose).
-
Routes of Administration:
-
Oral (p.o.): Administration via oral gavage is a common method for preclinical studies.
-
Intravenous (i.v.): For determination of absolute bioavailability and intrinsic clearance, administration via a cannulated vein (e.g., jugular or tail vein) is required.
-
-
Dose Levels: Dose selection should be based on prior toxicity studies to ensure that the administered doses are well-tolerated.
Sample Collection
-
Blood Sampling:
-
Sites: Serial blood samples can be collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling from sites like the tail vein.
-
Time Points: A typical sampling schedule for an oral study might include pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. For an intravenous study, earlier time points such as 2, 5, 15, and 30 minutes are crucial.
-
Processing: Blood should be collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Urine and Feces Collection:
-
Animals are housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals (e.g., 0-8, 8-24, 24-48 hours).
-
The total volume of urine and weight of feces should be recorded. Samples are stored at -80°C until analysis.
-
Bioanalytical Method
-
Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites in biological matrices.
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile, followed by centrifugation, is a common and effective method for extracting the analytes from plasma.
-
Urine: Urine samples may require dilution and filtration before injection. For conjugated metabolites, enzymatic hydrolysis (e.g., with β-glucuronidase and sulfatase) may be necessary to quantify the aglycone.
-
Feces: Fecal samples are typically homogenized in a suitable solvent, followed by extraction and clean-up steps before analysis.
-
-
Method Validation: The analytical method must be validated for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Visualizations
Metabolic Pathway of this compound in Rats
The following diagram illustrates the known metabolic transformations of this compound in rats.
Caption: Metabolic pathway of this compound in rats.
Experimental Workflow for a Pharmacokinetic Study
The diagram below outlines the key steps in a typical in vivo pharmacokinetic study in rats.
Caption: Workflow for a rat pharmacokinetic study.
Conclusion
This compound exhibits a pharmacokinetic profile characterized by rapid absorption and extensive metabolism, primarily through hydroxylation and subsequent conjugation, leading to renal elimination. While qualitative ADME characteristics are documented, a notable gap exists in the availability of detailed quantitative pharmacokinetic data for both the parent compound and its metabolites in model organisms. The experimental protocols and visualizations provided in this guide offer a framework for conducting further research to address these knowledge gaps, which will be crucial for a comprehensive risk assessment and understanding of the disposition of this compound.
References
In-Depth Technical Guide: Toxicological Profile and Safety Data for ISO-CHLORIDAZON
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISO-CHLORIDAZON, also known as chloridazon (B30800) or pyrazon, is a selective herbicide primarily used for the control of broad-leaved weeds in sugar beets, fodder beets, and beetroot.[1][2] Its mode of action in plants involves the inhibition of photosynthesis at photosystem II.[1] This technical guide provides a comprehensive overview of the toxicological profile and safety data for this compound, drawing from a range of non-clinical toxicity studies. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the potential human health and environmental effects of this compound.
Toxicological Profile Summary
This compound generally exhibits low acute toxicity. The primary effects observed in longer-term studies are related to reduced body weight and food consumption. There is no evidence of carcinogenicity in rats and mice. The genotoxicity profile is largely negative in a standard battery of in vitro and in vivo assays.
Acute Toxicity
This compound demonstrates low acute toxicity across various species and routes of administration. Non-specific signs of toxicity were observed following administration.[3]
Table 1: Acute Toxicity of this compound
| Species | Route | Test Substance | LD50/LC50 | Reference |
| Rat | Oral | Technical | 1265 mg/kg bw | [3] |
| Rat | Dermal | Technical | >2500 mg/kg bw | [3] |
| Rat | Inhalation | Technical | >30.8 mg/L (4 hr) | [3] |
| Mouse | Oral | Technical | 1205 mg/kg bw | [3] |
| Rabbit | Dermal | Technical | >2500 mg/kg bw | [3] |
Subchronic Toxicity
Subchronic toxicity studies in rats have identified the liver and thyroid as potential target organs at higher doses.
Table 2: Subchronic Toxicity of this compound
| Species | Duration | Route | NOAEL | LOAEL | Key Findings at LOAEL | Reference |
| Rat (SD) | 13-week | Dietary | 300 ppm (20.7 mg/kg bw/day, males; 23.5 mg/kg bw/day, females) | 1200 ppm | Reduced food consumption, lower food efficiency, changes in erythrocytic parameters, increased liver and thyroid weight, hepatocyte enlargement. | [3] |
Chronic Toxicity and Carcinogenicity
Long-term studies in rats have not demonstrated a carcinogenic potential for this compound.
Table 3: Chronic Toxicity and Carcinogenicity of this compound
| Species | Duration | Route | NOAEL | LOAEL | Key Findings | Reference |
| Rat (SD) | 104-week | Dietary | 450 ppm | 1350 ppm | Increased severity of age-related changes at the highest dose. No evidence of carcinogenicity. | [3] |
Genotoxicity
A comprehensive battery of in vitro and in vivo genotoxicity assays has been conducted on this compound, with the majority of results being negative.
Table 4: Genotoxicity of this compound
| Assay | Test System | Metabolic Activation | Concentration/Dose | Result | Reference |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537, TA1538), E. coli (WP2 hcr) | With and Without | 10-3000 µ g/plate | Negative | [3] |
| Host-Mediated Assay | ICR Mice (S. typhimurium G46) | N/A | 50, 100 mg/kg bw | Negative | [3] |
| Chromosomal Aberration | Human Lymphocytes | With and Without | 1-5 µg/mL | Negative | [3] |
| Rec-Assay | Bacillus subtilis | N/A | Up to 2000 µ g/disk | Negative | [3] |
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies have been conducted in rats and rabbits.
Table 5: Reproductive and Developmental Toxicity of this compound
| Species | Study Type | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Reference |
| Rat (SD) | Two-Generation Reproduction | 450 ppm | 1350 ppm | Reduced pup weights at the highest dose. | [3] |
| Rabbit | Developmental Toxicity | 7.5 mg/kg bw/day | 25 mg/kg bw/day | Reduced maternal body weight gain at 25 mg/kg bw/day. | [4] |
Ecotoxicity
This compound has been shown to have effects on aquatic organisms.
Table 6: Ecotoxicity of this compound
| Organism | Test Type | Endpoint | Value | Reference |
| Rainbow Trout | Acute | LC50 (96 hr) | >32 mg/L | [1] |
| Crayfish (Pacifastacus leniusculus) | Chronic (30-day) | Various | Increased CAT activity, GSH levels, and changes in haemolymph biochemical parameters at 0.45 and 2.7 µg/L. | [5] |
Signaling Pathways and Mechanisms of Toxicity
While the primary mode of action of this compound in plants is the inhibition of photosynthesis, its toxicological effects in mammals appear to involve other mechanisms. Studies suggest that this compound can interact with cell membranes and impair mitochondrial function.[6][7]
One proposed mechanism of toxicity involves the disruption of mitochondrial respiration. In vitro studies with rat liver mitochondria have shown that chloridazon can inhibit succinate-dependent respiration.[6] This inhibition of the electron transport chain can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), leading to oxidative stress.
Experimental Protocols
The toxicological studies summarized in this guide were conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Ames Test (Bacterial Reverse Mutation Assay)
-
Principle: This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.
-
Methodology:
-
Tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 and E. coli WP2 hcr) are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[3]
-
The mixture is plated on minimal glucose agar (B569324) plates lacking histidine (or tryptophan).
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to a solvent control.[3]
-
In Vitro Chromosomal Aberration Test
-
Principle: This assay assesses the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
-
Methodology:
-
Human lymphocytes are cultured in vitro.
-
The cells are exposed to various concentrations of this compound for a defined period, both with and without a metabolic activation system (S9 mix).[3]
-
A spindle inhibitor (e.g., colchicine) is added to arrest cells in metaphase.
-
Cells are harvested, fixed, and stained.
-
Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).[3]
-
Two-Generation Reproductive Toxicity Study (similar to OECD 416)
-
Principle: This study is designed to evaluate the effects of a test substance on male and female reproductive performance and on the growth and development of the offspring over two generations.
-
Methodology:
-
P Generation: Male and female rats are administered this compound in the diet for a pre-mating period, during mating, gestation, and lactation.
-
F1 Generation: Offspring are selected and administered the test substance from weaning through maturity, mating, gestation, and lactation to produce the F2 generation.
-
Endpoints: Throughout the study, observations are made on clinical signs, body weight, food consumption, mating performance, fertility, gestation length, parturition, and litter size. Pups are examined for viability, growth, and development. At termination, organs are weighed and histopathological examinations are performed on reproductive and other target organs.[3]
-
Conclusion
The toxicological profile of this compound indicates a low level of acute toxicity. The primary findings in repeat-dose studies are related to decreased body weight and food consumption, with effects on the liver and thyroid observed at higher doses. This compound is not considered to be carcinogenic or genotoxic based on a standard battery of tests. Developmental effects in the form of reduced pup weights were observed at high doses in a two-generation reproduction study in rats. The mechanism of toxicity in mammals may involve interaction with cell membranes and impairment of mitochondrial function. Further research into the specific molecular signaling pathways affected by this compound would provide a more complete understanding of its toxicological profile.
References
- 1. pssj2.jp [pssj2.jp]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. govinfo.gov [govinfo.gov]
- 6. researchgate.net [researchgate.net]
- 7. The organochlorine herbicide chloridazon interacts with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of ISO-CHLORIDAZON Research: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Introduction
ISO-CHLORIDAZON, a pyridazinone herbicide more commonly known by its synonym Chloridazon or Pyrazon, has been a significant tool in agriculture for the selective control of broadleaf weeds, particularly in beet crops, since its introduction by BASF in the 1960s.[1][2] Its enduring use has prompted ongoing research into its efficacy, environmental fate, and toxicological profile. This technical guide provides a comprehensive literature review of the research trends surrounding this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and assessment of agrochemicals.
Research Trends in Pyridazinone Herbicides
Research into pyridazinone herbicides, the chemical class to which this compound belongs, has followed a trajectory from initial efficacy and mechanism-of-action studies to a more recent focus on environmental persistence, metabolic pathways, and the development of new derivatives with improved characteristics. Early research firmly established the primary mode of action for this class as the inhibition of photosynthesis at photosystem II (PSII).[2]
More recent trends indicate a diversification of research efforts. There is a growing body of literature on the environmental occurrence and degradation of Chloridazon and its principal metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC), which have been found to be persistent in aquatic environments. Furthermore, the quest for novel herbicides has led researchers to explore new pyridazinone derivatives that target different biochemical pathways, such as phytoene (B131915) desaturase (PDS), to overcome weed resistance and broaden the spectrum of activity.
Mechanism of Action: Inhibition of Photosynthetic Electron Transport
The primary herbicidal effect of this compound is achieved through the disruption of photosynthesis. Specifically, it inhibits the electron transport chain within Photosystem II (PSII) in the chloroplasts of susceptible plants.[2] By binding to the D1 quinone-binding protein, this compound blocks the transfer of electrons, thereby halting the production of ATP and NADPH, which are essential for carbon dioxide fixation. This inhibition of the Hill reaction leads to a cascade of events, including the production of reactive oxygen species, ultimately resulting in chlorosis, necrosis, and plant death.[2]
Caption: Inhibition of Photosynthetic Electron Transport by this compound.
Quantitative Data Summary
Herbicidal Efficacy
The efficacy of Chloridazon varies among different weed species. The following table summarizes the effective dose required for 90% reduction (ED90) of aboveground dry matter for several broadleaf weeds.
| Weed Species | Common Name | ED90 (g a.i. ha⁻¹) |
| Portulaca oleracea | Common Purslane | 1138.31 |
| Solanum nigrum | Black Nightshade | > tested rates |
| Amaranthus retroflexus | Redroot Pigweed | > tested rates |
| Chenopodium album | Common Lambsquarters | > tested rates |
Data sourced from a study on post-emergence application in sugar beet.
Toxicological Profile
Toxicological studies have been conducted to assess the safety of Chloridazon. The following table summarizes key findings from acute and subchronic toxicity studies in rats.
| Study Type | Species | Route | Dose Levels | Key Findings | NOEL (No-Observed-Effect Level) |
| Acute Oral | Rat | Oral | - | Low acute toxicity | - |
| 13-Week Subchronic | Rat | Dietary | 0, 300, 1200, 4800, 19200 ppm | Reduced food consumption, lower erythrocytic parameters, increased liver and thyroid weight at ≥1200 ppm. | 300 ppm |
Pharmacokinetic Profile
Studies in rats indicate that Chloridazon is readily absorbed through the gastrointestinal tract. The primary route of excretion is via urine, with the majority of the dose being eliminated within 24 to 48 hours. Biliary excretion is a minor route. The parent compound is found in only small amounts in the urine and feces, indicating metabolism prior to excretion.[1]
| Parameter | Observation |
| Absorption | Readily absorbed from the GI tract. |
| Distribution | Rapidly distributed to tissues and organs, with no evidence of accumulation.[3] |
| Metabolism | Major reactions include oxidative demethylation and cleavage of the bond between the thiazolylmethyl and nitroguanidine (B56551) moieties.[3] The 2-(p-hydroxyphenyl) analog is a known metabolite.[1] |
| Excretion | Primarily via urine (~90% of dose).[3] Almost complete excretion within 2 days.[3] |
Experimental Protocols
Hill Reaction Inhibition Assay
This protocol is designed to demonstrate the inhibition of photosynthetic electron transport by this compound using isolated chloroplasts.
1. Chloroplast Isolation:
-
Homogenize fresh spinach leaves in an ice-cold extraction buffer (e.g., 0.4 M sucrose (B13894) in 10 mM Tris, pH 7.8).
-
Filter the homogenate through cheesecloth.
-
Centrifuge the filtrate at a low speed to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in fresh, ice-cold extraction buffer.
2. Reaction Mixture Preparation:
-
Prepare a series of test tubes containing the chloroplast suspension and the extraction buffer.
-
Add varying concentrations of this compound (dissolved in an appropriate solvent) to the test tubes. Include a control with no herbicide.
-
Add a blue artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), to each tube.
3. Measurement of Hill Reaction:
-
Expose the test tubes to a light source.
-
At regular intervals, measure the absorbance of the solution at 600 nm using a spectrophotometer.
-
The rate of the Hill reaction is determined by the rate of decrease in absorbance as the blue (oxidized) DCPIP is reduced to its colorless form.
4. Data Analysis:
-
Plot the change in absorbance over time for each this compound concentration.
-
Calculate the rate of the Hill reaction for each concentration.
-
Determine the concentration of this compound that causes 50% inhibition (IC50) of the Hill reaction.
Subchronic 90-Day Oral Toxicity Study in Rodents (OECD 408 Guideline)
This protocol outlines a standardized method for assessing the subchronic oral toxicity of a test substance like this compound.
1. Animal Selection and Husbandry:
-
Use a standard laboratory rodent strain (e.g., Sprague-Dawley rats), young and healthy.
-
House animals in appropriate conditions with controlled temperature, humidity, and light cycle.
-
Provide access to standard diet and drinking water ad libitum.
2. Experimental Design:
-
Use at least three dose groups and one control group, with a minimum of 10 males and 10 females per group.
-
The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not induce any signs of toxicity.
-
Administer this compound daily for 90 days, typically mixed in the diet, dissolved in drinking water, or by gavage.
3. Observations:
-
Conduct daily clinical observations for signs of toxicity.
-
Record body weight and food/water consumption weekly.
-
Perform detailed clinical examinations, including ophthalmological examination, at the beginning and end of the study.
-
Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at specified intervals.
4. Pathology:
-
At the end of the 90-day period, euthanize all animals.
-
Conduct a full gross necropsy on all animals.
-
Weigh key organs (e.g., liver, kidneys, brain, spleen, thyroid).
-
Preserve organs and tissues for histopathological examination.
5. Data Analysis:
-
Statistically analyze all quantitative data (body weights, organ weights, clinical pathology).
-
Evaluate the incidence and severity of gross and microscopic lesions.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL).
Analysis of Chloridazon Residues in Soil (GC-ECD Method)
This protocol describes a method for the quantitative determination of Chloridazon residues in soil samples.
1. Sample Preparation and Extraction:
-
Air-dry the soil sample and sieve to remove large debris.
-
Weigh a representative subsample of the soil.
-
Extract the soil sample with a suitable organic solvent, such as methanol, by shaking for an extended period (e.g., 24 hours).
2. Extract Cleanup (Solid Phase Extraction - SPE):
-
Centrifuge or filter the soil extract to separate the solvent from the soil particles.
-
Pass the extract through a C18 SPE cartridge to remove interfering matrix components.
-
Elute the Chloridazon from the SPE cartridge with a small volume of an appropriate solvent.
3. Instrumental Analysis:
-
Concentrate the cleaned extract to a final volume.
-
Analyze the extract using a gas chromatograph equipped with an electron capture detector (GC-ECD).
-
Use a suitable capillary column (e.g., VF-5MS) for separation.
-
Quantify the Chloridazon concentration by comparing the peak area in the sample to that of a known standard.
4. Quality Control:
-
Analyze procedural blanks and fortified samples (spikes) to assess method recovery and potential contamination.
-
Determine the limit of detection (LOD) and limit of quantification (LOQ) for the method.
Visualized Workflows and Relationships
Caption: Experimental Workflow for Hill Reaction Inhibition Assay.
Caption: Logical Workflow for a 90-Day Subchronic Oral Toxicity Study.
Conclusion
The research on this compound (Chloridazon) continues to evolve, reflecting broader trends in agrochemical science. While its primary mechanism of action as a photosystem II inhibitor is well-established, current research is increasingly focused on its environmental behavior and the development of next-generation pyridazinone herbicides. The data and protocols presented in this guide offer a comprehensive overview of the current state of knowledge, providing a valuable resource for scientists and professionals in the field. Future research will likely continue to explore the long-term environmental impact of Chloridazon and its metabolites, as well as the potential for new herbicidal compounds with enhanced efficacy and improved environmental profiles.
References
An In-depth Technical Guide to ISO-CHLORIDAZON Analogues and their Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ISO-CHLORIDAZON analogues, focusing on their synthesis, biological activity as herbicides, and the critical structure-activity relationships (SAR) that govern their efficacy. This compound, also known as Chloridazon or Pyrazon, is a well-established herbicide that functions by inhibiting photosynthesis.[1][2] Understanding the relationship between the chemical structure of its analogues and their herbicidal potency is crucial for the development of new, more effective, and selective weed control agents.
Introduction to this compound and its Mode of Action
This compound (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) belongs to the pyridazinone class of herbicides.[3][4] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1][5] Specifically, it binds to the D1 protein of the PSII complex, thereby blocking the electron transport chain. This disruption halts the production of energy (ATP and NADPH) necessary for plant growth and leads to the formation of reactive oxygen species that cause cellular damage, ultimately resulting in plant death.[1][5] The herbicidal activity of pyridazinones is dependent on their ability to interfere with the photosynthetic electron transport chain.[6]
Synthesis of this compound Analogues
The synthesis of this compound and its analogues generally involves the formation of the core pyridazinone ring. A common synthetic route starts with the Friedel-Crafts acylation of an aromatic hydrocarbon with succinic anhydride (B1165640) to produce a β-aroylpropionic acid. This intermediate is then cyclized with a hydrazine (B178648) derivative to yield the 4,5-dihydropyridazin-3(2H)-one scaffold.[4] Further modifications, such as chlorination and amination, can be carried out to introduce various substituents at different positions of the pyridazinone ring, allowing for the generation of a library of analogues for SAR studies.[4]
A general synthetic scheme is depicted below:
References
- 1. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ijrpc.com [ijrpc.com]
- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 6. [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Framework for Quantum Chemical Calculations on ISO-CHLORIDAZON: A Technical Guide for Researchers
For Immediate Release
This technical guide outlines a comprehensive framework for the quantum chemical analysis of ISO-CHLORIDAZON, a herbicide belonging to the pyridazinone family. While its isomer, Chloridazon (B30800), has been the subject of various studies, a detailed computational investigation of this compound is currently lacking in publicly available literature. This document serves as a roadmap for researchers, scientists, and drug development professionals to characterize the molecular properties and potential interactions of this compound using state-of-the-art computational methods.
This compound (CAS Number: 162354-96-3) is a positional isomer of Chloridazon, sharing the same molecular formula (C₁₀H₈ClN₃O) and a similar molecular weight of approximately 221.65 g/mol .[1] Like its counterpart, it is expected to function as a herbicide by inhibiting photosynthesis.[1] Understanding its electronic structure, reactivity, and potential biological interactions at a quantum mechanical level is crucial for elucidating its mechanism of action, predicting its environmental fate, and potentially designing more effective and safer analogues.
Proposed Computational Methodology
This section details a robust computational protocol for the in-silico characterization of this compound. The proposed methodology is based on Density Functional Theory (DFT), a widely used and reliable quantum chemical method for studying molecules of this size. The protocol is inspired by methodologies successfully applied to the related compound, Chloridazon.[2]
A multi-step computational workflow is proposed, starting from the initial structure preparation to the analysis of various molecular properties.
References
Preliminary Screening of ISO-CHLORIDAZON for Novel Bioactivities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ISO-CHLORIDAZON, a pyridazinone derivative, is a well-established herbicide with a primary mechanism of action involving the inhibition of photosynthesis in target plant species.[1][2] This technical guide explores the preliminary screening of this compound for novel bioactivities beyond its established herbicidal function. While research into new applications for this specific compound is nascent, recent studies have indicated a potential for cytotoxic effects against cancer cell lines. This guide provides a comprehensive overview of the current, albeit limited, evidence for these novel activities, detailed experimental protocols from relevant studies, and a forward-looking perspective on the potential of the pyridazinone scaffold in drug discovery. The information is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and related compounds.
Introduction to this compound
This compound, also known as chloridazon (B30800) or pyrazon, is a selective systemic herbicide used for the control of broadleaf weeds.[2][3] Its mode of action is the inhibition of photosynthesis at photosystem II.[2] Chemically, it is 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one.[3][4] The pyridazinone chemical scaffold to which this compound belongs is recognized for a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects, making its derivatives promising candidates for drug development.[1][3][5]
Novel Bioactivity: Anticancer Potential
Recent preliminary research has shifted focus towards exploring the potential of this compound in oncology. A notable study investigated the cytotoxic effects of chloridazon-loaded alginate-chitosan nanocapsules on the 4T1 breast cancer cell line, a common model for human triple-negative breast cancer.
Summary of Quantitative Data
The following table summarizes the key quantitative finding from the aforementioned study.
| Parameter | Cell Line | Value | Reference |
| IC50 | 4T1 Breast Cancer | 74 µg/ml | [6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Observed Biological Effects
The study on chloridazon-loaded nanocapsules reported several significant biological effects on the 4T1 breast cancer cells:
-
Cytotoxicity: The nanoformulation demonstrated a dose-dependent cytotoxic effect, leading to a decrease in cell viability and vitality.[6]
-
Induction of Apoptosis: Treatment with the nanoformulation was found to induce programmed cell death (apoptosis) in the cancer cells.[6]
-
Anti-Metastatic and Anti-Angiogenic Potential: The expression of genes associated with metastasis (MMP-2 and MMP-9) and angiogenesis (VEGF-A) was significantly decreased.[6]
Experimental Protocols
This section details the methodologies employed in the preliminary screening of this compound for its anticancer activity.
Cell Culture and Treatment
-
Cell Line: 4T1 breast cancer cell line.
-
Culture Medium: RPMI 1640 supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were treated with varying concentrations of chloridazon-loaded alginate-chitosan nanocapsules.[6]
Cytotoxicity Assays
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Neutral Red (NR) Uptake Assay (Cell Vitality): This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in the lysosomes.
Apoptosis Detection
-
Acridine Orange/Propidium Iodide (AO/PI) Staining: This dual staining method allows for the visualization of live, apoptotic, and necrotic cells under a fluorescence microscope.
Gene Expression Analysis
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): This technique was used to analyze the expression levels of specific genes (MMP-2, MMP-9, and VEGF-A) involved in metastasis and angiogenesis.[6]
Visualizations
Signaling Pathway
Caption: Postulated mechanism of this compound's anticancer effects.
Experimental Workflow
Caption: Workflow for preliminary screening of anticancer activity.
Future Directions and Conclusion
The preliminary findings on the cytotoxic effects of this compound against a breast cancer cell line are promising and warrant further investigation. Future research should focus on:
-
Broad-Spectrum Screening: Evaluating the cytotoxic activity of this compound against a wider panel of cancer cell lines to determine its spectrum of activity.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound induces apoptosis and inhibits metastasis and angiogenesis-related gene expression.
-
In Vivo Studies: Conducting animal studies to evaluate the in vivo efficacy and safety of this compound as a potential anticancer agent.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening related pyridazinone derivatives to identify compounds with improved potency and selectivity.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 3. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mini Review on Biological Activities of Pyridazinone Derivative...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic effects of chloridazon-loaded alginate-chitosan nanocapsules on the 4T1 breast cancer cell line. - International Journal of Radiation Research - [ijrr.com]
Methodological & Application
High-performance liquid chromatography (HPLC) method for ISO-CHLORIDAZON quantification
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of ISO-CHLORIDAZON
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound, an isomer of the herbicide Chloridazon, can be effectively separated and quantified using a reversed-phase HPLC method with UV detection. The protocol provided herein is adapted from established methods for Chloridazon analysis and is suitable for routine quality control and research applications. This document provides detailed experimental protocols, data presentation tables, and a workflow diagram to ensure successful implementation.
Introduction
This compound, chemically known as 4-amino-5-chloro-2-phenylpyridazin-3-one, is an isomer of the widely used herbicide Chloridazon.[1][2] Accurate quantification of this compound is crucial for quality control in manufacturing, environmental monitoring, and research studies. High-Performance Liquid Chromatography (HPLC) offers a reliable and precise method for this purpose. This application note outlines a complete HPLC protocol, including instrumentation, reagent preparation, sample handling, and data analysis.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a constant temperature column compartment, and an autosampler is required.[3]
-
Column: A Kinetex C18 column (150 mm x 4.6 mm, 2.6 µm particle size) or equivalent is recommended.[3]
-
Analytical Standards: High-purity this compound reference standard.
-
Solvents: HPLC grade acetonitrile (B52724), water, and o-Phosphoric acid or formic acid are necessary.[3]
-
Sample Filtration: 0.22 µm or 0.45 µm nylon or PTFE syringe filters.[4]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Kinetex C18 (150 mm x 4.6 mm, 2.6 µm)[3] |
| Mobile Phase | A: 0.1% o-Phosphoric or Formic Acid in Water (pH 2.0-2.2) B: Acetonitrile[3] |
| Gradient | Isocratic: 65% A / 35% B[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 5 µL[3] |
| Column Temperature | 25 °C |
| Detector Wavelength | 225 nm or 283 nm[4][5] |
| Run Time | Approximately 18 minutes[3] |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for a solid formulation is provided below.
-
Homogenization: For solid samples, thoroughly homogenize by grinding to a fine powder.[3]
-
Weighing: Accurately weigh a portion of the homogenized sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.[3]
-
Extraction: Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution of the analyte.[3]
-
Dilution: Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile.[3]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.[3]
Method Validation Parameters
For reliable and accurate results, the method should be validated according to international guidelines such as those from the Collaborative International Pesticides Analytical Council (CIPAC) or SANCO.[6] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99[6] |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 98.0% - 102.0%[6] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
Data Presentation
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| R² | [Insert Value] |
System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | [Insert Value] |
| Theoretical Plates | ≥ 2000 | [Insert Value] |
| Repeatability (RSD of 6 injections) | ≤ 1.0% | [Insert Value] |
Experimental Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. By following the detailed protocol and adhering to the specified validation parameters, researchers and analysts can achieve accurate and reproducible results. This method is well-suited for routine analysis in a quality control environment and for various research applications.
References
Application Note: Analysis of ISO-CHLORIDAZON Residues by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction ISO-CHLORIDAZON, also known as Chloridazon or Pyrazon, is a selective herbicide used to control broad-leafed weeds, primarily in beet cultivation.[1][2] Due to its potential for environmental contamination and the persistence of its metabolites, such as desphenyl-chloridazon, regulatory bodies and environmental safety monitors require sensitive and reliable methods for detecting its residues in various matrices.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of pesticide residues like this compound in environmental samples such as soil and water.[5] This application note provides detailed protocols for sample preparation and GC-MS analysis.
Principle The analytical method involves extracting this compound residues from the sample matrix, followed by cleanup to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph (GC), where the compound is volatilized and separated from other components based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer (MS), where it is ionized and fragmented. The mass spectrometer detects the characteristic mass-to-charge ratios of the parent ion and its fragments, allowing for highly specific identification and accurate quantification. For enhanced sensitivity, Selected Ion Monitoring (SIM) mode is often employed, which focuses the detector on specific ions characteristic of the target analyte.[5][6]
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples
This protocol details the extraction and concentration of this compound from water samples using Solid Phase Extraction (SPE).
1. Materials and Reagents
-
This compound analytical standard
-
Solvents: Dichloromethane (B109758), Acetone (B3395972), Acetonitrile (B52724) (pesticide residue grade)
-
Reagent Water (HPLC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
SPE Cartridges: Oasis HLB (500 mg, 6 mL) or equivalent
-
Glassware: 1 L amber glass bottles, graduated cylinders, conical flasks
-
Equipment: SPE vacuum manifold, nitrogen evaporator, analytical balance
2. Sample Preparation and Extraction
-
Collect water samples in 1 L pre-cleaned amber glass bottles and store at 4°C until analysis.[7]
-
Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of acetone, and finally two 5 mL aliquots of reagent water.[7] Ensure the cartridge does not go dry.
-
Pass 1 L of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min using a vacuum manifold.[7]
-
After the entire sample has passed through, dry the cartridge under vacuum for 10-15 minutes.
-
Elute the trapped analytes by passing 10 mL of a 1:1 (v/v) mixture of acetone and dichloromethane through the cartridge.[7]
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.[8]
-
Concentrate the extract to approximately 0.5 mL using a gentle stream of nitrogen in a nitrogen evaporator at 35-40°C.
-
Reconstitute the final volume to 1 mL with ethyl acetate (B1210297) or a suitable solvent for GC-MS injection.
Protocol 2: Analysis of this compound in Soil Samples (QuEChERS Method)
This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil sample extraction and cleanup.[9]
1. Materials and Reagents
-
This compound analytical standard
-
Solvents: Acetonitrile (pesticide residue grade)
-
QuEChERS Extraction Salts: 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl).
-
QuEChERS Dispersive SPE (dSPE) Cleanup Salts: 150 mg primary secondary amine (PSA), 900 mg anhydrous MgSO₄.
-
Equipment: High-speed centrifuge, vortex mixer, 50 mL and 2 mL centrifuge tubes.
2. Sample Preparation and Extraction
-
Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.[10]
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of reagent water to the tube to hydrate (B1144303) the sample and vortex for 1 minute.
-
Add 10 mL of acetonitrile to the tube.[9]
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl).
-
Immediately cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can be used to ensure consistency.[9]
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.[9]
3. Dispersive SPE Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube containing PSA and MgSO₄.
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis. If needed, the extract can be concentrated and exchanged into a different solvent.
GC-MS Instrumental Parameters
The following table outlines the recommended starting parameters for the GC-MS system. These may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Port | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, TG-5MS) |
| Oven Program | Initial: 75°C, hold for 3 min. Ramp 1: 25°C/min to 180°C. Ramp 2: 5°C/min to 300°C, hold for 10 min.[6] |
| Mass Spectrometer (MS) | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 221 (Quantifier), 77, 105 (Qualifiers)[2] |
Data Presentation: Method Performance
The following table summarizes typical performance characteristics for a validated pesticide residue analysis method. These values serve as a benchmark for method validation.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 5 µg/kg (ppb)[11] |
| Limit of Quantification (LOQ) | 2 - 15 µg/kg (ppb)[11] |
| Recovery (%) | 70 - 120%[5][12] |
| Precision (%RSD) | < 20%[12] |
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the analytical protocols.
Caption: Workflow for this compound analysis in water.
Caption: Workflow for this compound analysis in soil.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. scispace.com [scispace.com]
- 6. Simultaneous Determination of 17 Pesticide Residues in Rice by GC/MS using a Direct Sample Introduction Procedure and Spiked Calibration Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. gcms.cz [gcms.cz]
- 9. hpst.cz [hpst.cz]
- 10. chemijournal.com [chemijournal.com]
- 11. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.nl [shimadzu.nl]
Application of ISO-CHLORIDAZON in Plant Biology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISO-CHLORIDAZON, a pyridazinone herbicide commonly known as Chloridazon or Pyrazon, serves as a valuable tool in plant biology research. Its primary mechanism of action involves the inhibition of photosynthesis, making it a selective herbicide for controlling broad-leaved weeds in crops like sugar beets.[1][2] Resistant plants, such as sugar beet, possess the ability to rapidly metabolize Chloridazon into non-toxic compounds, a characteristic that is largely absent in susceptible species.[3][4] This selective activity provides a powerful system for studying herbicide resistance, metabolic pathways, and fundamental photosynthetic processes.
Mechanism of Action
Chloridazon primarily targets the photosynthetic electron transport chain in Photosystem II (PSII).[5] It binds to the D1 protein in the thylakoid membrane, specifically at the quinone B (QB) binding site, thereby blocking the electron flow from the primary quinone acceptor (QA) to plastoquinone (B1678516) (PQ).[5] This interruption of electron transport leads to a cascade of events:
-
Inhibition of the Hill Reaction: The light-dependent splitting of water and the subsequent reduction of an artificial electron acceptor are inhibited.[1]
-
Cessation of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of the energy and reducing power necessary for carbon fixation.[5]
-
Inhibition of Carotenoid Biosynthesis: While the primary target is PSII, some pyridazinone herbicides also interfere with carotenoid biosynthesis. This leads to the photodestruction of chlorophyll (B73375), as the protective quenching function of carotenoids is lost.
-
Oxidative Stress: The blockage of electron transport can lead to the formation of reactive oxygen species (ROS), causing cellular damage.[5]
Applications in Plant Biology Research
The specific mode of action of Chloridazon makes it a useful tool for various research applications:
-
Studying Photosystem II Function: Researchers can use Chloridazon to probe the structure and function of the PSII complex and to investigate the dynamics of electron transport.
-
Investigating Herbicide Resistance Mechanisms: The well-established difference in tolerance between species like sugar beet and various weeds provides an excellent model for studying the genetic and biochemical basis of herbicide resistance, including metabolic detoxification pathways.[3][4]
-
Screening for Herbicide-Tolerant Germplasm: Chloridazon can be used in screening assays to identify crop varieties or mutants with enhanced tolerance to PSII-inhibiting herbicides.
-
Understanding Plant Metabolism: By comparing the metabolic fate of Chloridazon in resistant and susceptible plants, researchers can elucidate the enzymatic pathways (e.g., glycosylation) involved in xenobiotic detoxification.
Data Presentation
Table 1: Inhibitory Activity of Chloridazon on Photosystem II
| Plant Species | Experimental System | Parameter | Value | Reference |
| Spinacia oleracea (Spinach) | Isolated Chloroplasts | IC50 (PET Inhibition) | ~10 µM | [6] |
| Chenopodium album (Common Lambsquarters) | Whole Plant | ED90 (Dry Matter Reduction) | 1133.16 g ai ha⁻¹ | [2] |
| Solanum nigrum (Black Nightshade) | Whole Plant | ED90 (Dry Matter Reduction) | 1133.16 g ai ha⁻¹ | [2] |
IC50: The concentration of inhibitor that causes 50% inhibition of the measured activity. ED90: The effective dose that causes a 90% reduction in the measured parameter. ai ha⁻¹: active ingredient per hectare.
Experimental Protocols
Protocol 1: Determination of Chloridazon-Induced Inhibition of the Hill Reaction in Isolated Chloroplasts
Objective: To quantify the inhibitory effect of this compound on the photosynthetic electron transport in isolated chloroplasts by measuring the reduction of an artificial electron acceptor (DCPIP).
Materials:
-
Fresh spinach leaves
-
Grinding buffer (e.g., 0.4 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, 2 mM MgCl₂)
-
Resuspension buffer (e.g., 0.1 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, 2 mM MgCl₂)
-
Reaction buffer (e.g., 0.1 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, 5 mM MgCl₂)
-
2,6-dichlorophenolindophenol (DCPIP) solution (e.g., 0.25 mM)
-
This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)
-
Spectrophotometer
-
Centrifuge
-
Homogenizer or blender
-
Cheesecloth
-
Ice bucket and ice
-
Light source
Procedure:
-
Chloroplast Isolation (perform all steps at 4°C):
-
Wash and de-vein approximately 20 g of fresh spinach leaves.
-
Cut the leaves into small pieces and homogenize them in 100 mL of ice-cold grinding buffer.
-
Filter the homogenate through several layers of cheesecloth into a pre-chilled centrifuge tube.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to remove cell debris.
-
Carefully transfer the supernatant to a clean, pre-chilled centrifuge tube and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.
-
Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (e.g., 2-3 mL) of ice-cold resuspension buffer.
-
Determine the chlorophyll concentration of the chloroplast suspension (see Protocol 2).
-
-
Hill Reaction Assay:
-
Prepare a series of test tubes with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) in the reaction buffer. Include a solvent control.
-
Add a known amount of chloroplast suspension (e.g., equivalent to 15-20 µg of chlorophyll) to each tube.
-
Add the DCPIP solution to each tube. The final volume of the reaction mixture should be consistent across all tubes.
-
Equilibrate the tubes in the dark for a few minutes.
-
Measure the initial absorbance of each tube at 600 nm (Ainitial).
-
Expose the tubes to a light source.
-
Measure the absorbance at 600 nm at regular intervals (e.g., every 2 minutes) for a total of 10-15 minutes (At).
-
The rate of DCPIP reduction is calculated as the change in absorbance over time (ΔA/min).
-
-
Data Analysis:
Protocol 2: Quantification of Chlorophyll and Carotenoid Content in Plant Leaves
Objective: To measure the chlorophyll and total carotenoid content in plant leaves treated with this compound.
Materials:
-
Plant leaves (treated and control)
-
80% (v/v) acetone (B3395972)
-
Spectrophotometer
-
Mortar and pestle or tissue homogenizer
-
Centrifuge and centrifuge tubes
-
Volumetric flasks
Procedure:
-
Pigment Extraction:
-
Harvest a known fresh weight (e.g., 0.1 g) of leaf tissue from both treated and control plants.
-
Grind the leaf tissue in a mortar and pestle with a small amount of 80% acetone until a fine, homogenous paste is formed.
-
Transfer the homogenate to a centrifuge tube and add 80% acetone to a final volume of 10 mL.
-
Centrifuge the mixture at 5000 x g for 10 minutes to pellet the cell debris.
-
Carefully collect the supernatant containing the pigments into a clean volumetric flask.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm using 80% acetone as a blank.
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for 80% acetone):
-
Chlorophyll a (µg/mL) = 12.7(A663) - 2.69(A645)
-
Chlorophyll b (µg/mL) = 22.9(A645) - 4.68(A663)
-
Total Chlorophyll (µg/mL) = 20.2(A645) + 8.02(A663)
-
Total Carotenoids (µg/mL) = (1000(A470) - 1.82(Chl a) - 85.02(Chl b)) / 198[9]
-
-
-
Data Analysis:
-
Express the pigment content on a fresh weight basis (e.g., mg/g FW).
-
Compare the pigment content of Chloridazon-treated plants with that of the control plants.
-
Protocol 3: Analysis of Chloridazon and its Metabolites in Plant Tissue by HPLC
Objective: To extract and quantify this compound and its major metabolites (e.g., desphenyl-chloridazon) from plant tissue using High-Performance Liquid Chromatography (HPLC).[10]
Materials:
-
Plant tissue (from resistant and susceptible species treated with Chloridazon)
-
Extraction solvent (e.g., methanol (B129727) or acetonitrile)
-
Analytical standards of this compound and its metabolites
-
HPLC system with a suitable column (e.g., C18) and a UV or mass spectrometry (MS) detector
-
Homogenizer
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Extraction:
-
Homogenize a known weight of plant tissue in the extraction solvent.
-
Centrifuge the homogenate to pellet the solids.
-
Collect the supernatant.
-
(Optional) Pass the supernatant through an SPE cartridge to remove interfering compounds.
-
Filter the extract through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method with an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water) and flow rate to achieve good separation of Chloridazon and its metabolites.
-
Set the detector to the appropriate wavelength for UV detection (e.g., 283 nm) or use appropriate MS parameters for detection and quantification.[10]
-
Inject the prepared sample extracts and analytical standards.
-
-
Data Analysis:
-
Create a calibration curve using the analytical standards.
-
Quantify the concentration of Chloridazon and its metabolites in the plant extracts by comparing their peak areas to the calibration curve.
-
Compare the metabolic profiles of resistant and susceptible plant species.
-
Mandatory Visualization
Caption: Signaling pathway of Photosystem II inhibition by this compound.
Caption: Experimental workflow for the Hill reaction inhibition assay.
Caption: Logical relationship of Chloridazon metabolism in resistant vs. susceptible plants.
References
- 1. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sugar beet: Getting the weed control right – Agronomist & Arable Farmer – Darryl Shailes - Hutchinsons [hutchinsons.co.uk]
- 3. sbreb.org [sbreb.org]
- 4. Herbicide mode of action and sugarbeet injury symptoms | Herbicides [extension.umn.edu]
- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. support.collaborativedrug.com [support.collaborativedrug.com]
- 8. graphpad.com [graphpad.com]
- 9. A Novel Method for Estimating Chlorophyll and Carotenoid Concentrations in Leaves: A Two Hyperspectral Sensor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Solid-Phase Extraction (SPE) for the Analysis of Chloridazon and its Metabolites in Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloridazon (B30800), a selective herbicide formerly used extensively in sugar beet cultivation, and its primary metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (MDPC), are of significant environmental concern due to their persistence and potential to contaminate ground and surface water resources.[1][2][3] The polar nature of these metabolites can make their extraction from complex environmental matrices challenging.[4] Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the selective extraction and preconcentration of chloridazon and its metabolites from aqueous and soil samples prior to chromatographic analysis.[1][5] This application note provides detailed protocols for the SPE of chloridazon, DPC, and MDPC from water and soil samples, along with a summary of expected analytical performance data. The subsequent analysis is typically performed using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[4][6]
Data Presentation
The following tables summarize typical quantitative data obtained for the analysis of chloridazon and its metabolites using SPE followed by chromatographic analysis. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Typical SPE Recovery Rates for Chloridazon and its Metabolites
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Analytical Method |
| Chloridazon | Water | C18 | 85 - 105 | HPLC-DAD |
| Desphenyl-chloridazon (DPC) | Water | C18 / Polymeric | 70 - 95 | LC-MS/MS |
| Methyl-desphenyl-chloridazon (MDPC) | Water | C18 / Polymeric | 75 - 100 | LC-MS/MS |
| Chloridazon | Soil | C18 | 80 - 100 | HPLC-DAD |
| Desphenyl-chloridazon (DPC) | Soil | C18 / Polymeric | 65 - 90 | LC-MS/MS |
| Methyl-desphenyl-chloridazon (MDPC) | Soil | C18 / Polymeric | 70 - 95 | LC-MS/MS |
Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Chloridazon and its Metabolites
| Analyte | Matrix | LOD | LOQ | Analytical Method |
| Chloridazon | Water | 0.01 - 0.05 µg/L | 0.03 - 0.15 µg/L | HPLC-DAD |
| Desphenyl-chloridazon (DPC) | Water | 0.005 - 0.02 µg/L | 0.015 - 0.06 µg/L | LC-MS/MS |
| Methyl-desphenyl-chloridazon (MDPC) | Water | 0.005 - 0.02 µg/L | 0.015 - 0.06 µg/L | LC-MS/MS |
| Chloridazon | Soil | 1 - 5 µg/kg | 3 - 15 µg/kg | HPLC-DAD |
| Desphenyl-chloridazon (DPC) | Soil | 0.5 - 2 µg/kg | 1.5 - 6 µg/kg | LC-MS/MS |
| Methyl-desphenyl-chloridazon (MDPC) | Soil | 0.5 - 2 µg/kg | 1.5 - 6 µg/kg | LC-MS/MS |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of Chloridazon and its Metabolites from Water Samples
This protocol outlines the procedure for extracting chloridazon and its metabolites from water samples using C18 SPE cartridges.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
SPE Vacuum Manifold
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Collect water samples in clean glass bottles.
-
If suspended solids are present, filter the sample through a 0.45 µm glass fiber filter.
-
Acidify the sample to pH 2-3 with a suitable acid (e.g., hydrochloric acid) to improve the retention of chloridazon.
-
-
SPE Cartridge Conditioning:
-
Place the C18 cartridges on the vacuum manifold.
-
Condition the cartridges by passing 5 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 5 mL of deionized water. Do not allow the sorbent to go dry.[7]
-
-
Sample Loading:
-
Load the pre-treated water sample (typically 100-500 mL) onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained analytes with two 3 mL aliquots of ethyl acetate into a collection tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for the chromatographic analysis.
-
Vortex the sample and transfer it to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction of Chloridazon and its Metabolites from Soil Samples
This protocol describes the extraction of chloridazon and its metabolites from soil samples.
Materials:
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Centrifuge and centrifuge tubes
-
Shaker
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Pre-treatment and Extraction:
-
Air-dry the soil sample and sieve it through a 2 mm sieve.
-
Weigh 10 g of the sieved soil into a centrifuge tube.
-
Add 20 mL of methanol and shake vigorously for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction step with another 20 mL of methanol and combine the supernatants.
-
-
Dilution:
-
Add 60 mL of deionized water to the combined methanol extract to reduce the organic solvent concentration before SPE.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 cartridges as described in Protocol 1 (Step 2).
-
-
Sample Loading:
-
Load the diluted extract onto the conditioned cartridge at a flow rate of approximately 2-5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the analytes with two 3 mL aliquots of ethyl acetate.
-
-
Reconstitution:
-
Evaporate and reconstitute the sample as described in Protocol 1 (Step 6).
-
Visualizations
Caption: Workflow for SPE of Chloridazon and its Metabolites.
Caption: Logical Relationship of Chloridazon Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. researchgate.net [researchgate.net]
- 4. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Application Notes and Protocols for Radiolabeling of ISO-CHLORIDAZON
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISO-CHLORIDAZON is a herbicide belonging to the pyridazinone class of chemicals, which acts by inhibiting photosynthesis in target weeds.[1] For tracer studies in metabolism, environmental fate, and pharmacokinetic analysis, radiolabeling of the molecule is essential. This document provides a detailed protocol for the radiolabeling of this compound with Carbon-14 ([¹⁴C]), a preferred isotope for such studies due to its long half-life and chemical identity with stable carbon.[2][3] The protocol is based on a plausible synthetic route adapted from the known synthesis of its isomer, chloridazon.[4][5]
Chemical Structure of this compound:
-
Molecular Formula: C₁₀H₈ClN₃O[6]
-
CAS Number: 162354-96-3[6]
-
Canonical SMILES: C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)N[6]
Experimental Protocols
Protocol 1: Synthesis of [¹⁴C]-ISO-CHLORIDAZON
This protocol outlines a multi-step synthesis to incorporate a ¹⁴C label into the phenyl ring of this compound, starting from commercially available [U-¹⁴C]-aniline.
Materials and Reagents:
-
[U-¹⁴C]-Aniline
-
Non-labeled aniline (B41778)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium acetate (B1210297) (CH₃COONa)
-
Mucochloric acid
-
Ammonia (B1221849) (aqueous solution)
-
Phosphorus oxychloride (POCl₃)
-
Solvents: Ethanol, Diethyl ether, Ethyl acetate, Hexane
-
Silica gel for column chromatography
Step 1: Preparation of [U-¹⁴C]-Phenylhydrazine Hydrochloride
-
A solution of [U-¹⁴C]-aniline (specific activity to be determined based on experimental requirements) is diluted with a known amount of non-labeled aniline in a reaction vessel cooled to 0-5 °C.
-
Concentrated hydrochloric acid is added dropwise with stirring to form the aniline hydrochloride salt.
-
An aqueous solution of sodium nitrite is added slowly while maintaining the temperature below 5 °C to form the diazonium salt.
-
The diazonium salt solution is then reduced to [U-¹⁴C]-phenylhydrazine, for instance by the addition of a solution of sodium sulfite (B76179) followed by acidification.
-
The resulting [U-¹⁴C]-phenylhydrazine is extracted with diethyl ether, and the solvent is evaporated. The product is then converted to the hydrochloride salt by treatment with HCl in ethanol.
Step 2: Synthesis of 4,5-dichloro-3(2H)-pyridazinone
-
A solution of mucochloric acid in water is heated.[7]
-
A mixture of hydrazine sulfate and sodium acetate is added to the heated solution.[7]
-
The resulting precipitate of 4,5-dichloro-3(2H)-pyridazinone is collected by filtration and recrystallized from water.[7]
Step 3: Synthesis of [U-¹⁴C]-2-phenyl-4,5-dichloro-3(2H)-pyridazinone
-
The 4,5-dichloro-3(2H)-pyridazinone from Step 2 is reacted with the [U-¹⁴C]-phenylhydrazine hydrochloride from Step 1 in a suitable solvent such as ethanol.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the product is isolated by filtration or extraction and purified by column chromatography.
Step 4: Amination to form [U-¹⁴C]-ISO-CHLORIDAZON
-
The [U-¹⁴C]-2-phenyl-4,5-dichloro-3(2H)-pyridazinone is treated with aqueous ammonia in a sealed reaction vessel.
-
The reaction is heated to promote nucleophilic aromatic substitution of one of the chlorine atoms with an amino group. The position of substitution will determine the final isomer. To obtain the specific this compound isomer, reaction conditions would need to be optimized.
-
The crude [U-¹⁴C]-ISO-CHLORIDAZON is then purified by preparative High-Performance Liquid Chromatography (HPLC).
Quality Control:
-
Radiochemical Purity: Determined by radio-HPLC and Thin Layer Chromatography (TLC) with radiometric detection.
-
Chemical Purity: Assessed by HPLC with UV detection and compared with a non-labeled analytical standard.
-
Specific Activity: Calculated by measuring the radioactivity of a known mass of the purified product using a liquid scintillation counter.
-
Structural Confirmation: Confirmed by mass spectrometry (MS) and comparison of the retention time with an authentic standard.
Data Presentation
Table 1: Summary of Radiolabeling Reaction Parameters and Results
| Parameter | Value |
| Starting Material | [U-¹⁴C]-Aniline |
| Isotope | Carbon-14 |
| Position of Label | Uniformly in the Phenyl Ring |
| Radiochemical Yield (Overall) | 5-15% (Typical for multi-step radiosynthesis) |
| Radiochemical Purity | > 98% |
| Specific Activity | 1.85-3.70 GBq/mmol (50-100 mCi/mmol) |
| Analytical Techniques | HPLC, TLC, MS, LSC |
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Carbon 14 Isotope Radiolabeling | Radiochemistry | Selcia [selcia.com]
- 3. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 5. Chloridazon – Wikipedia [de.wikipedia.org]
- 6. scholarena.com [scholarena.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for High-Throughput Screening of ISO-CHLORIDAZON
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISO-CHLORIDAZON, a pyridazinone derivative, is widely recognized for its herbicidal properties, primarily acting as an inhibitor of photosystem II in plants. However, the pyridazinone scaffold is also a known pharmacophore with a diverse range of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects. Recent studies have demonstrated that certain pyridazinone derivatives can exhibit potent cytotoxicity against human cancer cell lines by inducing apoptosis and proteotoxic stress.[1][2] Furthermore, investigations into the effects of chloridazon (B30800) on animal cells have shown interactions with cell membranes and the potential to induce cellular damage.[3][4]
These findings suggest the potential for repurposing this compound and its analogues as novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying new anticancer compounds. The protocols outlined below focus on cytotoxicity and apoptosis induction in mammalian cancer cell lines.
Potential Applications in High-Throughput Screening
-
Oncology Research: Screening for novel cytotoxic agents against a panel of human cancer cell lines.
-
Apoptosis Induction Studies: Identifying compounds that trigger programmed cell death in cancer cells.
-
Drug Repurposing: Evaluating existing herbicides and related compounds for new therapeutic uses in oncology.
Data Presentation: Cytotoxicity Profiling of this compound
The following table summarizes hypothetical quantitative data from a high-throughput screening campaign evaluating the cytotoxic effects of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented for comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.5 | |
| HeLa | Cervical Cancer | 18.9 | |
| Jurkat | T-cell Leukemia | 12.8 | |
| Doxorubicin (Control) | A549 | Lung Carcinoma | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 1.2 | |
| HeLa | Cervical Cancer | 0.9 | |
| Jurkat | T-cell Leukemia | 0.5 | |
| DMSO (Vehicle) | All | - | >100 |
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the metabolic activity of cultured cancer cells, serving as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
384-well clear-bottom cell culture plates
-
Automated liquid handling system
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a density of 5,000 cells per well in 50 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Plating: Prepare a serial dilution of this compound and control compounds in complete culture medium. Using an automated liquid handler, add 10 µL of the compound solutions to the respective wells. Include wells with vehicle control (DMSO) and positive control (Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization buffer to each well and incubate for 12-18 hours at 37°C in the dark to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: High-Content Screening for Apoptosis Induction (Caspase-3/7 Activation)
This protocol outlines an image-based high-content screening assay to quantify the induction of apoptosis by this compound through the detection of activated caspase-3/7.
Materials:
-
Human cancer cell lines (e.g., A549)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Staurosporine (positive control for apoptosis)
-
Cell-permeable caspase-3/7 activation probe (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
Hoechst 33342 (nuclear stain)
-
384-well black-walled, clear-bottom imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed A549 cells into 384-well imaging plates at a density of 2,500 cells per well in 50 µL of complete culture medium. Incubate for 24 hours.
-
Compound Addition: Add various concentrations of this compound and controls to the wells.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
Staining: Add the caspase-3/7 activation probe and Hoechst 33342 to each well according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for the nuclear and apoptosis probes.
-
Image Analysis: Use image analysis software to automatically identify and count the total number of cells (Hoechst-positive nuclei) and the number of apoptotic cells (caspase-3/7 positive).
-
Data Analysis: Calculate the percentage of apoptotic cells for each treatment. Determine the EC50 for apoptosis induction.
Visualizations
Signaling Pathway
Caption: Proposed apoptotic pathway induced by this compound in cancer cells.
Experimental Workflow
Caption: High-throughput screening workflow for identifying cytotoxic compounds.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The organochlorine herbicide chloridazon interacts with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Analysis of ISO-CHLORIDAZON using Electrospray Ionization Mass Spectrometry (ESI-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the analysis of Iso-Chloridazon, a pyridazinone herbicide, using Electrospray Ionization Mass Spectrometry (ESI-MS). The protocols outlined herein are designed for the accurate identification and quantification of this compound in complex matrices, which is crucial for environmental monitoring and food safety applications. This note includes comprehensive experimental procedures, from sample preparation to liquid chromatography and mass spectrometry conditions, along with tabulated quantitative data and workflow diagrams to ensure reproducible and reliable results.
Introduction
This compound, also known as Chloridazon, is a selective herbicide used to control broadleaf weeds.[1] Its presence and the formation of its metabolites, such as desphenyl-chloridazon, in environmental samples are of significant concern due to their potential persistence and mobility in soil and water.[2] Consequently, sensitive and specific analytical methods are required for their detection and quantification. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source offers high sensitivity and selectivity, making it the technique of choice for analyzing pesticide residues.[3] This application note details a robust method for the analysis of this compound utilizing ESI-MS.
Analyte Information
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one | [1][4] |
| Synonyms | Chloridazon, Pyrazon | [1][4] |
| CAS Number | 1698-60-8 | [1] |
| Molecular Formula | C₁₀H₈ClN₃O | [1][4] |
| Molecular Weight | 221.64 g/mol | [1] |
| Accurate Mass | 221.0356 u | LGC Standards |
Experimental Protocols
Sample Preparation: QuEChERS Method
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various food and environmental matrices.
Materials:
-
Homogenized sample (e.g., soil, water, food product)
-
Acetonitrile (B52724) (ACN)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge the tube at ≥3000 x g for 5 minutes to separate the layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer the supernatant to a d-SPE tube containing a mixture of sorbents (e.g., MgSO₄ for water removal, Primary Secondary Amine (PSA) for removal of polar matrix components, and C18 for removal of nonpolar interferences).
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract.
-
Filter the extract through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 8 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Electrospray Ionization Mass Spectrometry (ESI-MS) Conditions
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization source.
Parameters:
| Parameter | Recommended Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 40 V |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Collision Gas | Argon |
Quantitative Data
The analysis of this compound is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The protonated molecule [M+H]⁺ is used as the precursor ion. The following table summarizes the MRM transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 222.0 | 77.1 | 35 |
| 115.1 | 25 | ||
| 160.0 | 20 |
Note: The optimal collision energies may vary slightly depending on the mass spectrometer used and should be optimized empirically.
Visualizations
References
- 1. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mzCloud – Chloridazon [mzcloud.org]
Application Notes and Protocols for ISO-CHLORIDAZON Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of ISO-CHLORIDAZON (Chloridazon) in in vivo animal studies, focusing on acute oral toxicity, neurobehavioral assessment, and pharmacokinetic analysis. The methodologies are based on established guidelines and published research to ensure data quality and animal welfare.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in animal studies.
Table 1: Acute Oral Toxicity of this compound
| Animal Model | LD50 (mg/kg) | Key Clinical Signs of Intoxication | Reference |
| Wistar Rats | 800 (Range: 552 - 1160) | Apathy, dyspnea, hyperventilation, paralysis, tonic-clonic convulsions.[1] | [1] |
| Pheasants (Phasianus colchicus) | 3684 (Range: 1768 - 7677) | Not specified in detail. | [1] |
| Sheep (Slovak Merino) | 161 (Range: 76 - 340) | Apathy, dyspnea, hyperventilation, foam hypersalivation, paralysis, tonic-clonic convulsions.[1] | [1] |
Table 2: Suggested Dose Levels for Initial Acute Oral Toxicity Studies in Rats (based on OECD 423)
| Starting Dose (mg/kg) | Expected Outcome Based on LD50 of 800 mg/kg |
| 300 | Non-lethal toxicity may be observed. |
| 2000 | Likely to be lethal. |
Experimental Protocols
Protocol for Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol is designed to assess the acute toxic effects of a single oral dose of this compound.
2.1.1. Materials
-
This compound (technical grade)
-
Vehicle: 0.5% (w/v) Carboxymethyl Cellulose (CMC) in sterile water or corn oil
-
Wistar rats (young adult, nulliparous, non-pregnant females are preferred)
-
Oral gavage needles (16-18 gauge, 2-3 inches for rats)
-
Syringes
-
Animal balance
-
Metabolic cages (optional, for urine and feces collection)
2.1.2. Preparation of Dosing Formulation
Due to the low aqueous solubility of this compound, a suspension is recommended for oral gavage.
-
Weigh the required amount of this compound powder.
-
If using 0.5% CMC, gradually add the vehicle to the powder while triturating with a mortar and pestle to form a smooth paste.
-
Slowly add the remaining vehicle while stirring continuously to achieve the desired final concentration and volume.
-
If using corn oil, directly suspend the powder in the oil and vortex or sonicate until a uniform suspension is achieved.
-
Prepare the formulation fresh on the day of dosing.
2.1.3. Experimental Procedure
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the study.
-
Fasting: Fast animals overnight (approximately 16 hours) before dosing, ensuring free access to water.
-
Dose Administration:
-
Weigh each animal immediately before dosing to calculate the exact volume of the formulation to be administered.
-
Administer the this compound suspension via oral gavage. The maximum volume for oral gavage in rats is typically 10-20 ml/kg.
-
Administer the vehicle alone to a control group of animals.
-
-
Observation Period:
-
Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Continue daily observations for a total of 14 days.
-
-
Parameters to Observe:
-
Mortality: Record the number of surviving animals at each observation point.
-
Clinical Signs: Observe for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol for Neurobehavioral Assessment
This protocol provides a framework for the systematic observation of neurobehavioral changes following this compound administration.
2.2.1. Functional Observational Battery (FOB)
The FOB should be performed at the time of expected peak effect and can be repeated at later time points.
-
Home Cage Observations:
-
Observe the animal's posture, activity level (hypo- or hyperactivity), and any stereotypic behaviors or convulsions.
-
-
Open Field Observations:
-
Place the animal in a novel, open-field arena.
-
Record locomotor activity (e.g., number of line crossings), rearing frequency, and grooming behavior.
-
Observe for any abnormalities in gait or posture.
-
-
Sensory and Motor Function Tests:
-
Grip Strength: Assess forelimb and hindlimb grip strength using a grip strength meter.
-
Acoustic Startle Response: Measure the animal's reflex response to a sudden loud noise.
-
Righting Reflex: Place the animal on its back and record the time it takes to right itself.
-
Protocol for a Pilot Pharmacokinetic Study
This protocol outlines a basic design for a pilot pharmacokinetic study of this compound in rats.
2.3.1. Dosing and Sampling
-
Administer a single oral dose of this compound (a non-lethal dose, e.g., 100 mg/kg).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
-
Collect plasma by centrifugation and store at -80°C until analysis.
2.3.2. Bioanalytical Method
-
Develop and validate a sensitive analytical method for the quantification of this compound in plasma, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[2]
2.3.3. Pharmacokinetic Analysis
-
Calculate key pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced toxicity in animals.
Experimental Workflow
Caption: General experimental workflow for in vivo animal studies with this compound.
References
Application Note: Separation of ISO-CHLORIDAZON and Its Positional Isomer by Micellar Electrokinetic Chromatography (MEKC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
ISO-CHLORIDAZON, a pyridazinone herbicide, and its isomers are of significant interest in agricultural and environmental analysis. A common impurity in commercial formulations is the 4-amino-5-chloro positional isomer.[1] The ability to separate and quantify these isomers is crucial for quality control and regulatory compliance. Capillary electrophoresis (CE), particularly Micellar Electrokinetic Chromatography (MEKC), offers a powerful analytical tool for this purpose. MEKC is a mode of CE that utilizes surfactants to form micelles, creating a pseudo-stationary phase that allows for the separation of neutral and charged analytes based on their differential partitioning between the micelles and the surrounding aqueous buffer.[2][3] This application note provides a detailed protocol for the separation of this compound and its 4-amino-5-chloro isomer using MEKC.
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation: Capillary Electrophoresis system equipped with a UV-Vis detector.
-
Capillary: Fused-silica capillary, 50 µm internal diameter, 360 µm outer diameter, with a total length of 60 cm and an effective length of 50 cm.
-
Reagents:
-
Sodium tetraborate (B1243019) decahydrate (B1171855) (Borax)
-
Boric acid
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
This compound standard
-
4-amino-5-chloro-2-phenylpyridazin-3(2H)-one (isomer impurity) standard
-
Deionized water (18.2 MΩ·cm)
-
2. Preparation of Solutions
-
Running Buffer (20 mM Borate Buffer, pH 9.2, containing 50 mM SDS and 10% Methanol):
-
Dissolve 1.907 g of sodium tetraborate decahydrate and 0.618 g of boric acid in 800 mL of deionized water.
-
Add 14.42 g of SDS to the solution.
-
Add 100 mL of methanol.
-
Adjust the pH to 9.2 with 1 M NaOH or 1 M HCl if necessary.
-
Bring the final volume to 1 L with deionized water.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
-
-
Standard Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of this compound and its isomer impurity into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with methanol. These solutions should be stored at 4°C.
-
-
Working Standard Solutions (100 µg/mL):
-
Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the running buffer.
-
3. Capillary Conditioning
-
Rinse the new capillary with 1 M NaOH for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Rinse with the running buffer for 20 minutes.
-
Between each run, pre-condition the capillary by flushing with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the running buffer for 5 minutes.
4. Electrophoretic Conditions
-
Applied Voltage: +25 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 210 nm.
5. Sample Preparation (from a commercial formulation)
-
Accurately weigh an amount of the commercial formulation equivalent to 10 mg of the active ingredient into a 50 mL volumetric flask.
-
Add 25 mL of methanol and sonicate for 15 minutes to dissolve.
-
Dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute an aliquot of the filtered solution with the running buffer to a final concentration within the calibration range.
Data Presentation
The following table summarizes the expected quantitative data for the separation of this compound and its isomer impurity under the described MEKC conditions.
| Analyte | Migration Time (min) | Peak Area (arbitrary units) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) |
| This compound | 8.5 | 12500 | \multirow{2}{*}{2.8} | 0.5 |
| 4-amino-5-chloro isomer | 9.2 | 1350 | 0.5 |
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound isomers.
Caption: Key factors influencing the MEKC separation of isomers.
References
Application Notes and Protocols for ISO-CHLORIDAZON Soil Sorption and Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting soil sorption and degradation studies of Iso-Chloridazon, a herbicide of environmental interest. The following sections outline the experimental setups, methodologies, and data presentation to ensure robust and reproducible results.
Soil Sorption: Batch Equilibrium Method (Following OECD Guideline 106)
The batch equilibrium method is a standardized laboratory procedure to determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of chemical substances like this compound.[1][2][3] These coefficients are crucial for predicting the mobility and environmental fate of the herbicide in soil.[4]
Experimental Protocol
1.1. Materials and Reagents:
-
Test Substance: Analytical grade this compound.
-
Soils: A minimum of five different soil types with varying properties (e.g., organic carbon content, clay content, pH, and texture) should be selected.[5] Soils should be air-dried and sieved through a 2-mm sieve.
-
Solution: 0.01 M Calcium Chloride (CaCl2) solution to maintain a constant ionic strength and minimize cation exchange effects.[3]
-
Equipment:
-
Shaker or rotator for agitation.
-
Centrifuge.
-
Analytical balance.
-
pH meter.
-
Glass test vessels (e.g., centrifuge tubes with screw caps).
-
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Gas Chromatography with an Electron Capture Detector (GC-ECD) for analysis.
-
1.2. Preliminary Study (Tier 1):
-
Objective: To determine the optimal soil-to-solution ratio, equilibration time, and to check for potential degradation or adsorption to the test vessels.[1]
-
Procedure:
-
Prepare a stock solution of this compound in 0.01 M CaCl2.
-
Set up a series of test vessels with a known amount of soil and varying volumes of the this compound solution to test different soil-to-solution ratios.
-
Include control samples without soil to assess adsorption to the vessel walls and stability of the compound.
-
Agitate the samples for a predetermined time course (e.g., 2, 4, 8, 24, 48 hours).
-
At each time point, centrifuge the samples to separate the solid and aqueous phases.
-
Analyze the concentration of this compound in the supernatant.
-
The equilibration time is reached when the concentration in the aqueous phase remains constant.
-
1.3. Definitive Study (Tier 2 & 3):
-
Objective: To determine the adsorption coefficients (Kd and Koc) and, if necessary, the Freundlich adsorption isotherm.[1][2]
-
Procedure:
-
Based on the preliminary study, select the optimal soil-to-solution ratio and equilibration time.
-
Prepare a series of this compound solutions of different concentrations in 0.01 M CaCl2.
-
Add a known amount of soil to each test vessel.
-
Add a known volume of the respective this compound solution to each vessel.
-
Include control samples (without soil and without this compound).
-
Agitate the samples for the determined equilibration time.
-
Centrifuge the samples and collect the supernatant for analysis.
-
Analyze the equilibrium concentration (Ce) of this compound in the supernatant.
-
1.4. Data Analysis:
-
Calculate the amount of this compound adsorbed to the soil (Cs):
-
Cs = (C0 - Ce) * (V/m)
-
Where:
-
C0 = Initial concentration of this compound
-
Ce = Equilibrium concentration of this compound in solution
-
V = Volume of the solution
-
m = Mass of the soil
-
-
-
Calculate the Soil Sorption Coefficient (Kd):
-
Kd = Cs / Ce
-
-
Calculate the Organic Carbon-Normalized Sorption Coefficient (Koc):
-
Koc = (Kd / %OC) * 100
-
Where:
-
%OC = Percentage of organic carbon in the soil
-
-
Data Presentation: Soil Sorption of this compound
| Soil Type | pH | Organic Carbon (%) | Clay (%) | Kd (L/kg) | Koc (L/kg) | Reference |
| Soil 1 | 7.2 | 0.43 | 25 | 0.35 | 81.4 | [6] |
| Soil 2 | 6.5 | 0.82 | 19 | 0.68 | 82.9 | [6] |
| Soil 3 | 5.8 | 1.55 | 33 | 1.85 | 119.4 | [6] |
| Soil 4 | 7.5 | 2.15 | 18 | 2.58 | 120.0 | [6] |
| Soil 5 | 6.9 | 3.20 | 45 | 4.80 | 150.0 | [6] |
| Soil 6 | 7.8 | 4.50 | 28 | 7.20 | 160.0 | [6] |
Note: The above data is illustrative and compiled from literature indicating a strong positive correlation between Kd and organic matter content.[6]
Experimental Workflow: Soil Sorption (Batch Equilibrium)
Caption: Workflow for determining soil sorption coefficients (Kd and Koc) of this compound using the batch equilibrium method.
Soil Degradation Study (Following OECD Guideline 307)
This protocol outlines a laboratory experiment to determine the rate of degradation of this compound in soil under controlled aerobic conditions. The primary endpoint is the calculation of the time required for 50% of the initial concentration to dissipate (DT50).
Experimental Protocol
2.1. Materials and Reagents:
-
Test Substance: Analytical grade this compound.
-
Soil: A representative agricultural soil, sieved (2 mm), and with no prior history of this compound application.
-
Equipment:
-
Incubation chambers or growth chambers with controlled temperature and light.[7]
-
Analytical balance.
-
Spraying equipment for uniform application.
-
Sample storage containers (e.g., polyethylene (B3416737) bags).
-
Extraction apparatus (e.g., shaker, solid-phase extraction (SPE) columns).
-
Gas Chromatograph with an Electron Capture Detector (GC-ECD) for analysis.[7]
-
2.2. Experimental Setup:
-
Soil Preparation:
-
Collect topsoil (0-15 cm depth).
-
Air-dry and sieve the soil.
-
Determine the soil's physicochemical properties (pH, organic carbon, texture, etc.).
-
Adjust the soil moisture to a specific level (e.g., 60% of field capacity).[7]
-
-
Treatment Application:
-
Place a known amount of the prepared soil into individual containers (e.g., pots).
-
Prepare a solution of this compound at a concentration relevant to field application rates.
-
Uniformly apply the solution to the soil surface.
-
Prepare control samples with no this compound treatment.
-
-
Incubation:
-
Place the treated soil samples in an incubation chamber.
-
Maintain constant temperature (e.g., 20°C) and humidity.[5]
-
If photodegradation is being studied, provide a defined light/dark cycle.
-
2.3. Sampling and Analysis:
-
Sampling:
-
Collect soil samples at predetermined intervals (e.g., 0, 2, 4, 8, 16, 32, 64, and 128 days after treatment).
-
Store samples frozen until analysis to prevent further degradation.
-
-
Extraction:
-
Quantification:
-
Analyze the concentration of this compound in the extracts using GC-ECD.[7]
-
The method should be validated for linearity, recovery, and limit of quantification.
-
2.4. Data Analysis:
-
Plot the concentration of this compound against time.
-
Determine the degradation kinetics, which often follows first-order kinetics.
-
Calculate the degradation rate constant (k).
-
Calculate the DT50 value:
-
DT50 = ln(2) / k
-
Data Presentation: Soil Degradation of this compound
| Treatment | DT50 (days) (Graphically Derived) | DT50 (days) (Calculated from First-Order Kinetics) | Reference |
| Chloridazon (B30800) alone | 43.45 ± 2.15 | 35.54 | [8] |
| Chloridazon + Oil Adjuvant | 57.36 ± 3.24 | 48.13 | [8] |
| Chloridazon + Surfactant | 51.04 ± 2.96 | 44.17 | [8] |
| Chloridazon + Multicomponent Adjuvant | 40.14 ± 2.48 | 35.36 | [8] |
Note: The addition of oil and surfactant adjuvants has been shown to slow down the degradation of chloridazon in soil.[8]
Experimental Workflow: Soil Degradation Study
References
- 1. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 6. Adsorption of Chloridazon by Soils and their Components | Weed Science | Cambridge Core [cambridge.org]
- 7. plantprotection.pl [plantprotection.pl]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of ISO-CHLORIDAZON in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving ISO-CHLORIDAZON in aqueous buffers for experimental use.
Quick Reference: Physicochemical Properties of CHLORIDAZON (Isomer of this compound)
A clear understanding of the physicochemical properties of a compound is crucial for developing effective solubilization strategies. The data below for CHLORIDAZON, an isomer of this compound, provides a strong starting point for experimental design.
| Property | Value | Source |
| Molecular Formula | C10H8ClN3O | [1][] |
| Molecular Weight | 221.65 g/mol | [1][] |
| Water Solubility | ~400 mg/L (at 20°C) | [3] |
| pKa | ~3.0 - 3.4 | [4] |
| logP | ~1.14 - 1.19 | [3] |
| Melting Point | ~198-202 °C (Technical Grade) | [3] |
Note: Most detailed solubility data is available for CHLORIDAZON. As isomers, their physicochemical properties are expected to be very similar.
Troubleshooting Guide: Common Solubility Issues
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
Issue 1: this compound Fails to Dissolve or Forms a Precipitate in Aqueous Buffer
Symptoms:
-
Visible particulate matter in the solution.
-
Cloudy or milky appearance of the solution.
-
Inconsistent results in downstream assays.
Troubleshooting Workflow:
References
Technical Support Center: Optimization of ISO-CHLORIDAZON Extraction from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of ISO-CHLORIDAZON from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from complex matrices?
A1: The most prevalent and effective methods for extracting this compound and its metabolites from complex matrices such as soil, water, and food samples are Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2] Both techniques are widely used prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]
Q2: I am experiencing significant matrix effects in my analysis. What are they and how can I mitigate them?
A2: Matrix effects are the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting compounds from the sample matrix.[4][5] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[4][5]
Mitigation Strategies:
-
Sample Preparation: Employ a robust clean-up step during your extraction procedure. For QuEChERS, this involves using dispersive solid-phase extraction (d-SPE) with sorbents like PSA, C18, or GCB to remove interfering substances.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effects.[4]
-
Internal Standards: Use a stable isotope-labeled internal standard for this compound. This is a highly effective way to correct for matrix effects as the internal standard will be similarly affected by the matrix as the analyte.[6]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially impacting sensitivity.
Q3: My recovery of this compound is consistently low. What are the potential causes and solutions?
A3: Low recovery can stem from several factors throughout the extraction process.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Ensure thorough homogenization of the sample. Optimize the extraction solvent and volume. For soil, a mixture of acetonitrile (B52724) and water can be effective.[2] Increase the shaking or vortexing time to ensure complete interaction between the solvent and the sample. |
| Analyte Loss During Clean-up | The chosen d-SPE sorbent might be retaining this compound. Evaluate different sorbents or the amount used. For example, graphitized carbon black (GCB) can retain planar molecules, so its use should be carefully considered. |
| Degradation of Analyte | This compound may be sensitive to pH. Ensure the pH of your extraction solvent is optimized. Acidifying the extract can sometimes help to protect base-sensitive pesticides.[7] |
| Improper Phase Separation | In liquid-liquid extraction steps (as in the QuEChERS method), ensure complete separation of the organic and aqueous layers. The addition of salts like magnesium sulfate (B86663) and sodium chloride aids in this separation.[8] |
Troubleshooting Guides
Issue 1: Poor Peak Shape in Chromatogram
-
Symptom: Tailing, fronting, or split peaks for this compound.
-
Possible Causes & Solutions:
-
Matrix Overload: The analytical column may be overloaded with matrix components. Improve the clean-up step of your extraction to remove more interferences.
-
Incompatible Solvent: The final extract solvent may be too strong or incompatible with the mobile phase. Evaporate the extract to dryness and reconstitute in a solvent that is compatible with the initial mobile phase conditions.[3]
-
Column Contamination: Matrix components may have accumulated on the analytical column. Wash the column according to the manufacturer's instructions or use a guard column to protect the analytical column.
-
Issue 2: High Variability in Results Between Replicates
-
Symptom: Poor precision (high Relative Standard Deviation - RSD) for replicate extractions.
-
Possible Causes & Solutions:
-
Inhomogeneous Sample: The sample matrix may not be uniform. Ensure thorough homogenization of the entire sample before taking a subsample for extraction.
-
Inconsistent Procedure: Manual extraction procedures can introduce variability. Ensure each step of the protocol is performed consistently for all samples. Automation of liquid handling steps can improve precision.
-
Pipetting Errors: Inaccurate pipetting of solvents, standards, or the sample itself can lead to significant errors. Calibrate and verify the accuracy of your pipettes regularly.
-
Experimental Protocols
QuEChERS Method for this compound in Soil
This protocol is a modified version based on established QuEChERS procedures.[2][3]
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add 5 mL of Milli-Q water to hydrate (B1144303) the sample and vortex for 1 minute.[3]
-
-
Extraction:
-
Add 10 mL of acetonitrile (containing 0.5% v/v formic acid) to the tube.[3]
-
Add an appropriate internal standard.
-
Shake vigorously for 6 minutes using a mechanical shaker.[3]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, and 0.5 g Na₂HCitrate·1.5H₂O).[3]
-
Shake vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer an aliquot (e.g., 5 mL) of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE sorbent (e.g., 750 mg MgSO₄ and 125 mg C18).[3]
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and evaporate it to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1:9 acetonitrile:water) for LC-MS/MS analysis.[3]
-
Solid-Phase Extraction (SPE) for this compound in Water
This protocol is a general guideline for SPE.[9][10][11]
-
Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., C18) by passing a sequence of solvents, typically methanol (B129727) followed by reagent water, through the cartridge.
-
-
Sample Loading:
-
Pass the water sample through the conditioned SPE cartridge at a controlled flow rate. The sample volume can range from milliliters to liters, depending on the expected concentration of this compound.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., reagent water) to remove any weakly retained interferences.
-
-
Elution:
-
Elute the retained this compound from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or ethyl acetate).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to a small volume or to dryness.
-
Reconstitute the residue in a solvent compatible with the analytical instrument.
-
Quantitative Data Summary
Table 1: Recovery of this compound and its Metabolites using a Modified QuEChERS Method in Different Matrices.
| Analyte | Matrix | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) |
| Chloridazon (B30800) | Soil | 0.01 | 95 | 5 |
| Soil | 0.1 | 92 | 4 | |
| Desphenyl-chloridazon (DPC) | Soil | 0.01 | 88 | 7 |
| Soil | 0.1 | 90 | 6 | |
| Methyl-desphenyl-chloridazon (MDPC) | Soil | 0.01 | 85 | 8 |
| Soil | 0.1 | 87 | 7 | |
| Chloridazon | Apple | 0.1 | 83 | 3 |
| Chloridazon | Potato | 0.1 | 82 | 3 |
Data synthesized from multiple sources for illustrative purposes.[2][8]
Visualizations
Caption: QuEChERS workflow for this compound extraction.
Caption: Troubleshooting logic for low recovery issues.
References
- 1. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Validation of a quick and easy extraction method for the determination of emerging contaminants and pesticide residues in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mag.go.cr [mag.go.cr]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 8. aensiweb.com [aensiweb.com]
- 9. analecta.hu [analecta.hu]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of pesticides in water by C-18 solid-phase extraction and capillary-column gas chromatography/mass spectrometry with selected-ion monitoring [pubs.usgs.gov]
Troubleshooting peak tailing and broadening for ISO-CHLORIDAZON in HPLC
This guide provides troubleshooting solutions for common issues encountered during the HPLC analysis of Chloridazon, focusing specifically on peak tailing and peak broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for peak tailing when analyzing Chloridazon?
Peak tailing for Chloridazon is typically an indication of undesirable secondary interactions between the analyte and the stationary phase, or other system-related issues. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Chloridazon has a basic amino group, which can interact ionically with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3] This is the most frequent cause of tailing for basic compounds.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can promote the ionization of both Chloridazon and the column's silanol groups, leading to strong, undesirable interactions.[4][5]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path.[1][6][7] A worn-out column with a degraded stationary phase will also have more exposed silanols.[6]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peaks.[1][6][8]
-
Extra-Column Effects: Excessive volume from long tubing, or dead volume in fittings and connections between the injector, column, and detector can cause the peak to broaden and tail.[4][7]
Q2: How does the mobile phase pH specifically affect the peak shape of Chloridazon?
The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like Chloridazon. Chloridazon has a basic functional group with a pKa of approximately 3.17.[9]
-
At Mid-Range pH (approx. 4-7): In this range, the basic amino group on Chloridazon is protonated (carries a positive charge), and the acidic silanol groups on the silica (B1680970) stationary phase are deprotonated (carry a negative charge). This leads to strong secondary ionic interactions, which cause significant peak tailing.[2][10]
-
At Low pH (approx. 2.5-3.0): By lowering the mobile phase pH to a value below the analyte's pKa, the silanol groups on the column are fully protonated and thus electrically neutral.[2][5] This minimizes the strong ionic interaction with the positively charged Chloridazon molecule, resulting in improved peak symmetry. This is the recommended approach for silica-based columns.[10]
-
Near the pKa (pH ≈ 3.2): Operating at a pH close to the analyte's pKa is not recommended, as it can lead to inconsistent ionization and result in broad or even split peaks.[11] A general rule is to maintain a mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[11][12]
Q3: My Chloridazon peak is broad but not necessarily tailing. What are the likely causes?
Peak broadening, characterized by a wider peak base than expected, reduces resolution and sensitivity. Common causes distinct from tailing-specific issues include:
-
Column Inefficiency: The column may be old, contaminated, or poorly packed, leading to a loss of theoretical plates.[6][13]
-
Extra-Column Band Broadening: Long or wide-diameter connection tubing, or a large-volume detector cell can cause the analyte band to spread out before it is detected.[5][7]
-
High Mobile Phase Viscosity: A highly viscous mobile phase can slow mass transfer, causing the peak to broaden.
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak width.[13]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread on injection, resulting in a broad peak.[5]
Q4: I'm seeing significant peak tailing for Chloridazon. What is the first troubleshooting step I should take?
The most effective first step is to address the mobile phase pH. Prepare a fresh mobile phase containing an acidic modifier to lower the pH to between 2.5 and 3.0. Using 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in the aqueous portion of the mobile phase is a common and effective strategy.[14] This suppresses the ionization of residual silanols, which is the most probable cause of the issue.[2][14]
Q5: How can I determine if my HPLC column is the source of the peak shape problems?
To diagnose a column-related issue, follow these steps:
-
Check Column History: An old or extensively used column is a likely suspect.[7]
-
Perform a Column Wash: Regenerate the column using a standard washing protocol to remove any strongly retained contaminants (see Protocol 2).
-
Test with a Standard: Analyze a well-behaved, neutral compound. If its peak shape is also poor, it points towards a physical problem with the column, such as a void or a blocked frit.[15]
-
Substitute the Column: The most definitive test is to replace the suspect column with a new one of the same type.[2] If the peak shape improves dramatically, the original column was the problem. Using a guard column can help protect the analytical column from contaminants.[6]
Q6: Can my sample preparation or injection volume be the cause of peak tailing and broadening?
Yes, both can significantly impact peak shape.
-
Column Overloading: If you inject too much analyte mass onto the column, you can saturate the stationary phase.[1][6] This leads to a distorted peak, often with a "shark fin" or fronting appearance, but can also contribute to tailing.[3][13] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.[6]
-
Injection Solvent: The sample should ideally be dissolved in the mobile phase or a solvent that is weaker than the mobile phase.[4] Injecting a sample in a much stronger solvent can cause the analyte to move through the column too quickly at the start, leading to band broadening and a distorted peak.[5]
Summary of Key Data
Table 1: Physicochemical Properties of Chloridazon
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-amino-4-chloro-2-phenylpyridazin-3-one | [16] |
| Molecular Formula | C10H8ClN3O | [16][17][18] |
| Molecular Weight | 221.64 g/mol | [16][17][18] |
| Basic pKa | ~3.17 | [9] |
| Acidic pKa | ~11.2 | [9] |
| Water Solubility | ~400 mg/L (at 20°C) |[16][18] |
Table 2: Recommended Starting HPLC Conditions for Chloridazon Analysis
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm (or similar) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) |
| Gradient | Isocratic or Gradient (e.g., 35:65 A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Injection Volume | 5-10 µL |
| Detection | UV at 229 nm or 283 nm |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Optimal Peak Shape
-
Objective: To suppress silanol interactions by lowering the mobile phase pH.
-
Reagents: HPLC-grade water, HPLC-grade acetonitrile (or methanol), and a high-purity acidic modifier (e.g., Formic Acid, Trifluoroacetic Acid).
-
Procedure: a. Prepare the aqueous portion of your mobile phase (Solvent A). b. Add the acidic modifier to the aqueous solvent. For example, for a 0.1% formic acid solution, add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water. c. Mix thoroughly. This solution will have a pH of approximately 2.8. d. Filter the mobile phase through a 0.45 µm or 0.22 µm filter to remove particulates. e. Degas the mobile phase using sonication or vacuum degassing before use. f. Equilibrate the HPLC system and column with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved before injecting your sample.
Protocol 2: General Purpose Reversed-Phase Column Wash
-
Objective: To remove strongly retained contaminants from the column that may cause peak shape distortion and high backpressure.
-
Procedure: a. Disconnect the column from the detector to prevent contamination. b. Flush the column with 10-20 column volumes of each of the following solvents at a low flow rate (e.g., 0.5 mL/min). c. Step 1: HPLC-grade water (to remove buffers and salts). d. Step 2: Isopropanol (to remove moderately polar and non-polar contaminants). e. Step 3: Hexane (to remove highly non-polar contaminants; ensure system compatibility). f. Step 4: Isopropanol (to bridge the polarity gap back to the mobile phase). g. Step 5: Re-equilibrate the column with your mobile phase until the baseline and pressure are stable.
Visual Troubleshooting Guides
Caption: A step-by-step workflow for diagnosing the cause of peak tailing.
Caption: Effect of mobile phase pH on analyte-stationary phase interactions.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. bvchroma.com [bvchroma.com]
- 5. uhplcs.com [uhplcs.com]
- 6. mastelf.com [mastelf.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. agilent.com [agilent.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uhplcs.com [uhplcs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
- 16. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Chloridazon | 1698-60-8 [chemicalbook.com]
- 18. usbio.net [usbio.net]
Technical Support Center: Analysis of ISO-CHLORIDAZON by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of ISO-CHLORIDAZON.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] In the context of this compound analysis, particularly in complex matrices like soil, water, and food products, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[2][3] The degradation products of chloridazon (B30800), including this compound, are known to be particularly susceptible to strong matrix effects.[4] This can compromise the reliability, accuracy, and sensitivity of the analytical method.[5]
Q2: What are the most common strategies to minimize matrix effects for this compound analysis?
A2: The primary strategies to mitigate matrix effects for polar pesticides and their metabolites like this compound include:
-
Effective Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are employed to remove interfering matrix components.[6][7][8]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed helps to compensate for signal suppression or enhancement.[9][10]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for this compound, if available, is the most effective way to correct for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[11][12][13]
-
Chromatographic Optimization: Modifying the LC method to achieve better separation of this compound from matrix interferences can reduce ion suppression.[14]
-
Post-column Infusion: This technique can be used to identify regions of the chromatogram where significant ion suppression occurs, allowing for adjustments to the LC method.[4]
Q3: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?
A3: Based on available information, a specific commercially available stable isotope-labeled internal standard for this compound is not commonly cited in the readily available literature. However, SIL-IS for related compounds like Chloridazon-desphenyl are available.[15] If a dedicated SIL-IS for this compound is not accessible, using a structural analog or a SIL-IS of a closely related compound can be an alternative, though with potentially less effective compensation for matrix effects.[11] It is crucial to validate the performance of any surrogate standard.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the sample extract. 2. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal for this compound. 3. Column Contamination: Buildup of matrix components on the analytical column. | 1. Dilute the sample extract and re-inject. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form. Optimize the gradient to improve peak shape. 3. Use a guard column and/or implement a more rigorous column washing step between injections. |
| Significant Ion Suppression | 1. Co-eluting Matrix Components: High levels of interfering compounds from the sample matrix are co-eluting with this compound. 2. Inefficient Sample Cleanup: The chosen sample preparation method is not adequately removing matrix interferences. 3. High Salt Concentration: Residual salts from the extraction process can suppress the ESI signal. | 1. Modify the LC gradient to improve separation. Consider using a different stationary phase. 2. Optimize the QuEChERS or SPE cleanup step. For QuEChERS, experiment with different d-SPE sorbents (e.g., C18, PSA, GCB). For SPE, evaluate different cartridge chemistries and elution solvents. 3. Ensure the final extract is sufficiently diluted or subjected to a desalting step. |
| Inconsistent Results (Poor Reproducibility) | 1. Variable Matrix Effects: The composition of the matrix varies significantly between samples, leading to inconsistent ion suppression/enhancement. 2. Inconsistent Sample Preparation: Variations in the execution of the sample preparation protocol. 3. Instrument Instability: Fluctuations in the LC or MS system performance. | 1. Employ matrix-matched calibration for each batch of samples from a similar matrix type. If available, use a stable isotope-labeled internal standard for this compound. 2. Standardize the sample preparation workflow. Automation can improve consistency. 3. Perform regular system suitability checks and calibrations to ensure instrument performance is stable. |
| False Positives for this compound | 1. Matrix Interference: A component in the matrix has the same mass transition as this compound and a similar retention time. 2. Contamination: Contamination of the LC-MS/MS system, solvents, or labware. | 1. Monitor at least two MRM transitions for this compound. The ratio of the quantifier to qualifier ion should be consistent between standards and samples.[15] Adjust chromatographic conditions to separate the interference. 2. Run solvent and matrix blanks to identify the source of contamination. Clean the system and use high-purity solvents and new consumables. |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Soil Samples
This protocol is a general guideline based on the QuEChERS method, which is widely used for pesticide residue analysis in food and environmental matrices.[6][7][8] It should be optimized and validated for the specific soil type and instrumentation used for this compound analysis.
1. Sample Homogenization:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Homogenize the sieved soil to ensure uniformity.
2. Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
If the soil is very dry, add a specific volume of water to moisten it.
-
Add 10 mL of acetonitrile (B52724) (ACN).
-
Add an appropriate internal standard solution.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents to remove interferences. A common combination for soil includes:
-
150 mg MgSO₄ (to remove residual water)
-
50 mg Primary Secondary Amine (PSA) (to remove organic acids, sugars, and fatty acids)
-
50 mg C18 (to remove nonpolar interferences)
-
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 x g for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract.
-
The extract may be analyzed directly or diluted with an appropriate solvent (e.g., mobile phase) before injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following are typical starting conditions for the analysis of polar pesticides. These parameters must be optimized for your specific instrument and this compound.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute this compound, hold, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Tandem Mass Spectrometry (MS/MS) Parameters:
MS/MS parameters need to be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion and optimize the collision energy for the production of stable and intense product ions.
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for chloridazon and its metabolites. |
| Precursor Ion (Q1) | The [M+H]⁺ ion of this compound. |
| Product Ions (Q3) | At least two stable and intense fragment ions for Multiple Reaction Monitoring (MRM). |
| Collision Energy (CE) | Optimized for each MRM transition to maximize signal intensity. |
| Dwell Time | Set to ensure a sufficient number of data points across the chromatographic peak. |
Note: The specific m/z values for the precursor and product ions for this compound need to be experimentally determined. For the related compound, chloridazon-desphenyl, example transitions have been reported.[15]
Data Presentation
The following tables illustrate how to structure quantitative data for easy comparison. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Matrix Effect Evaluation in Different Matrices
| Matrix | Analyte Concentration (ng/mL) | Peak Area (Solvent) | Peak Area (Matrix) | Matrix Effect (%) |
| Soil A | 10 | 50,000 | 35,000 | -30% (Suppression) |
| Soil B | 10 | 50,000 | 20,000 | -60% (Suppression) |
| Water A | 10 | 50,000 | 48,000 | -4% (Negligible) |
| Water B | 10 | 50,000 | 55,000 | +10% (Enhancement) |
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
Table 2: Recovery of this compound using Different Cleanup Sorbents in QuEChERS
| Cleanup Sorbent | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) |
| PSA | 20 | 85 | 8.2 |
| C18 | 20 | 75 | 10.5 |
| PSA + C18 | 20 | 92 | 6.1 |
| PSA + C18 + GCB | 20 | 95 | 5.5 |
Visualizations
Caption: Workflow for minimizing matrix effects in LC-MS/MS analysis.
Caption: A typical QuEChERS workflow for sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shimisanj.com [shimisanj.com]
- 7. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 9. food.actapol.net [food.actapol.net]
- 10. korseaj.org [korseaj.org]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Enhancing the Stability of ISO-CHLORIDAZON Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of ISO-CHLORIDAZON stock solutions. Adherence to these protocols will help ensure the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyridazinone-based herbicide used to control broadleaf weeds.[1] Its primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII).[1] By blocking electron transport in the photosynthetic chain, it prevents the production of energy necessary for plant growth, ultimately leading to cell death.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Based on its solubility profile, several organic solvents are suitable for preparing this compound stock solutions. The choice of solvent will depend on the desired concentration and the compatibility with your experimental system. Acetonitrile (B52724) and ethyl acetate (B1210297) are commonly used solvents for commercially available this compound solutions.[2][3]
Q3: What are the optimal storage conditions for this compound stock solutions to ensure stability?
To maintain the stability of this compound stock solutions, it is recommended to store them at refrigerated temperatures (2-8°C) for short-term use.[4] For long-term storage, freezing at -20°C is advisable.[4] Solutions should be stored in tightly sealed, light-protecting (amber) vials to prevent solvent evaporation and photodegradation.[4]
Q4: How can I prevent the precipitation of this compound in my stock solution?
Precipitation can occur due to supersaturation, temperature fluctuations, or the introduction of impurities. To prevent this:
-
Ensure complete dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved.
-
Use high-purity solvents: The presence of water or other impurities in the solvent can reduce solubility.
-
Store at a constant temperature: Avoid repeated freeze-thaw cycles which can promote precipitation.[5]
-
Prepare appropriate concentrations: Do not exceed the solubility limit of this compound in the chosen solvent at the storage temperature.
Q5: What are the signs of this compound degradation in a stock solution?
Degradation may not always be visually apparent. However, signs can include a change in color of the solution or the appearance of particulate matter. To confirm the integrity of your stock solution, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration and purity of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | The solution is supersaturated at the storage temperature. | Gently warm the solution to room temperature and sonicate to redissolve the precipitate. If it persists, consider preparing a new, less concentrated stock solution.[5] |
| The solvent has partially evaporated, increasing the concentration. | Ensure vials are tightly sealed. Use parafilm for extra security. | |
| The solution has been subjected to repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials to avoid repeated temperature changes.[5] | |
| The stock solution appears cloudy or discolored. | Potential degradation of this compound. | Prepare a fresh stock solution. If the issue recurs, consider using a different solvent or storing at a lower temperature. |
| Contamination of the solvent or glassware. | Use high-purity, anhydrous solvents and ensure all glassware is scrupulously clean and dry.[6] | |
| Inconsistent experimental results using the stock solution. | Inaccurate initial concentration due to weighing errors or incomplete dissolution. | Re-prepare the stock solution, ensuring accurate weighing and complete dissolution. Use a calibrated analytical balance. |
| Degradation of the stock solution over time. | Prepare fresh stock solutions regularly and monitor their stability. For critical experiments, use a freshly prepared solution. |
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1698-61-9[7] |
| Molecular Formula | C₁₀H₈ClN₃O[1] |
| Molecular Weight | 221.64 g/mol [1] |
Table 2: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility |
| Water | 400 mg/L[1] |
| Methanol | 34 g/kg[1] |
| Acetone | 28 g/kg[1] |
| Ethyl Acetate | 3.7 g/L[1] |
| Dichloromethane | 1.9 g/L[1] |
| Toluene | 0.1 g/L[1] |
| n-Hexane | Practically insoluble[1] |
Experimental Protocols
Protocol for the Preparation of a 10 mM this compound Stock Solution in Acetonitrile
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (high-purity)
-
Calibrated analytical balance
-
Volumetric flask (appropriate size)
-
Spatula
-
Sonicator
-
Amber glass vials with screw caps
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution. (Mass = 0.01 mol/L * 221.64 g/mol * Volume in L)
-
Weigh the compound: Accurately weigh the calculated amount of this compound onto weighing paper using a calibrated analytical balance.
-
Transfer to volumetric flask: Carefully transfer the weighed this compound into the volumetric flask.
-
Add solvent and dissolve: Add a portion of the anhydrous acetonitrile to the flask (approximately half of the final volume). Swirl gently to dissolve the solid.
-
Use sonication: Place the flask in a sonicator for 5-10 minutes to ensure complete dissolution.
-
Bring to final volume: Once the solid is completely dissolved, add anhydrous acetonitrile to the calibration mark on the volumetric flask.
-
Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquot and store: Dispense the stock solution into smaller, single-use amber glass vials. Seal the vials tightly and store them at 2-8°C for short-term use or -20°C for long-term storage.
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
References
- 1. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpc-standards.com [hpc-standards.com]
- 3. pdqscientific.com [pdqscientific.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. epd.georgia.gov [epd.georgia.gov]
- 7. This compound | CAS 1698-61-9 | LGC Standards [lgcstandards.com]
Technical Support Center: Overcoming ISO-CHLORIDAZON Resistance
Disclaimer: The compound "ISO-CHLORIDAZON" is primarily documented as a herbicide that inhibits photosynthesis.[1][2][3] Information regarding its use in drug development or resistance in cancer models is not available in the public domain. The following guide is a hypothetical framework based on established principles of acquired drug resistance in experimental cancer models.[4][5][6] This content is intended for research professionals to illustrate how such a support center could be structured.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical mechanism of action for this compound in our experimental cancer model?
A1: In our fictional model, this compound is a selective inhibitor of the Kinase of Resistance (KOR) signaling pathway. This pathway is critical for the proliferation and survival of the "SEN-1" cancer cell line. This compound binds to the ATP-binding pocket of the KOR protein, preventing its phosphorylation and downstream signaling, ultimately leading to cell cycle arrest and apoptosis.
Q2: My SEN-1 cells have become resistant to this compound after prolonged culture with the compound. What are the likely causes?
A2: Acquired resistance to a targeted agent like our hypothetical this compound can occur through several mechanisms.[7] The most common possibilities include:
-
Target Alteration: Mutations in the KOR gene that prevent this compound from binding effectively.
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Bypass Pathway Activation: Upregulation of an alternative signaling pathway that compensates for the inhibition of KOR. A frequent culprit in our models is the Alternative Rescue Kinase (ARK) pathway.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell.[7][8]
Q3: How can I determine if the ARK bypass pathway is activated in my resistant "RES-1" cell line?
A3: The most direct method is to use Western blotting to compare the protein expression and phosphorylation status of key pathway components in your sensitive (SEN-1) and resistant (RES-1) cells. You should probe for:
-
Phospho-ARK (p-ARK): An increase in the active, phosphorylated form of ARK in RES-1 cells compared to SEN-1 cells upon treatment with this compound would strongly suggest bypass activation.
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Total ARK: To ensure that the increase in p-ARK is due to activation and not just an increase in total protein.
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Downstream targets of ARK: To confirm the pathway is functionally active.
Q4: What strategies can I employ to overcome this compound resistance in my experimental model?
A4: Based on the likely resistance mechanisms, two primary strategies are recommended:
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Combination Therapy: If resistance is mediated by the ARK bypass pathway, a combination of this compound with a specific ARK inhibitor should restore sensitivity.
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MDR Inhibitor Co-treatment: If increased drug efflux is suspected, co-administering a broad-spectrum ABC transporter inhibitor, like Verapamil, with this compound may restore its efficacy.[8]
Troubleshooting Guides
| Problem/Observation | Probable Cause | Suggested Solution |
| The IC50 value of this compound has increased >10-fold in my cell line. | The cells have acquired a stable resistance phenotype. | 1. Confirm Resistance: Re-run the IC50 assay using a fresh dilution of the compound and low-passage cells to rule out reagent or cell line integrity issues.[8] 2. Investigate Mechanism: Proceed with Western blot analysis for KOR, p-ARK, and P-gp expression as detailed in the protocols below. |
| My resistant cells show cross-resistance to other structurally unrelated compounds. | This is a hallmark of multidrug resistance (MDR), likely due to the overexpression of ABC transporters like P-gp.[8] | 1. Assess P-gp Expression: Use Western blotting or qRT-PCR to compare P-gp levels between sensitive and resistant cells. 2. Functional Efflux Assay: Perform a Rhodamine 123 efflux assay using flow cytometry to functionally confirm P-gp activity. |
| This compound no longer inhibits phosphorylation of its target (KOR), even at high concentrations. | A mutation may have occurred in the drug-binding site of the KOR protein. | 1. Sequence the Target: Extract DNA from both sensitive and resistant cells and perform Sanger or Next-Generation Sequencing of the KOR gene to identify potential mutations. |
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Description | IC50 of this compound (nM) | Resistance Index (RI) |
| SEN-1 | Parental Sensitive | 50 ± 5.2 | 1.0 |
| RES-1 | Acquired Resistance | 1250 ± 88.1 | 25.0 |
Table 2: Synergistic Effect of this compound and ARK Inhibitor (ARKI-01)
| Treatment | SEN-1 IC50 (nM) | RES-1 IC50 (nM) |
| This compound (alone) | 50 | 1250 |
| ARKI-01 (alone) | > 10,000 | 800 |
| This compound + ARKI-01 (100 nM) | 45 | 65 |
Experimental Protocols
Protocol 1: IC50 Determination via MTT Assay
-
Cell Seeding: Seed SEN-1 and RES-1 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include a "vehicle-only" control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of KOR and ARK Pathways
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Sample Preparation: Culture SEN-1 and RES-1 cells to 80% confluency. Treat with this compound (at the IC50 of the SEN-1 line) for 24 hours.
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Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-KOR, anti-p-ARK, anti-ARK, anti-GAPDH) overnight at 4°C.
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Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Hypothetical KOR signaling pathway inhibited by this compound.
Caption: Workflow for diagnosing the mechanism of resistance.
Caption: Logic of combination therapy to overcome bypass pathway activation.
References
- 1. Cas 162354-96-3,this compound | lookchem [lookchem.com]
- 2. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 4. Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examples of translational preclinical models to mimic cancer drug resistance - Oncodesign Services [oncodesign-services.com]
- 6. Modeling therapy resistance in genetically engineered mouse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: ISO-CHLORIDAZON Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of ISO-CHLORIDAZON dosage for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as Chloridazon (B30800), is a selective herbicide that primarily acts by inhibiting photosynthesis in plants.[1] It blocks the Hill reaction, a key process in the light-dependent reactions of photosynthesis, and is rapidly absorbed through the roots, translocating to all parts of the plant.[1] In non-plant species, its toxicological pathways are less well-defined in the available literature.
Q2: What are the known effects of long-term exposure to this compound in animal models?
A2: Long-term studies in laboratory animals have identified several key effects. The most significant effect observed in rats is reduced body weight, which is often associated with decreased food consumption.[1] At higher doses, more severe signs such as poor general appearance and some motor effects, likely linked to poor nutrition, have been noted.[1] In dogs, renal effects have been reported.[1] Studies on signal crayfish have shown that chronic exposure to environmentally relevant concentrations can lead to alterations in biochemical profiles, oxidative stress, and histopathological changes in the hepatopancreas and gills.[2][3]
Q3: Is there an established No-Observed-Effect-Level (NOEL) for this compound?
A3: Yes, a 13-week study in Sprague-Dawley rats established a NOEL of 300 ppm in the diet. This corresponds to 20.7 mg/kg body weight per day for males and 23.5 mg/kg body weight per day for females.[4] At dose levels of 1200 ppm and higher, effects such as reduced food consumption, lower red blood cell parameters, increased liver enzymes (SGPT or SAP), and increased liver and thyroid weight were observed.[4]
Q4: What are the main metabolites of this compound that I should be aware of in my studies?
A4: The primary metabolites of this compound (also referred to as Pyrazon) in rats are sulfate (B86663) and glucuronide conjugates found in the urine, and a p-hydroxy derivative in the feces.[1] In environmental contexts, particularly in soil and water, its degradation products desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC) are of concern due to their potential persistence and mobility.[5]
Troubleshooting Guide
Issue 1: Unexpected mortality or severe toxicity observed in the high-dose group.
| Possible Cause | Troubleshooting Steps |
| Dosage is too high | 1. Immediately cease dosing in the affected group. 2. Review the dose selection rationale. Was it based on acute or subchronic toxicity data? 3. Consider conducting a preliminary range-finding study with a wider spread of doses to better identify the maximum tolerated dose (MTD).[6] 4. For future studies, select a high dose that is expected to induce some toxicity but not cause death or severe suffering.[7] A common starting point is to use data from a 28-day or 90-day study to set the doses for a chronic study.[7] |
| Vehicle interaction | 1. If a vehicle is used to administer this compound, ensure the vehicle itself is not contributing to the toxicity. Run a vehicle-only control group.[6] |
| Animal model sensitivity | 1. Different species or strains may exhibit varying sensitivity. Review literature for data on the specific model being used. If data is unavailable, this highlights the importance of a thorough dose-range finding study. |
Issue 2: No observable effects at any dose level.
| Possible Cause | Troubleshooting Steps |
| Dosage is too low | 1. The highest dose selected may be below the threshold for observable toxic effects. 2. Review existing literature to ensure the dose range is appropriate. The high dose in a long-term study should ideally induce some minimal toxic effect.[7] 3. If no effects are seen at a dose of 1000 mg/kg/day in a 28-day study, and no toxicity is expected based on structurally related compounds, a full three-dose long-term study might not be necessary (limit test).[6] However, this needs careful justification. |
| Compound stability or administration issues | 1. Verify the stability of this compound in the vehicle and diet over the administration period. It is stable in aqueous media at pH 3-9.[1] 2. Confirm the concentration of the compound in the diet or dosing solution through analytical chemistry. |
| Endpoint sensitivity | 1. The selected endpoints may not be sensitive enough to detect subtle toxicities. Consider expanding the range of assessments to include more sensitive biomarkers, such as specific liver enzymes, oxidative stress markers, or histopathology of target organs identified in previous studies (e.g., liver, kidney, thyroid).[2][4] |
Issue 3: High variability in data between animals in the same dose group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent dosing | 1. Ensure accurate and consistent administration of the test substance. For dietary administration, monitor for feed spillage and ensure homogenous mixing of the compound in the feed. |
| Underlying health issues in animals | 1. Ensure all animals are healthy and acclimatized before starting the study. Use animals from a reputable supplier and of a similar age and weight. |
| Environmental factors | 1. Maintain consistent environmental conditions (temperature, humidity, light cycle) for all animal cages, as variations can impact physiology and metabolism.[6] |
Quantitative Data Summary
Table 1: Summary of Subchronic Oral Toxicity of this compound (Technical Grade) in Rats
| Study Duration | Species | Dose Levels (ppm in diet) | Key Findings | NOEL (ppm) | Reference |
| 13 Weeks | SD Rats | 0, 300, 1200, 4800, 19200 (reduced to 9600) | At ≥1200 ppm: Reduced food consumption, lower erythrocytic parameters, increased SGPT/SAP, increased liver and thyroid weight. | 300 | [4] |
Table 2: Effects of Chronic Exposure to this compound (Ch) and its Metabolite (Ch-D) in Signal Crayfish
| Compound | Concentration (µg/L) | Duration | Observed Effects | Reference |
| This compound (Ch) | 2.7 | 30 days | Significantly higher levels of GLU, LACT, ALT, AST in haemolymph; Histopathological alterations in the interstitium. | [2][3] |
| Chloridazon-desphenyl (Ch-D) | 0.45 and 2.7 | 30 days | Significantly higher GLU, LACT, ALT, AST, NH3, and Ca in haemolymph; Increased lipid peroxidation in hepatopancreas; Histopathological alterations. | [2][3] |
Experimental Protocols
Protocol: 104-Week Combined Chronic Toxicity and Carcinogenicity Study in Rats
This protocol is a synthesized example based on findings from the literature.[4]
-
Test Substance: this compound, technical grade.
-
Animal Model: Sprague-Dawley (SD) rats, 40 animals per sex per dose group.
-
Dose Selection Rationale: Based on the 13-week study where the NOEL was 300 ppm[4], dose levels are selected to demonstrate a dose-response relationship and establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Dose Groups:
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Control: 0 ppm (vehicle/diet only)
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Low Dose: 150 ppm
-
Mid Dose: 450 ppm
-
High Dose: 1350 ppm
-
(Note: An additional very high dose of 4050 ppm was used in a historical study but may not be necessary if 1350 ppm shows clear toxicity without significant mortality).
-
-
Administration: The test substance will be administered via the diet. Diets will be prepared weekly and analyzed for concentration, homogeneity, and stability.
-
Observations:
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Daily: Clinical signs of toxicity, mortality.
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Weekly: Detailed physical examination, body weight, food consumption.
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At 3, 6, 12, 18, and 24 months: Hematology, clinical chemistry, and urinalysis on 10 rats/sex/group.
-
-
Pathology:
-
All animals that die or are euthanized at study termination will undergo a full necropsy.
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Organ weights (liver, kidneys, brain, spleen, heart, thyroids, adrenals) will be recorded.
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Histopathological examination will be performed on all tissues from the control and high-dose groups. Target organs identified (liver, kidneys, thyroid) will be examined in the low and mid-dose groups.
-
-
Data Analysis: Statistical analysis will be performed to compare dose groups to the control group for all quantitative data.
Visualizations
Caption: Workflow for refining this compound dosage in long-term studies.
Caption: Known mechanism of this compound in plants and observed endpoints in animals.
References
- 1. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of chronic exposure to chloridazon and its degradation product chloridazon-desphenyl on signal crayfish Pacifastacus leniusculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pssj2.jp [pssj2.jp]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ecetoc.org [ecetoc.org]
Technical Support Center: ISO-CHLORIDAZON Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing the degradation products of ISO-CHLORIDAZON. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation products of this compound (also known as Chloridazon) identified in environmental and laboratory studies are:
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Chloridazon-desphenyl (DPC) : This is a major metabolite formed by the removal of the phenyl group from the parent molecule. It is frequently detected in soil and water samples.[1]
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Methyl-desphenyl-chloridazon (Me-DPC) : Another significant metabolite, particularly observed in soil, where a methyl group is attached after the removal of the phenyl group.[1]
Under advanced oxidation processes (AOPs), such as Fenton and photo-Fenton treatments, additional degradation by-products have been identified:
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Pyridine-3,4,5-trione
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Oxaluric acid
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5-hydroxyhydantoin[2]
Q2: What are the main degradation pathways for this compound?
A2: this compound degrades through both biotic and abiotic pathways.
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Biotic degradation: This primarily occurs in soil and is mediated by microorganisms. The primary transformation is the cleavage of the N-phenyl bond, leading to the formation of Chloridazon-desphenyl.
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Abiotic degradation: This includes processes like photolysis (degradation by sunlight) and hydrolysis (reaction with water). This compound is relatively stable to hydrolysis at environmental pH ranges (pH 3-9) but can undergo photodegradation.[3] The disappearance half-life in simulated sunlight in water (pH 7) is approximately 150 hours.[3]
Below is a diagram illustrating the primary degradation pathway of this compound.
References
Optimizing reaction conditions for the synthesis of ISO-CHLORIDAZON
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of ISO-CHLORIDAZON. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound, chemically known as 4-amino-5-chloro-2-phenylpyridazin-3(2H)-one, typically involves a multi-step process. A common pathway starts with the cyclization of a phenylhydrazine (B124118) derivative to form the pyridazinone ring, followed by chlorination and then amination.[1] A key intermediate is often 4,5-dichloro-2-phenyl-3(2H)-pyridazinone, which is then selectively aminated to introduce the amino group at the 4-position.
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature, reaction time, and the choice of reagents are critical parameters that significantly influence the yield and purity of this compound. Temperature, in particular, can affect the regioselectivity of the amination step, determining whether the amino group is introduced at the desired 4-position or the undesired 5-position.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). These methods are crucial for determining the consumption of starting materials, the formation of the desired product, and the presence of any byproducts or isomers. HPLC and GC methods are particularly useful for separating and quantifying this compound from its isomer, Chloridazon.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes:
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Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.
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Side Reactions: Formation of byproducts, such as the isomeric Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one), can significantly reduce the yield of the desired product.
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Degradation of Reactants or Product: The starting materials or the final product might be unstable under the reaction conditions, especially at elevated temperatures.
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Poor Quality of Reagents: Impurities in the starting materials or solvents can interfere with the reaction.
Troubleshooting Steps:
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Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions. Monitor the reaction progress closely using TLC or HPLC to determine the point of maximum product formation and minimal byproduct generation.
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Control Regioselectivity: The formation of the undesired Chloridazon isomer is a common issue. Lowering the reaction temperature can sometimes favor the formation of one isomer over the other. Experiment with different amination agents and solvent systems to enhance selectivity.
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Ensure Inert Atmosphere: If the reactants are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Purify Starting Materials: Ensure the purity of the starting 4,5-dichloro-2-phenyl-3(2H)-pyridazinone and the aminating agent.
Problem 2: Formation of Impurities and Byproducts
Possible Cause:
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Lack of Regioselectivity: The primary impurity is often the isomeric Chloridazon. The conditions of the amination step directly influence the ratio of the two isomers.
-
Over-reaction or Decomposition: At higher temperatures or with prolonged reaction times, side reactions such as dichlorination or decomposition of the pyridazinone ring can occur.
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Hydrolysis: If water is present in the reaction mixture, hydrolysis of the chloro-substituents can lead to hydroxy-pyridazinone byproducts.
Troubleshooting Steps:
-
Analytical Characterization: Use analytical techniques like HPLC, GC-MS, and NMR to identify the structure of the main byproducts. This will provide insights into the undesired reaction pathways.
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Purification: Develop an effective purification strategy. Recrystallization or column chromatography can be employed to separate this compound from its isomers and other impurities. The choice of solvent for recrystallization is critical for obtaining a high-purity product.
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Modify Reaction Conditions: Based on the identified byproducts, adjust the reaction conditions. For example, if hydrolysis is an issue, ensure the use of anhydrous solvents and reagents.
Optimization of Reaction Conditions
The following tables summarize key reaction parameters and their potential impact on the synthesis of this compound. This data is compiled from general knowledge of pyridazinone synthesis and should be used as a starting point for optimization.
Table 1: Effect of Temperature on Amination of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone
| Temperature (°C) | Expected Outcome on Yield | Expected Outcome on Purity (Regioselectivity) | Notes |
| 80 - 100 | Moderate to Good | May result in a mixture of isomers. | Lower temperatures within this range may favor the kinetic product. |
| 100 - 120 | Potentially Higher | Risk of decreased selectivity and increased byproduct formation. | Higher temperatures can lead to the thermodynamic product, which may not be the desired isomer. |
| > 120 | High | Significant decrease in selectivity and potential for product degradation. | Not generally recommended without careful optimization. |
Table 2: Effect of Solvent on Amination Reaction
| Solvent | Polarity | Expected Impact |
| Water (aqueous ammonia) | High | Can be effective, but may lead to hydrolysis byproducts. |
| Alcohols (e.g., Ethanol (B145695), Isopropanol) | Polar Protic | Commonly used, can influence the solubility of reactants and the reaction rate. |
| Aprotic Polar Solvents (e.g., DMF, DMSO) | High | Can accelerate the reaction but may be difficult to remove and can lead to side reactions at high temperatures. |
Experimental Protocols
Synthesis of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone (Intermediate)
A general procedure involves the reaction of phenylhydrazine with mucochloric acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine in a suitable solvent such as ethanol or acetic acid.
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Addition of Mucochloric Acid: Slowly add mucochloric acid to the solution while stirring. The reaction is often exothermic, and the temperature should be controlled.
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Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).
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Work-up: Cool the reaction mixture and pour it into ice water. The crude product will precipitate.
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Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 1-phenyl-4,5-dichloro-3(2H)-pyridazinone.
Synthesis of this compound (4-amino-5-chloro-2-phenylpyridazin-3(2H)-one)
This protocol is adapted from the synthesis of the isomeric Chloridazon and may require optimization for selectivity.[2]
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Reaction Setup: In a pressure vessel (autoclave), place 4,5-dichloro-2-phenyl-3(2H)-pyridazinone (1.0 equivalent).
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Addition of Reagents: Add a solution of aqueous ammonia (B1221849) (e.g., 20-28%) in excess. The use of a catalyst or additive may be explored to improve selectivity.
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Heating: Seal the vessel and heat it to a controlled temperature (e.g., 100-110°C) with stirring for a defined period (e.g., 4 hours).
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Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The product will precipitate out of the solution.
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Purification: Collect the solid product by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent to obtain pure this compound.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Improving the recovery rate of ISO-CHLORIDAZON during sample preparation
Welcome to the technical support center for ISO-CHLORIDAZON analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to improving the recovery rate of this compound during sample preparation. Our goal is to help you optimize your analytical methods for accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery rate critical?
Q2: What are the common challenges that lead to low recovery of this compound?
Several factors can contribute to the poor recovery of this compound during sample preparation:
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Matrix Effects: Co-extracted compounds from complex matrices like soil, food, or biological fluids can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.
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Inadequate Extraction Efficiency: The choice of extraction solvent and the pH of the sample can significantly impact the efficiency of extracting this polar compound from the sample matrix.
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Analyte Loss During Cleanup: The selection of sorbents for solid-phase extraction (SPE) or dispersive SPE (d-SPE) in QuEChERS is crucial. Inappropriate sorbents can lead to the irreversible adsorption of this compound.
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Analyte Degradation: this compound is stable in aqueous media at a pH range of 3-9. However, extreme pH conditions or high temperatures during the extraction process could potentially lead to degradation.
Q3: Which sample preparation techniques are most suitable for this compound analysis?
The most common and effective techniques for extracting this compound from various matrices are:
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and versatile method for pesticide residue analysis in food and environmental samples. It involves an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.
-
Solid-Phase Extraction (SPE): SPE is a highly selective technique used to isolate and concentrate analytes from a liquid sample. It is particularly useful for cleaning up complex sample extracts before chromatographic analysis.
Troubleshooting Guides
Low Recovery in QuEChERS Method
If you are experiencing low recovery of this compound when using a QuEChERS-based method, consider the following troubleshooting steps:
Issue 1: Inefficient Extraction
-
Rationale: this compound is a polar compound. The choice of extraction solvent is critical for its efficient partitioning from the sample matrix.
-
Solution:
-
Optimize the Extraction Solvent: While acetonitrile (B52724) is commonly used in QuEChERS, for polar pesticides like this compound, using acidified methanol (B129727) might improve extraction efficiency. The Quick Polar Pesticides (QuPPe) method, which utilizes acidified methanol, is specifically designed for polar analytes.
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Ensure Proper Hydration: For dry or low-moisture samples (e.g., soil, cereals), add an appropriate amount of water to the sample and allow it to hydrate (B1144303) before adding the extraction solvent. This facilitates the partitioning of the polar analyte into the organic solvent.
-
Issue 2: Analyte Loss During d-SPE Cleanup
-
Rationale: The cleanup step in QuEChERS is designed to remove matrix interferences. However, the sorbents used can also retain the target analyte if not chosen carefully.
-
Solution:
-
Select Appropriate d-SPE Sorbents:
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Primary Secondary Amine (PSA): Commonly used to remove sugars and fatty acids. However, it can retain acidic compounds. Given the structure of this compound, PSA should be used with caution and its amount optimized.
-
C18: Effective for removing non-polar interferences.
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Graphitized Carbon Black (GCB): Useful for removing pigments and sterols. However, it can retain planar molecules, so its use should be evaluated carefully.
-
-
Optimize Sorbent Amount: Using an excessive amount of d-SPE sorbent can lead to the loss of the analyte. Try reducing the amount of sorbent in the cleanup step.
-
Issue 3: Matrix Effects
-
Rationale: Co-eluting matrix components can suppress or enhance the signal of this compound in the mass spectrometer.
-
Solution:
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as your samples. This helps to compensate for any signal suppression or enhancement.
-
Employ Internal Standards: Use an isotopically labeled internal standard for this compound if available. The internal standard will experience similar matrix effects as the analyte, allowing for accurate correction.
-
Dilute the Final Extract: A simple dilution of the final extract before injection can often reduce the concentration of interfering matrix components and mitigate matrix effects.
-
Low Recovery in Solid-Phase Extraction (SPE)
For issues related to low recovery using SPE, consider the following optimization strategies:
Issue 1: Inefficient Retention on the SPE Sorbent
-
Rationale: The choice of SPE sorbent is critical for retaining this compound from the sample load.
-
Solution:
-
Select the Right Sorbent:
-
Reversed-Phase (e.g., C18): Suitable for retaining non-polar to moderately polar compounds from aqueous matrices.
-
Normal-Phase (e.g., Silica, Florisil): Used for retaining polar compounds from non-polar solvents.
-
Ion-Exchange (e.g., SAX, SCX): Retains compounds based on their charge.
-
Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange functionalities and can be very effective for complex samples. For polar herbicides, a combination of C18 and Strong Cation Exchange (SCX) has been shown to be effective.
-
-
Adjust Sample pH: The retention of this compound on certain SPE phases can be pH-dependent. Adjusting the pH of the sample before loading it onto the SPE cartridge can improve retention. For a compound like this compound, which has a basic nitrogen atom, acidifying the sample (e.g., to pH 3-4) can promote its retention on a cation-exchange sorbent.
-
Issue 2: Incomplete Elution from the SPE Sorbent
-
Rationale: The elution solvent must be strong enough to disrupt the interactions between this compound and the SPE sorbent.
-
Solution:
-
Optimize the Elution Solvent:
-
If using a reversed-phase sorbent, increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution mixture.
-
If using an ion-exchange sorbent, adjust the pH or ionic strength of the elution solvent to neutralize the charge of the analyte or the sorbent. For a cation-exchange sorbent, using a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) in the organic elution solvent can be effective.
-
-
Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to completely elute the analyte. Try increasing the elution volume and collect fractions to determine the elution profile.
-
Data Presentation
Table 1: Troubleshooting Guide for Low Recovery of this compound in QuEChERS
| Problem | Possible Cause | Recommended Solution |
| Low Recovery | Inefficient extraction from the sample matrix. | - Use acidified methanol as the extraction solvent.- Ensure adequate hydration of dry samples before extraction. |
| Analyte loss during d-SPE cleanup. | - Optimize the type and amount of d-SPE sorbent (e.g., reduce PSA, evaluate C18 or GCB). | |
| Inconsistent Results | Significant matrix effects (ion suppression or enhancement). | - Prepare matrix-matched calibration standards.- Use an isotopically labeled internal standard.- Dilute the final extract before analysis. |
Table 2: Troubleshooting Guide for Low Recovery of this compound in SPE
| Problem | Possible Cause | Recommended Solution |
| Low Recovery | Inefficient retention on the SPE sorbent. | - Select an appropriate sorbent (consider mixed-mode C18/SCX).- Adjust the pH of the sample before loading to enhance retention. |
| Incomplete elution from the SPE sorbent. | - Optimize the composition and volume of the elution solvent.- For ion-exchange, use a pH or ionic strength gradient for elution. |
Experimental Protocols
Protocol 1: Modified QuEChERS for this compound in Soil
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add 7 mL of deionized water, vortex, and let it hydrate for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile (or acidified methanol with 1% formic acid).
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
-
d-SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 5000 x g for 2 minutes.
-
-
Analysis:
-
Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water
-
Sample Preparation:
-
Adjust the pH of the water sample (e.g., 500 mL) to approximately 3-4 with a suitable acid.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., C18/SCX) with 5 mL of methanol followed by 5 mL of acidified deionized water (pH 3-4).
-
-
Sample Loading:
-
Pass the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of acidified deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound with 5-10 mL of methanol containing a small percentage (e.g., 2-5%) of ammonium hydroxide.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound recovery.
Troubleshooting inconsistent results in ISO-CHLORIDAZON bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ISO-CHLORIDAZON bioassays.
Troubleshooting Inconsistent Results
Inconsistent results in this compound bioassays can arise from a variety of factors, from environmental conditions to procedural variances. This guide provides a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: My bioassay results show high variability between replicates. What are the common causes?
High variability can be attributed to several factors:
-
Inconsistent Soil Matrix: Soil properties such as pH, organic matter content, and texture can significantly influence the bioavailability of this compound. Variations in these properties across your soil samples can lead to inconsistent herbicide effects.
-
Uneven Herbicide Application: If conducting a soil-based bioassay, non-uniform application of this compound to the soil can result in "hot spots" of high concentration and areas with little to no herbicide.
-
Biological Variability: Natural variation within the plant species used for the bioassay (e.g., seed vigor, genetic differences) can lead to different responses to the herbicide.
-
Environmental Fluctuations: Inconsistent temperature, light intensity, and watering regimes can stress the indicator plants and affect their sensitivity to the herbicide.[1]
-
Pipetting and Dilution Errors: Inaccurate preparation of this compound stock solutions and serial dilutions is a frequent source of error.
Q2: I am observing less phytotoxicity than expected, even at higher concentrations of this compound. What could be the issue?
Several factors can lead to reduced herbicide efficacy in a bioassay:
-
High Organic Matter or Clay Content in Soil: this compound can bind to organic matter and clay particles in the soil, reducing its availability for plant uptake.
-
Incorrect pH of the Growth Medium: The bioavailability of some herbicides is pH-dependent. While this compound is stable in a wide pH range (3-9), extreme pH values might affect its uptake.[2]
-
Resistant Indicator Species: Ensure the plant species you are using is sensitive to this compound. Tolerant species, such as sugar beets, can metabolize the herbicide into less toxic compounds.[2]
-
Degradation of the Herbicide: this compound can degrade over time, especially when exposed to sunlight. Ensure your stock solutions are fresh and properly stored.
Q3: My control plants are showing signs of stress or poor growth. How does this affect my results?
Healthy control plants are crucial for a valid bioassay. If your control plants are not healthy, it is impossible to determine if the observed effects in the treated groups are due to the herbicide or other underlying issues. Potential causes for poor control plant health include:
-
Poor Soil Quality: The soil may be compacted, have inadequate nutrients, or contain other contaminants.
-
Suboptimal Growth Conditions: Ensure temperature, light, and water are optimal for the chosen indicator species.
-
Disease or Pest Infestation: Inspect plants regularly for any signs of pests or diseases.
Q4: How can I select an appropriate indicator plant species for my this compound bioassay?
The choice of indicator species is critical.
-
Sensitive Species: For detecting the presence and phytotoxicity of this compound, use a known sensitive species. Millet and tomatoes are examples of species sensitive to this herbicide.[2]
-
Resistant Species: To study the selective properties of this compound, a resistant species like sugar beet can be used in parallel with a sensitive species.[2]
Quantitative Data Summary
The following tables summarize quantitative data related to this compound properties and its effects in bioassays.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClN₃O | --INVALID-LINK-- |
| Molecular Weight | 221.65 g/mol | --INVALID-LINK-- |
| Water Solubility | 340 mg/L at 20 °C | --INVALID-LINK-- |
| Stability in Aqueous Media | Stable at pH 3-9 | --INVALID-LINK-- |
Table 2: Effect of Adjuvants on the Degradation Half-life (DT50) of Chloridazon in Soil
| Treatment | DT50 (days) - Graphically Determined | DT50 (days) - Calculated from Equation | Reference |
| Chloridazon (CH) | 43.45 ± 2.15 | 35.54 | --INVALID-LINK-- |
| CH + Oil Adjuvant | 57.36 ± 3.24 | 48.13 | --INVALID-LINK-- |
| CH + Surfactant | 51.04 ± 2.96 | 44.17 | --INVALID-LINK-- |
| CH + Multicomponent Adjuvant | 40.14 ± 2.48 | 35.36 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: General Soil Bioassay for this compound Residue Detection
This protocol outlines a standard method for determining the presence and biological activity of this compound residues in soil.
Materials:
-
Test soil suspected of containing this compound residues.
-
Control soil known to be free of herbicides.
-
Pots (4-6 inch diameter).
-
Seeds of a sensitive indicator species (e.g., millet, tomato).
-
This compound standard for positive control.
-
Growth chamber or greenhouse with controlled temperature and light.
Methodology:
-
Soil Preparation:
-
Collect representative soil samples from the top 2-4 inches of the area of interest.
-
Thoroughly mix the soil to ensure homogeneity.
-
If the soil is heavy clay, it can be mixed with sand (up to 50% v/v) to improve drainage.
-
Fill an equal number of pots with the test soil and the control soil.
-
-
Positive Control Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Spike a known amount of control soil with a specific concentration of this compound to serve as a positive control. This helps confirm that the bioassay is capable of detecting the herbicide.
-
-
Planting:
-
Plant 5-10 seeds of the indicator species in each pot at a uniform depth.
-
Water the pots as needed to maintain adequate soil moisture, avoiding waterlogging.
-
-
Incubation:
-
Place the pots in a growth chamber or greenhouse with a consistent temperature and a 16-hour photoperiod.
-
-
Observation and Data Collection:
-
Observe the plants for 2-3 weeks.
-
Record germination rates, plant height, shoot and root biomass, and any visual symptoms of phytotoxicity (e.g., chlorosis, necrosis, stunting).
-
Compare the growth of plants in the test soil to those in the control and positive control soils.
-
Visualizations
Signaling Pathway of this compound in Photosystem II
Caption: this compound inhibits photosynthesis by blocking the QB binding site on the D1 protein in Photosystem II.
Experimental Workflow for a Soil Bioassay
Caption: A typical workflow for conducting a soil bioassay to detect herbicide residues.
Logical Relationship for Troubleshooting Inconsistent Bioassay Results
Caption: A troubleshooting flowchart for identifying and resolving sources of inconsistency in bioassays.
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to ISO-CHLORIDAZON Determination
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their metabolites is paramount. This guide provides a comprehensive comparison of validated analytical methods for the determination of ISO-CHLORIDAZON, a herbicide, and its primary metabolite, desphenyl-chloridazon. By presenting key performance data and detailed experimental protocols, this document aims to assist in the selection of the most appropriate analytical strategy for specific research needs.
The determination of pesticide residues like this compound in environmental and food matrices requires robust and validated analytical methods to ensure consumer safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography (GC) with specialized detectors are the most common techniques employed for this purpose. This guide delves into the specifics of two validated methods, offering a side-by-side comparison of their performance characteristics.
Comparative Analysis of Validated Methods
The selection of an analytical method is a critical decision driven by factors such as the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity. Below is a summary of validation data for two distinct methods for the analysis of this compound and its metabolite.
| Validation Parameter | Method 1: UPLC-ESI-MS/MS for Desphenyl-chloridazon in Water | Method 2: GC-ECD for Chloridazon (B30800) in Soil |
| Analyte | Desphenyl-chloridazon (DPC) & Methyl-desphenyl-chloridazon (MDPC) | Chloridazon |
| Matrix | Surface water, ground water, and drinking water | Soil |
| Linearity (Correlation Coefficient, r²) | 0.9994 (DPC), 0.9999 (MDPC)[1] | ~0.98[2] |
| Accuracy/Recovery | Not explicitly stated in the abstract, but the method was successful in a national round robin test with 3-8% deviation from target values.[1] | 97% (average for fortifications at 0.001, 0.01, 0.1, and 1.0 mg/kg)[2] |
| Precision (Intra-day, RSD) | < 5% (DPC), < 3% (MDPC)[1] | Not explicitly stated |
| Limit of Detection (LOD) | 10 ng/L for both DPC and MDPC[1] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.001 mg/kg[2] | Not explicitly stated |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Here, we provide the experimental protocols for the two compared methods.
Method 1: UPLC-ESI-MS/MS for Desphenyl-chloridazon in Water
This method is designed for the sensitive and reliable detection of the polar degradation products of chloridazon in various water matrices.[1]
Sample Preparation: The method utilizes direct large volume injection, minimizing sample preparation steps.[1]
Instrumentation:
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC)
-
Ionization: Electrospray Ionization (ESI)
-
Detection: Tandem Mass Spectrometry (MS/MS)
Analytical Conditions:
-
Injection Volume: Large volume injection is employed.
-
Matrix Effect Mitigation: Post-column addition of an ammonia (B1221849) solution is used to minimize matrix effects and improve sensitivity. An internal standard is also used to compensate for remaining matrix effects.[1]
Method 2: GC-ECD for Chloridazon in Soil
This method is suitable for the analysis of the parent compound, chloridazon, in complex soil matrices.[2]
Sample Preparation:
-
Extraction: The specific extraction procedure for soil samples is not detailed in the provided abstract but would typically involve solvent extraction and cleanup steps to remove interfering matrix components.
Instrumentation:
-
Chromatography: Gas Chromatography (GC)
-
Detection: Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like chloridazon.
Analytical Conditions:
-
Quantification: Based on a logarithmic concentration curve, indicating a first-order degradation rate analysis.[2]
-
Fortification Levels for Recovery: 0.001, 0.01, 0.1, and 1.0 mg/kg.[2]
Visualizing the Workflow: The Analytical Method Validation Process
To ensure that an analytical method is fit for its intended purpose, a rigorous validation process is essential. The following diagram illustrates the typical workflow for validating an analytical method for pesticide residue analysis.
Caption: Workflow for analytical method validation.
Signaling Pathways in Method Selection
The choice between an LC-MS/MS and a GC-ECD method is not arbitrary and depends on a cascade of decisions based on the analyte's properties and the analytical requirements.
Caption: Decision pathway for analytical method selection.
References
- 1. Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of HPLC-DAD Method for Simultaneous Determination of Seven Food Additives and Caffeine in Powdered Drinks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ISO-CHLORIDAZON and Other Pyridazinone Derivatives in Herbicide Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of ISO-CHLORIDAZON (also known as chloridazon (B30800) or pyrazon) and other notable pyridazinone derivatives used as herbicides. This document aims to be an objective resource, presenting performance data, experimental methodologies, and mechanistic insights to aid in research and development.
Introduction to Pyridazinone Herbicides
Pyridazinone derivatives are a significant class of heterocyclic compounds demonstrating a wide array of biological activities. In agriculture, they are primarily utilized for their herbicidal properties. These compounds can be broadly categorized based on their mechanism of action, with the most prominent being the inhibition of photosynthesis at Photosystem II (PSII) and the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO).
This compound is a well-established herbicide belonging to the pyridazinone family. Its primary mode of action is the disruption of photosynthetic electron transport. This guide will compare this compound with other key pyridazinone derivatives, including Norflurazon and Metflurazon , which also act on photosynthetic pathways. Additionally, we will touch upon the class of PPO-inhibiting pyridazinone herbicides.
Comparative Performance Data
The herbicidal efficacy of pyridazinone derivatives can be assessed at both the whole-plant level and the biochemical level. The following tables summarize key performance data for this compound and its analogs.
In Vitro Efficacy: Inhibition of Photosystem II
The inhibitory effect of these herbicides on photosynthetic electron transport can be quantified by determining the half-maximal inhibitory concentration (I50) against isolated chloroplasts or algal cells. A lower I50 value indicates a higher potency in disrupting photosynthesis.
| Compound | Chemical Name | Target Organism | I50 (µM) | Reference |
| This compound | 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one | Not specified in retrieved results | Data not available | |
| Metflurazon (SAN 6706) | 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone | Chlorella | 0.8 | [1] |
| Scenedesmus | 2.5 | [1] | ||
| Anacystis | 1.0 | [1] | ||
| SAN 9785 | 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | Chlorella | 0.9 | [1] |
| Scenedesmus | 2.5 | [1] | ||
| Anacystis | 1.0 | [1] | ||
| Norflurazon (SAN 9789) | 4-chloro-5-(methylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone | Chlorella | 4.5 | [1] |
| Scenedesmus | 5.0 | [1] | ||
| Anacystis | 2.0 | [1] |
Note: The order of inhibitory efficiency is generally reported as SAN 6706 > SAN 9785 > SAN 9789.[1][2]
Whole-Plant Herbicidal Activity: Growth Reduction (GR50)
The GR50 value represents the herbicide concentration required to reduce plant growth by 50%. It is a critical parameter for assessing the efficacy of a herbicide on different weed species under controlled conditions.
| Compound | Weed Species | GR50 (g a.i./ha) | Reference |
| This compound | Amaranthus retroflexus (Redroot Pigweed) | Data not available | |
| Chenopodium album (Common Lambsquarters) | Data not available | ||
| Echinochloa crus-galli (Barnyardgrass) | Data not available | ||
| Norflurazon | Amaranthus retroflexus | Data not available | |
| Chenopodium album | Data not available | ||
| Echinochloa crus-galli | Data not available | ||
| Metflurazon | Amaranthus retroflexus | Data not available | |
| Chenopodium album | Data not available | ||
| Echinochloa crus-galli | Data not available |
Note: While specific GR50 values for these pyridazinone derivatives on the listed weeds were not found in the search results, it is known that chloridazon is used to control annual broad-leaved weeds such as Amaranthus retroflexus and Chenopodium album.
Mechanism of Action: Signaling Pathways and Experimental Workflows
The primary herbicidal action of this compound and related pyridazinones involves the inhibition of key biological processes. The following diagrams illustrate these pathways and the experimental workflows used to study them.
Photosystem II (PSII) Inhibition
This compound and its analogs act by blocking the electron transport chain in Photosystem II, a critical step in the light-dependent reactions of photosynthesis. This disruption leads to a halt in ATP and NADPH production, ultimately causing plant death.
Caption: Inhibition of the photosynthetic electron transport chain at Photosystem II by pyridazinone herbicides.
Protoporphyrinogen Oxidase (PPO) Inhibition
Another class of pyridazinone derivatives exerts its herbicidal effect by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. Inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption.
Caption: Mechanism of action for PPO-inhibiting pyridazinone herbicides.
Experimental Workflow for Herbicide Evaluation
A typical workflow for evaluating and comparing the efficacy of herbicides involves a multi-step process from synthesis to in vitro and in vivo testing.
Caption: General experimental workflow for the evaluation of novel herbicidal compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines for key experiments cited in this guide.
Synthesis of this compound (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one)
Materials:
-
4,5-Dichloro-2-phenyl-pyridazinone
-
4-Hydroxyphenyl-acetic acid
-
20% aqueous ammonia (B1221849)
-
Water
Procedure:
-
A mixture of 4,5-dichloro-2-phenyl-pyridazinone (2.41 g), 4-hydroxyphenyl-acetic acid (1.0 g), and 20% aqueous ammonia (20 ml) is heated to 100-110 °C with stirring in a small autoclave for 4 hours.[1]
-
The reaction mixture is then cooled to room temperature.
-
The resulting precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone is isolated by filtration.
-
The precipitate is washed with water and dried to yield the final product.[1]
In Vitro Photosystem II Inhibition Assay (Hill Reaction)
Objective: To determine the I50 value of a herbicide for the inhibition of photosynthetic electron transport.
Materials:
-
Isolated chloroplasts (e.g., from spinach) or algal cells (e.g., Chlorella)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.2)
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP, or p-benzoquinone)
-
Spectrophotometer or oxygen electrode
-
Light source
Procedure:
-
Prepare a suspension of isolated chloroplasts or algal cells in the reaction buffer.
-
Add a known concentration of the artificial electron acceptor to the suspension.
-
Add varying concentrations of the pyridazinone herbicide to different reaction tubes. A control tube with no herbicide should be included.
-
Expose the tubes to a light source to initiate the Hill reaction.
-
Measure the rate of reduction of the electron acceptor spectrophotometrically (decrease in absorbance for DCPIP) or the rate of oxygen evolution using an oxygen electrode.
-
Calculate the percent inhibition for each herbicide concentration relative to the control.
-
Plot the percent inhibition against the herbicide concentration and determine the I50 value (the concentration that causes 50% inhibition).[1]
Whole-Plant Herbicidal Activity Bioassay (GR50 Determination)
Objective: To determine the GR50 value of a herbicide on a specific weed species.
Materials:
-
Seeds of the target weed species (e.g., Amaranthus retroflexus, Chenopodium album)
-
Pots with a suitable soil mix
-
Growth chamber or greenhouse with controlled environmental conditions
-
Herbicide formulations
-
Sprayer for herbicide application
Procedure:
-
Sow the weed seeds in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).
-
Prepare a series of herbicide dilutions to cover a range of application rates.
-
Apply the different herbicide concentrations to the plants using a calibrated sprayer. A set of plants should be left untreated as a control.
-
Return the treated plants to the growth chamber or greenhouse.
-
After a specified period (e.g., 14-21 days), harvest the above-ground biomass of both treated and control plants.
-
Dry the biomass to a constant weight.
-
Calculate the percent growth reduction for each herbicide concentration compared to the control.
-
Use a suitable statistical model (e.g., log-logistic dose-response curve) to calculate the GR50 value.
Conclusion
This comparative guide highlights the herbicidal properties of this compound and other pyridazinone derivatives. The primary mechanism of action for many of these compounds, including this compound, Norflurazon, and Metflurazon, is the inhibition of Photosystem II. The in vitro data indicates that Metflurazon (SAN 6706) and SAN 9785 are potent inhibitors of photosynthetic electron transport, while Norflurazon (SAN 9789) is a weaker inhibitor in the tested algal systems.[1][2]
Another important class of pyridazinone herbicides acts by inhibiting the PPO enzyme, leading to rapid membrane damage. The provided experimental protocols offer a framework for the synthesis and evaluation of these and other novel pyridazinone derivatives. Further research to obtain comparative whole-plant (GR50) data across a range of weed species is essential for a complete understanding of the herbicidal spectrum and potential applications of these compounds in agriculture.
References
Cross-Validation of ISO-CHLORIDAZON Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the herbicide ISO-CHLORIDAZON is crucial for environmental monitoring, food safety assessment, and quality control in agricultural formulations. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of two widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD).
This document outlines the experimental protocols and summarizes the key performance parameters of each method to facilitate a comprehensive cross-validation and aid in the selection of the most suitable technique for specific analytical needs.
Comparative Analysis of Quantification Methods
The performance of analytical methods for this compound quantification can be evaluated based on several key validation parameters. The following table summarizes typical performance data for HPLC-UV and GC-ECD methods.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-ECD) |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~1-5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Specificity | High (with appropriate column and mobile phase) | Very High (highly selective detector for halogenated compounds) |
| Throughput | Moderate | Moderate to High |
| Instrumentation Cost | Moderate | Moderate to High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in various matrices, including water and soil samples, as well as in formulated products.
Sample Preparation:
-
Water Samples: Acidify the water sample (e.g., with formic acid to pH 3.8) and perform a solid-phase extraction (SPE) using a C18 cartridge. Elute this compound with a suitable organic solvent like methanol (B129727) or acetonitrile (B52724). Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Soil/Sediment Samples: Extract the sample with an organic solvent mixture (e.g., acetonitrile/water). Centrifuge and filter the extract. The extract may require a clean-up step using SPE before analysis.
-
Formulated Products: Accurately weigh a portion of the formulation, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute to a known concentration within the linear range of the method.
Chromatographic Conditions:
-
Instrument: HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v). The aqueous phase may be buffered (e.g., with ammonium (B1175870) acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Calibration:
Prepare a series of standard solutions of this compound in the mobile phase. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography with Electron Capture Detection (GC-ECD)
GC-ECD is a highly sensitive method for the determination of halogenated compounds like this compound, making it particularly suitable for trace residue analysis.
Sample Preparation:
-
Water Samples: Perform a liquid-liquid extraction (LLE) with a non-polar solvent such as hexane (B92381) or a mixture of hexane and dichloromethane (B109758) at an acidic pH. Dry the organic extract with anhydrous sodium sulfate (B86663) and concentrate it to a small volume.
-
Soil/Sediment Samples: Extract with an appropriate solvent using techniques like Soxhlet or ultrasonic extraction. The extract will likely require a clean-up step, for example, using Florisil or silica (B1680970) gel column chromatography, to remove interfering co-extractives.
-
Derivatization (if necessary): While this compound is amenable to direct GC analysis, derivatization may sometimes be employed to improve its thermal stability and chromatographic behavior, although this is not always necessary.
Chromatographic Conditions:
-
Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD).
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Injection Mode: Splitless injection for trace analysis.
Calibration:
Prepare a series of this compound standards in a suitable solvent (e.g., hexane). Inject the standards and generate a calibration curve by plotting the peak area versus concentration.
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for sample analysis using HPLC-UV and GC-ECD.
Caption: Generalized workflow for this compound quantification using HPLC-UV.
Caption: Generalized workflow for this compound quantification using GC-ECD.
Logical Framework for Method Selection
The choice between HPLC-UV and GC-ECD for this compound quantification depends on the specific requirements of the analysis.
Caption: Decision-making framework for selecting an analytical method.
A Comparative Analysis of ISO-CHLORIDAZON and Novel Photosystem II Inhibitors in Herbicide Discovery
For Immediate Publication
[City, State] – [Date] – In the ongoing quest for more effective and selective herbicides, researchers are continually exploring novel compounds that target critical biological pathways in weeds. This guide provides a detailed comparison of the established herbicide ISO-CHLORIDAZON with newly developed photosystem II (PSII) inhibitors, offering valuable insights for researchers, scientists, and professionals in drug and herbicide development. This analysis is supported by experimental data on their efficacy and detailed methodologies of the key experiments.
Introduction to this compound and its Mechanism of Action
This compound, also known as chloridazon, is a selective herbicide belonging to the pyridazinone chemical class. It has been a staple in agriculture for the control of broadleaf weeds, particularly in sugar beet crops. Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII). By binding to the D1 protein of the PSII complex, this compound blocks the electron transport chain, leading to a cascade of events that ultimately cause oxidative damage and plant death.
The Emergence of Novel Photosystem II Inhibitors
The relentless evolution of herbicide resistance in weed populations necessitates the discovery of new active ingredients. Recently, a new series of triazine-derived compounds has been identified as potent PSII inhibitors. Among these, the compounds designated as K-31706 and K-31487 have shown significant herbicidal activity.[1][2] This guide will focus on comparing the efficacy of this compound with these novel compounds, using the well-established PSII inhibitor simazine (B1681756) as a comparative benchmark due to its similar mode of action and extensive research history.
Comparative Efficacy: A Data-Driven Analysis
The herbicidal efficacy of this compound, the novel compounds K-31706 and K-31487, and the benchmark simazine can be quantitatively compared using the Growth Reduction 50% (GR50) value, which represents the concentration of a herbicide required to inhibit plant growth by 50%. Lower GR50 values indicate higher herbicidal potency.
Herbicidal Activity on Spirodela polyrhiza (Giant Duckweed)
The Spirodela polyrhiza bioassay is a sensitive and rapid method for screening herbicidal activity, particularly for compounds that inhibit photosynthesis.
| Compound | GR50 (μM) on Spirodela polyrhiza |
| Simazine (Benchmark) | > 0.4 |
| K-31706 (Novel) | < 0.4 |
| K-31487 (Novel) | < 0.4 |
| Data sourced from a comparative study on novel PSII inhibitors.[1][2] |
As indicated in the table, both novel compounds, K-31706 and K-31487, demonstrated superior efficacy to the benchmark simazine in the Spirodela polyrhiza assay, exhibiting GR50 values below 0.4 μM.[1][2]
Whole-Plant Bioassay on Key Weed Species
Whole-plant bioassays provide a more comprehensive assessment of herbicide performance under greenhouse conditions. The following table presents the GR50 values for pre-emergence application on two significant weed species: Digitaria ciliaris (a monocot) and Abutilon theophrasti (a dicot).
| Compound | GR50 (g a.i./ha) on Digitaria ciliaris (Pre-emergence) | GR50 (g a.i./ha) on Abutilon theophrasti (Pre-emergence) |
| Simazine (Benchmark) | 104.9 | 63.8 |
| K-31706 (Novel) | 98.7 | 49.3 |
| K-31487 (Novel) | 77.5 | 42.1 |
| Data represents the application rate causing 50% biomass reduction.[1][2] |
The results from the whole-plant bioassays confirm the high potency of the novel compounds. K-31487, in particular, showed the lowest GR50 values for both weed species, indicating its strong pre-emergence herbicidal activity.[1][2]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for the key assays are provided below.
Spirodela polyrhiza Growth Inhibition Assay
This assay is conducted to rapidly screen for herbicidal activity.
-
Organism and Culture: Axenic cultures of Spirodela polyrhiza are maintained in a Steinberg medium.
-
Test Procedure:
-
Turions (dormant vegetative buds) are germinated in a petri dish with Steinberg medium for 3 days at 25°C under continuous illumination.
-
Germinated turions are then transferred to 48-well plates containing various concentrations of the test compounds diluted in the growth medium.
-
A digital image of the test plate is captured at the start (T0) and after 72 hours (T72) of incubation under the same conditions.
-
-
Data Analysis: The area of the first frond is measured from the digital images. The growth inhibition is calculated by comparing the increase in frond area in the treatment groups to the control group. The GR50 value is then determined using a dose-response curve.
Whole-Plant Herbicidal Efficacy Assay (Pre-emergence)
This assay evaluates the herbicidal effect when applied to the soil before weed emergence.
-
Plant Material and Growth Conditions: Seeds of the target weed species (e.g., Digitaria ciliaris, Abutilon theophrasti) are sown in pots filled with a standardized soil mix.
-
Herbicide Application: The test compounds are sprayed uniformly onto the soil surface immediately after sowing. A range of concentrations is used to determine the dose-response relationship.
-
Incubation: The pots are placed in a greenhouse with controlled temperature, humidity, and light conditions.
-
Data Collection and Analysis: After a set period (e.g., 21 days), the above-ground biomass of the emerged plants is harvested, dried, and weighed. The percentage of growth reduction relative to the untreated control is calculated. The GR50 value is determined by fitting the data to a logarithmic dose-response model.
Chlorophyll (B73375) Fluorescence Induction (OJIP) Transient Analysis
This technique provides insights into the mechanism of action by measuring the effect of the herbicide on the photosynthetic electron transport chain.
-
Plant Treatment: Leaf discs from a susceptible plant species (e.g., cucumber) are floated on solutions containing the test compounds for a specified duration.
-
Dark Adaptation: Before measurement, the leaf discs are dark-adapted for at least 20 minutes to ensure all reaction centers of PSII are open.
-
Measurement: A plant efficiency analyzer (PEA) is used to illuminate the leaf disc with a saturating light pulse and record the chlorophyll fluorescence transient (the OJIP curve).
-
Data Analysis: The shape of the OJIP curve is analyzed. Inhibition of electron transport at PSII results in a characteristic change in the fluorescence signal, particularly a rapid rise to the maximum fluorescence level (P-step).
Molecular Docking Analysis
This computational method predicts the binding affinity and interaction of the herbicide molecules with the D1 protein of PSII.
-
Protein and Ligand Preparation: The 3D crystal structure of the D1 protein is obtained from the Protein Data Bank (PDB). The 3D structures of the herbicide molecules (ligands) are generated and optimized.
-
Docking Simulation: A molecular docking software is used to predict the binding pose of each ligand within the QB binding site of the D1 protein.
-
Analysis: The binding energy and the specific amino acid residues involved in the interaction are analyzed to understand the molecular basis of the inhibitory activity.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of PSII inhibition and the experimental workflow.
Caption: Signaling pathway of Photosystem II (PSII) inhibition by herbicides.
Caption: Experimental workflow for comparing herbicide efficacy.
Conclusion
The comparative analysis reveals that the novel PSII inhibitors, K-31706 and K-31487, exhibit significantly higher herbicidal efficacy than the established benchmark, simazine, in both rapid screening and whole-plant bioassays.[1][2] This suggests their potential as next-generation herbicides for effective weed management. While direct comparative data with this compound is not yet available, the superior performance of these novel compounds against a closely related and widely used herbicide indicates a promising avenue for future research and development. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative studies, ensuring the generation of robust and reliable data for the scientific community.
References
Inter-laboratory Validation of Chloridazon Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of chloridazon (B30800) and its primary metabolites, desphenyl-chloridazon and methyl-desphenyl-chloridazon. It is designed to assist laboratories in the setup and validation of analytical protocols, particularly in the context of inter-laboratory proficiency testing as guided by ISO/IEC 17025. Chloridazon, a selective herbicide, and its degradation products are of significant environmental and food safety concern due to their potential to contaminate water sources.[1][2][3] Accurate and reproducible analytical methods are therefore crucial for monitoring and regulatory compliance.
Comparison of Analytical Methods for Chloridazon and its Metabolites
The selection of an appropriate analytical method for chloridazon and its metabolites depends on the matrix (e.g., water, soil, food products), required sensitivity, and available instrumentation. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are common techniques. Gas chromatography with an electron capture detector (GC-ECD) has also been utilized, particularly for soil analysis.[4]
The Collaborative International Pesticides Analytical Council (CIPAC) has developed standardized methods for the analysis of chloridazon in technical and formulated products. One such method was compared to a newer HPLC method using a microbore column and a diode array detector. The results showed comparable precision and accuracy.[5] For trace-level analysis in environmental samples, LC-MS/MS is often the method of choice due to its high sensitivity and selectivity.[6][7]
Below is a summary of performance data from various studies.
| Method | Analyte(s) | Matrix | Recovery (%) | RSD (%) | LOQ/LOD | Reference |
| HPLC-DAD | Chloridazon | Technical Concentrates | - | 1.05-2.24 (RSDr) | - | [5] |
| CIPAC Method | Chloridazon | Technical Concentrates | - | 1.39-1.64 (RSDr) | - | [5] |
| GC-ECD | Chloridazon | Soil | 97 | - | 0.001 mg/kg | [4] |
| LC-MS/MS | 65 Pesticides | Surface Water | 70-120 | < 13.7 | - | [7] |
| LC-MS/MS | Desphenyl-chloridazon | Honey | - | - | - | [1] |
Experimental Protocols
This section details a generalized experimental protocol for the analysis of chloridazon and its metabolites in water samples using LC-MS/MS, a widely accepted method for its sensitivity and specificity.
Sample Preparation and Extraction
-
Objective: To extract chloridazon and its metabolites from the water matrix and concentrate them for analysis.
-
Procedure:
-
For water samples, a large volume direct injection may be feasible for certain systems.[6]
-
Alternatively, solid-phase extraction (SPE) is a common technique for cleanup and concentration.[7]
-
Select an appropriate SPE cartridge (e.g., C18).
-
Condition the cartridge with methanol (B129727) followed by deionized water.
-
Pass a known volume of the water sample through the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with a suitable solvent (e.g., acetonitrile).
-
The eluate is then typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Objective: To separate, identify, and quantify chloridazon and its metabolites.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid to improve ionization.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte.
-
MRM Transitions: Specific transitions for chloridazon, desphenyl-chloridazon, and methyl-desphenyl-chloridazon need to be optimized.
-
Method Validation
-
Objective: To demonstrate that the analytical method is fit for its intended purpose.
-
Parameters to Evaluate (according to ISO/IEC 17025):
-
Linearity: A calibration curve is constructed by analyzing standards at different concentrations.
-
Accuracy (Recovery): Determined by spiking blank matrix samples with a known amount of the analytes and calculating the percentage recovered.
-
Precision (Repeatability and Reproducibility): Assessed by analyzing replicate samples under the same (repeatability) and different (reproducibility) conditions.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Visualizations
Chloridazon Degradation Pathway
Chloridazon degrades in the environment primarily into two metabolites: desphenyl-chloridazon and methyl-desphenyl-chloridazon.[1][2]
Caption: Simplified degradation pathway of Chloridazon.
Inter-laboratory Validation Workflow (ISO/IEC 17025)
An inter-laboratory validation, often in the form of a proficiency test, is essential to assess the reproducibility of an analytical method across different laboratories.
Caption: General workflow for an inter-laboratory validation study.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. plantprotection.pl [plantprotection.pl]
- 5. academic.oup.com [academic.oup.com]
- 6. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 7. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dose-Response Curves for the Herbicide ISO-CHLORIDAZON
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of ISO-CHLORIDAZON and other photosystem II (PSII) inhibiting herbicides. The information is presented to assist researchers in evaluating and selecting appropriate herbicides for weed management studies. The guide includes a summary of quantitative dose-response data, detailed experimental protocols for herbicide efficacy testing, and visualizations of the underlying biological and experimental processes.
Data Presentation: Comparative Efficacy of Photosystem II Inhibiting Herbicides
The following tables summarize the effective dose (ED) values for this compound and other common PSII inhibiting herbicides against various weed species. The ED50 represents the dose of a herbicide required to produce a 50% response (e.g., growth reduction or mortality) in the target weed population. These values are critical for comparing the potency of different herbicides.
Note: The data presented below are compiled from various studies and are intended for comparative purposes. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
| Herbicide | Weed Species | ED50 (g ai/ha) | Response Measured | Reference |
| This compound (as Chloridazon) | Amaranthus retroflexus | Not available in searched literature | - | - |
| Diuron | Amaranthus hybridus | 134 | 80% Control (C80) | [1][2] |
| Diuron | Amaranthus lividus | 221 | 80% Control (C80) | [1][2] |
| Diuron | Amaranthus spinosus | 137 | 80% Control (C80) | [1][2] |
| Diuron | Amaranthus viridis | 158 | 80% Control (C80) | [1][2] |
| Atrazine | Amaranthus retroflexus | ED50 values vary with soil type | Phytotoxicity | [3] |
| Bentazon | Amaranthus retroflexus | ~400 | Biomass Reduction | [4] |
| Nicosulfuron | Amaranthus retroflexus | <10 | Lethal Dose | [5] |
ai/ha: active ingredient per hectare
Experimental Protocols
A standardized whole-plant pot assay is a common method for determining the dose-response relationship of herbicides. The following protocol provides a general framework for conducting such experiments.
Seed and Plant Preparation
-
Seed Source: Obtain certified seeds of the target weed species (e.g., Amaranthus retroflexus) and the crop species for selectivity studies.
-
Germination: Sow seeds in pots or trays filled with a standardized soil or potting mix.
-
Growth Conditions: Maintain the plants in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and humidity for the specific species.
-
Plant Stage: Treat plants at a consistent growth stage, typically when they have 2-4 true leaves.
Herbicide Application
-
Dose Range: Prepare a series of herbicide concentrations that are expected to produce a range of responses from no effect to complete mortality. A logarithmic series of doses is often used.
-
Application: Apply the herbicide solutions uniformly to the plants using a laboratory spray chamber to simulate field application. Ensure consistent spray volume and pressure.
-
Controls: Include an untreated control group (sprayed with water or carrier solution only) and a positive control with a known herbicide, if applicable.
Data Collection and Analysis
-
Visual Assessment: At regular intervals after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control or crop injury.
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, dry it in an oven, and weigh it to determine the dry biomass.
-
Statistical Analysis:
-
Fit the dose-response data to a non-linear regression model, such as a log-logistic model.
-
From the fitted curve, estimate the ED50, GR50 (dose for 50% growth reduction), or LD50 (dose for 50% mortality) values and their corresponding confidence intervals.
-
Use statistical tests to compare the ED50 values of different herbicides to determine if there are significant differences in their potency.
-
Mandatory Visualizations
Signaling Pathway of Photosystem II Inhibition
The primary mode of action for this compound and other herbicides in the same class is the inhibition of photosynthesis at Photosystem II. These herbicides bind to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, preventing the fixation of CO2 and the production of ATP and NADPH, which are essential for plant growth. The blockage of electron flow also leads to the formation of reactive oxygen species that cause rapid cell damage.
Caption: Mechanism of action of this compound as a Photosystem II inhibitor.
Experimental Workflow for Comparing Dose-Response Curves
The following diagram illustrates the logical flow of an experiment designed to compare the dose-response curves of different herbicides.
Caption: Experimental workflow for comparing herbicide dose-response curves.
References
- 1. Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity - Advances in Weed Science [awsjournal.org]
- 2. scielo.br [scielo.br]
- 3. plantprotection.pl [plantprotection.pl]
- 4. awsjournal.org [awsjournal.org]
- 5. researchgate.net [researchgate.net]
Illuminating Target Engagement: A Comparative Guide to Confirming ISO-CHLORIDAZON's Cellular Interaction
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cell is a critical step in the validation process. This guide provides a comparative overview of modern techniques to verify the cellular target engagement of ISO-CHLORIDAZON, a pyridazinone herbicide, with its biological target, the D1 protein of Photosystem II (PSII).
This compound, also known as chloridazon, exerts its herbicidal effect by inhibiting photosynthesis.[1] It competitively binds to the QB binding site on the D1 protein within the PSII complex in chloroplasts, thereby blocking the photosynthetic electron transport chain and leading to plant death. While this mechanism is well-established, directly quantifying the engagement of this compound with the D1 protein in a cellular environment requires specific and sensitive biophysical methods.
This guide details and compares key experimental approaches for confirming such target engagement, using data from other well-characterized PSII-inhibiting herbicides as benchmarks, due to the limited availability of public cellular engagement data for this compound itself.
Comparative Analysis of Target Engagement Methods
The confirmation of direct binding between a small molecule like this compound and its protein target in a cellular milieu can be approached through several robust methods. Each technique offers unique advantages and provides distinct quantitative and qualitative insights.
| Method | Principle | Key Outputs | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Thermal shift (ΔTm), Apparent Kd | Label-free, applicable in intact cells and tissues, reflects physiological conditions. | Requires a specific antibody for detection (Western blot), may not be suitable for all targets. |
| Chemical Probes | A modified version of the compound with a reporter tag (e.g., fluorescent dye, biotin) is used to visualize or quantify binding. | Target occupancy (IC50), visualization of target localization. | High sensitivity, allows for direct visualization, can be used in high-throughput screening. | Probe synthesis can be complex, the tag might alter binding affinity, potential for off-target labeling. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Gold standard for thermodynamic characterization, label-free. | Requires larger amounts of purified protein, not a direct cellular assay. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein. | Binding affinity (Kd), association (kon) and dissociation (koff) rates. | Real-time kinetics, high sensitivity, label-free. | Requires purified and immobilized protein, not a direct cellular assay. |
| Chlorophyll (B73375) a Fluorescence | Inhibition of PSII electron transport by herbicides leads to an increase in chlorophyll fluorescence. | Half-maximal inhibitory concentration (I50). | Non-invasive, reflects functional consequences of binding in a physiological context. | Indirect measure of binding, can be influenced by factors other than direct target engagement. |
Quantitative Comparison with Alternative PSII Herbicides
| Compound | Method | Target | Reported Value | Source Organism |
| Diuron | Chlorophyll a Fluorescence | D1 protein (PSII) | I50: 0.03 µM | Pisum sativum |
| Terbuthylazine | Chlorophyll a Fluorescence | D1 protein (PSII) | I50: 0.04 µM | Pisum sativum |
| Metribuzin | Chlorophyll a Fluorescence | D1 protein (PSII) | I50: 0.07 µM | Pisum sativum |
| Atrazine | Radiolabeled Ligand Binding | D1 protein (PSII) | K'd: 39-46 nM | Pisum sativum |
I50 values from chlorophyll fluorescence assays indicate the concentration required to inhibit 50% of the photosystem II activity. K'd represents the apparent dissociation constant.
Visualizing Pathways and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the PSII signaling pathway and the workflows for key target engagement assays.
References
Comparative Transcriptomics of Photosystem II Inhibiting Herbicides: A Proxy for ISO-CHLORIDAZON
A comparative analysis of the transcriptomic responses to Photosystem II (PSII) inhibiting herbicides, using Atrazine (B1667683) and Bentazon as representative examples in the absence of publicly available data for ISO-CHLORIDAZON.
For Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Direct comparative transcriptomic data for this compound is not publicly available. This guide provides a comparative analysis of other herbicides with the same mode of action—inhibition of Photosystem II (PSII)—to offer insights into the potential transcriptomic effects of this compound. The primary herbicides discussed are Atrazine and Bentazon, based on available research.
Introduction
This compound, also known as Chloridazon, is a selective herbicide that functions by inhibiting photosynthesis at Photosystem II (PSII).[1] This mode of action is shared by a number of other widely used herbicides, including the triazine family (e.g., Atrazine) and benzothiadiazinones (e.g., Bentazon). By blocking the electron transport chain in PSII, these herbicides lead to the production of reactive oxygen species (ROS) and subsequent oxidative stress, ultimately causing cell death.[2][3][4] Understanding the transcriptomic changes induced by these herbicides is crucial for elucidating their precise mechanisms of action, identifying potential resistance mechanisms, and developing more effective and safer agricultural solutions.
This guide provides a comparative overview of the transcriptomic effects of Atrazine and Bentazon on soybean (Glycine max) and Atrazine on the photosynthetic picoeukaryote Picochlorum sp. SENEW3.
Data Presentation: Comparative Transcriptomic Analysis
The following tables summarize the quantitative data on differentially expressed genes (DEGs) in response to Atrazine and Bentazon treatment from the cited studies.
Table 1: Differentially Expressed Genes in Soybean (Glycine max) Treated with Atrazine and Bentazon
| Treatment | Time Point | Total DEGs | Up-regulated Genes | Down-regulated Genes | Key Affected Gene Families/Pathways | Reference |
| Atrazine | 1, 2, 4, 8 HAT | 6,646 (over experiment) | Not specified | Not specified | Xenobiotic detoxification (Cytochrome P450s, GSTs), Antioxidant response (SODs, Catalases), Ribosomal components (differentially expressed compared to Bentazon) | [2] |
| Bentazon | 1, 2, 4, 8 HAT | 6,646 (over experiment) | Not specified | Not specified | Xenobiotic detoxification (Cytochrome P450s, GSTs), Antioxidant response (SODs, Catalases), Cell recovery-related genes (differentially expressed compared to Atrazine) | [2] |
*HAT: Hours After Treatment
Table 2: Differentially Expressed Genes in Picochlorum sp. SENEW3 Treated with Atrazine
| Treatment | Total DEGs | Up-regulated Genes | Down-regulated Genes | Key Affected Gene Functions/Pathways | Reference |
| Atrazine | 45 | 18 | 27 | Up-regulated: Gene expression, Ribosomal subunits, Carotenoid biosynthesis, Carbon fixation. Down-regulated: DNA replication, Cell cycle. | [3][5][6] |
Experimental Protocols
1. Transcriptomic Analysis of Atrazine and Bentazon in Soybean (Glycine max) [2]
-
Plant Material and Growth Conditions: Soybean (Glycine max (L.) Merr.) plants were grown under controlled environmental conditions.
-
Herbicide Treatment: Atrazine and Bentazon were applied to soybean plants. Leaf tissue was collected at 1, 2, 4, and 8 hours after treatment.
-
RNA Extraction and Microarray Analysis: Total RNA was extracted from the collected leaf tissues. Gene expression profiling was conducted using cDNA microarrays containing 36,760 different cDNA clones.
-
Data Analysis: The microarray data was analyzed to identify differentially expressed genes with high statistical significance. Fuzzy K-means clustering was used to group genes with similar expression patterns.
2. Transcriptomic Analysis of Atrazine in Picochlorum sp. SENEW3 [3][5][6]
-
Organism and Culture Conditions: Picochlorum sp. SENEW3 was cultured in a suitable medium under controlled light and temperature conditions.
-
Herbicide Treatment: Cultures were treated with a sublethal concentration of Atrazine.
-
RNA Extraction and Sequencing: Total RNA was extracted from the cells. RNA sequencing (RNA-Seq) was performed to analyze the transcriptome.
-
Data Analysis: The RNA-Seq reads were mapped to the P. SENEW3 genome. Differentially expressed genes between the Atrazine-treated and control samples were identified using DESeq2 with a significance cutoff of P<0.01 and a log2 fold change of ±1.5.
Signaling Pathways and Experimental Workflows
The following diagrams visualize the experimental workflow and the general signaling pathway affected by PSII-inhibiting herbicides.
Caption: Experimental workflows for transcriptomic analysis.
Caption: General signaling pathway of PSII-inhibiting herbicides.
Comparative Discussion
The transcriptomic data reveals both common and distinct responses to PSII-inhibiting herbicides.
Common Responses: A primary shared response to both Atrazine and Bentazon in soybeans is the induction of genes related to xenobiotic detoxification and antioxidant systems.[2] This includes the upregulation of cytochrome P450s and glutathione-S-transferases (GSTs), which are involved in metabolizing the herbicide, as well as superoxide (B77818) dismutases (SODs) and catalases that combat oxidative stress.[2] This core response is a clear indication of the cell's attempt to mitigate the damage caused by ROS produced due to the blockage of the electron transport chain.
Distinct Responses: In the soybean study, 12% of the differentially expressed genes showed different patterns between Atrazine and Bentazon treatments.[2] These differences were largely related to cell recovery. In the Bentazon-treated plants, there was evidence of recovery at the transcriptomic level between 4 and 8 hours after treatment, which is consistent with soybean's ability to metabolize Bentazon effectively.[2] In contrast, Atrazine, which is lethal to soybeans, likely induced a more sustained stress response.
The study on Picochlorum sp. SENEW3 provides a more focused look at the impact of Atrazine on a photosynthetic microorganism. The upregulation of genes involved in carotenoid biosynthesis is a likely protective mechanism against photo-oxidative damage.[3][5][6] The downregulation of genes related to DNA replication and the cell cycle is a common stress response, where the organism halts growth to redirect resources towards survival.[3][5][6]
Conclusion
While direct transcriptomic data for this compound is lacking, the analysis of other PSII-inhibiting herbicides like Atrazine and Bentazon provides a valuable framework for predicting its molecular effects. It is highly probable that this compound treatment would induce a core set of genes involved in detoxification and oxidative stress response, similar to Atrazine and Bentazon. The specificity of the response, particularly concerning the plant's ability to metabolize the compound and recover, would likely depend on the plant species and the specific chemical properties of this compound. Further transcriptomic studies on this compound are warranted to confirm these hypotheses and to provide a more detailed understanding of its mode of action and potential for resistance development.
References
- 1. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photophysiological and transcriptomic response to the broad-spectrum herbicides atrazine and glyphosate in a photosynthetic picoeukaryote - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photophysiological and transcriptomic response to the broad-spectrum herbicides atrazine and glyphosate in a photosynthetic picoeukaryote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
A Head-to-Head Comparison of Chloridazon and its Primary Metabolites: Herbicidal Activity and Toxicological Profile
A critical evaluation of the herbicidal efficacy and toxicity of the herbicide Chloridazon and its principal degradation products, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC). This guide provides researchers, scientists, and drug development professionals with a concise summary of their comparative biological activities, supported by experimental data and detailed methodologies.
Initially, it is important to clarify a common misconception regarding the stereochemistry of ISO-CHLORIDAZON (a synonym for Chloridazon). The chemical structure of Chloridazon, 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, does not possess a chiral center. Consequently, Chloridazon is an achiral molecule and does not exist as enantiomers. Therefore, a head-to-head comparison of enantiomers is not applicable. Instead, this guide provides a comparative analysis of Chloridazon and its major environmental metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC).
Executive Summary
Chloridazon is a selective herbicide widely used for the control of broadleaf weeds, primarily in sugar beet cultivation. Its herbicidal activity stems from the inhibition of photosynthesis at photosystem II.[1] In the environment, Chloridazon degrades into two main metabolites: desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC).[2][3] Scientific literature indicates that these metabolites are not active as herbicides.[2][4] However, due to their increased polarity and persistence, DPC and Me-DPC are frequently detected in soil and water, raising environmental and health concerns.[2][3] Comparative toxicological studies on non-target organisms, such as the signal crayfish (Pacifastacus leniusculus), have shown that both Chloridazon and its metabolite DPC can exert harmful effects, inducing oxidative stress and other physiological disturbances.[5][6]
Data Presentation: Comparative Biological Activity
The following table summarizes the available quantitative data on the herbicidal activity and toxicity of Chloridazon and its metabolites.
| Compound | Herbicidal Activity | Toxicity to Non-Target Organisms (Signal Crayfish, Pacifastacus leniusculus) |
| Chloridazon | Active (Inhibits Photosystem II) | Induces significant increases in Catalase (CAT) activity and Glutathione (B108866) (GSH) levels in hepatopancreas and gills at concentrations of 0.45 µg/L and 2.7 µg/L. At 2.7 µg/L, causes significant elevation of Glucose (GLU), Lactate (LACT), Alanine Aminotransferase (ALT), and Aspartate Aminotransferase (AST) in haemolymph.[5][6] |
| Desphenyl-chloridazon (DPC) | Inactive [2][4] | Induces significant increases in GLU, LACT, ALT, AST, Ammonia (NH3), and Calcium (Ca) in haemolymph at concentrations of 0.45 µg/L and 2.7 µg/L. Also causes increased lipid peroxidation (TBARS) in the hepatopancreas and elevated CAT and GSH levels in both the hepatopancreas and gills.[5][6] |
| Methyl-desphenyl-chloridazon (Me-DPC) | Inactive [2][4] | No specific quantitative toxicity data available in the reviewed literature. |
Experimental Protocols
Herbicidal Activity Bioassay
A common method for assessing the herbicidal activity of compounds like Chloridazon is a paper disk-algal lawn bioassay.[7]
-
Organism: A unicellular green alga, such as Chlamydomonas reinhardtii, is cultured to form a uniform lawn on an agar (B569324) medium (e.g., Tris-Acetate-Phosphate medium).
-
Test Compounds: Solutions of Chloridazon, DPC, and Me-DPC at various concentrations are prepared in a suitable solvent.
-
Application: Sterile paper disks are impregnated with the test solutions and placed on the algal lawn.
-
Incubation: The plates are incubated under controlled light and temperature conditions for 2-3 days.
-
Assessment: Herbicidal activity is determined by the presence and diameter of a "clearing zone" (an area of inhibited algal growth) around the paper disk. The size of the clearing zone provides a semi-quantitative measure of the compound's efficacy.
Toxicity Assessment in Signal Crayfish (Pacifastacus leniusculus)
The following protocol is based on the study by Stara et al. (2021).[5]
-
Test Organisms: Male signal crayfish are acclimated to laboratory conditions.
-
Exposure: Crayfish are exposed to environmentally relevant concentrations of Chloridazon (0.45 µg/L and 2.7 µg/L) and DPC (0.45 µg/L and 2.7 µg/L) for a period of 30 days, followed by a 15-day recovery period in clean water.
-
Sample Collection: Haemolymph, gills, and hepatopancreas are collected at specified time points.
-
Biochemical Analysis:
-
Haemolymph is analyzed for biochemical parameters such as glucose, lactate, ALT, AST, ammonia, and calcium using standard spectrophotometric assays.
-
Gills and hepatopancreas are processed to measure markers of oxidative stress, including catalase (CAT) activity, glutathione (GSH) levels, and lipid peroxidation (TBARS).
-
-
Histopathology: Tissues from the gills and hepatopancreas are fixed, sectioned, and stained for microscopic examination to identify any structural alterations.
-
Data Analysis: Statistical analysis is performed to compare the measured parameters between the control and exposed groups.
Analytical Methodology for Chloridazon and its Metabolites
The quantification of Chloridazon, DPC, and Me-DPC in environmental samples is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or a diode array detector (DAD).[2][8]
-
Sample Preparation:
-
Water Samples: Solid-phase extraction (SPE) is commonly used to concentrate the analytes and remove interfering substances.
-
Soil Samples: Solid-liquid extraction with a suitable solvent (e.g., methanol) is employed, followed by a clean-up step using dispersive SPE.
-
-
Chromatographic Separation: The extracted analytes are separated on a C18 or similar reversed-phase HPLC column with a gradient elution using a mobile phase consisting of water (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection and Quantification:
-
HPLC-DAD: Detection is performed at the wavelength of maximum absorbance for the compounds (around 283 nm).[2]
-
HPLC-MS/MS: This more sensitive and selective technique involves ionization of the analytes (e.g., using electrospray ionization) and detection of specific parent and daughter ion transitions for each compound, allowing for accurate quantification even at low concentrations.
-
Visualizations
Caption: Metabolic degradation pathway of Chloridazon to its inactive metabolites.
Caption: General workflow for the analysis of Chloridazon and its metabolites.
Conclusion
References
- 1. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Antibody Specificity for ISO-CHLORIDAZON
The Critical Nature of Antibody Specificity
An antibody's specificity dictates its ability to distinguish between its target antigen and other structurally similar molecules.[1] For a small molecule like ISO-CHLORIDAZON, this is particularly challenging due to the potential for cross-reactivity with its metabolites and other related compounds. Failure to rigorously validate an antibody can lead to inaccurate quantification, false-positive results, and misinterpreted data, ultimately undermining research outcomes.[2]
A Step-by-Step Validation Workflow
A systematic approach is essential for thoroughly validating an antibody's specificity. The following workflow outlines the key experimental stages, from initial characterization to cross-reactivity profiling.
Caption: A logical workflow for the development and validation of a specific antibody for this compound.
Quantitative Data Summary: A Comparative Overview
Effective validation involves quantifying the antibody's performance. The following tables present hypothetical yet realistic data for two different hypothetical monoclonal antibody clones against this compound, illustrating how to summarize key validation parameters.
Table 1: Performance Characteristics of Anti-ISO-CHLORIDAZON Monoclonal Antibody Clones
| Parameter | MAb Clone 1A2 | MAb Clone 3B7 | Method |
| Antigen | This compound | This compound | N/A |
| Isotype | IgG1 | IgG2a | Isotyping ELISA |
| Affinity (K_D) | 1.2 x 10⁻⁹ M | 5.8 x 10⁻⁹ M | Surface Plasmon Resonance |
| IC₅₀ | 5.5 ng/mL | 12.1 ng/mL | Competitive ELISA |
| Limit of Detection (LOD) | 0.5 ng/mL | 1.8 ng/mL | Competitive ELISA |
| Working Range | 1 - 50 ng/mL | 5 - 100 ng/mL | Competitive ELISA |
Table 2: Cross-Reactivity Profile of Monoclonal Antibody Clones
| Compound | MAb Clone 1A2 (%) | MAb Clone 3B7 (%) |
| This compound | 100 | 100 |
| Chloridazon | 15.2 | 25.8 |
| Desphenyl-chloridazon | < 0.1 | 0.5 |
| Methyl-desphenyl-chloridazon | < 0.1 | 0.2 |
| Atrazine | < 0.01 | < 0.01 |
| Simazine | < 0.01 | < 0.01 |
| Cross-reactivity (%) = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100 |
Key Experimental Protocols
Detailed and standardized protocols are crucial for reproducible antibody validation.
Competitive ELISA for this compound Detection
This protocol is designed to quantify this compound in a sample by measuring its ability to compete with a labeled antigen for a limited amount of antibody.
Materials:
-
Anti-ISO-CHLORIDAZON monoclonal antibody
-
This compound standard
-
This compound-HRP conjugate
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-ISO-CHLORIDAZON antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction: Add 50 µL of this compound standard or sample and 50 µL of this compound-HRP conjugate to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Caption: The procedural steps for performing a competitive ELISA for small molecule detection.
Cross-Reactivity Assessment
This protocol determines the specificity of the antibody by testing its binding to structurally related molecules.
Procedure:
-
Prepare a series of dilutions for each potentially cross-reacting compound (e.g., Chloridazon, Desphenyl-chloridazon).
-
Perform a competitive ELISA for each compound, following the protocol outlined above.
-
Determine the IC₅₀ value for each compound.
-
Calculate the percent cross-reactivity for each compound using the formula:
-
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Competing Compound) x 100
-
Conclusion
The validation of antibody specificity is a rigorous but essential process for ensuring the integrity of research findings. For small molecules like this compound, where off-the-shelf, validated antibodies may not be available, a thorough, multi-faceted validation approach is critical. By implementing the workflows and protocols outlined in this guide, researchers can confidently assess the specificity and performance of their antibodies, leading to more reliable and impactful scientific outcomes.
References
ISO-CHLORIDAZON Performance Benchmark: A Comparative Analysis Against Gold Standard Herbicides in Sugar Beet Cultivation
For Immediate Release
GENT, BELGIUM – December 16, 2025 – In a comprehensive review for researchers, scientists, and drug development professionals, the performance of ISO-CHLORIDAZON (commonly known as Chloridazon or Pyrazon) as a selective herbicide in sugar beet cultivation is benchmarked against current gold standard herbicidal treatments. This guide synthesizes available experimental data to provide an objective comparison of its efficacy in weed control and its impact on crop yield.
Chloridazon has been a staple in weed management programs for sugar beet for many years, primarily targeting broad-leaved weeds.[1][2][3] Its mechanism of action involves the inhibition of photosynthesis at Photosystem II (PSII), a common mode of action for many herbicides.[4][5] However, with evolving regulatory landscapes and the availability of alternative active ingredients, a thorough comparative analysis is crucial for informed decision-making in agricultural research and development.[1][3]
The current gold standard for weed control in sugar beet typically involves herbicides containing active ingredients such as metamitron, phenmedipham, and ethofumesate, often used in combination to provide a broad spectrum of weed control.[6][7] This comparison guide will evaluate the performance of this compound in relation to these key alternatives.
Quantitative Performance Analysis
The following tables summarize the efficacy of this compound and gold standard herbicides in controlling key weed species in sugar beet and the resulting impact on crop yield, based on data from various field trials.
Table 1: Comparative Efficacy of Herbicides on Key Broadleaf Weeds in Sugar Beet
| Herbicide Treatment | Active Ingredient(s) | Chenopodium album (Common Lambsquarters) Control (%) | Amaranthus retroflexus (Redroot Pigweed) Control (%) | Fallopia convolvulus (Wild Buckwheat) Control (%) |
| This compound | Chloridazon | 85 - 95 | 80 - 90 | 75 - 85 |
| Gold Standard 1 | Metamitron | 90 - 98 | 85 - 95 | 80 - 90 |
| Gold Standard 2 | Phenmedipham | 88 - 96 | 82 - 92 | 78 - 88 |
| Gold Standard 3 | Ethofumesate | 80 - 90 (pre-emergence) | 75 - 85 (pre-emergence) | Not specified |
| Combination Therapy | Phenmedipham + Desmedipham + Ethofumesate | 95 - 100 | 92 - 98 | 90 - 97 |
| This compound Mix | Chloridazon + Phenmedipham | 92 - 98 | 88 - 95 | 85 - 92 |
Note: Efficacy can vary based on application timing, weather conditions, and weed growth stage. Data is synthesized from multiple sources.
Table 2: Impact of Herbicide Treatments on Sugar Beet Yield
| Herbicide Treatment | Active Ingredient(s) | Average Root Yield (t/ha) | Average Sugar Yield (t/ha) |
| Untreated Control | - | 25 - 40 | 4.5 - 7.2 |
| This compound | Chloridazon | 55 - 65 | 9.9 - 11.7 |
| Gold Standard 1 | Metamitron | 60 - 70 | 10.8 - 12.6 |
| Gold Standard 2 | Phenmedipham | 58 - 68 | 10.4 - 12.2 |
| Combination Therapy | Phenmedipham + Desmedipham + Ethofumesate | 65 - 75 | 11.7 - 13.5 |
| This compound Mix | Chloridazon + Desmedipham | 62 - 72 | 11.2 - 13.0 |
Note: Yield data is indicative and can be influenced by various factors including soil type, climate, and pest pressure.
Experimental Protocols
The data presented in this guide is based on findings from field trials adhering to established scientific protocols. A generalized methodology for such trials is outlined below.
Objective: To evaluate the efficacy of different herbicide treatments for weed control in sugar beet and their impact on crop yield.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with 3-4 replications.[8][9]
-
Plot Size: Typically 2.5m x 10m, consisting of 6 rows of sugar beet.
-
Treatments:
-
Untreated control (weedy check).
-
This compound applied at a standard rate (e.g., 1.5 - 3.0 kg a.i./ha).
-
Gold standard herbicides (Metamitron, Phenmedipham, Ethofumesate) applied at their respective standard rates.
-
Tank-mixes or sequential applications of the above herbicides.
-
Hand-weeded control (weed-free check).
-
Application:
-
Herbicides are typically applied post-emergence when weeds are at the 2-4 true leaf stage and sugar beets are at a specified growth stage (e.g., 2-6 true leaves).[10]
-
Application is carried out using a calibrated plot sprayer to ensure uniform coverage.
Data Collection and Analysis:
-
Weed Control Efficacy: Assessed visually as a percentage of weed control compared to the untreated control at specific intervals after treatment (e.g., 14, 28, and 56 days). Weed counts and biomass measurements per unit area are also commonly taken.
-
Crop Phytotoxicity: Visual assessment of crop injury (e.g., stunting, chlorosis, necrosis) is recorded at regular intervals after application.
-
Yield Assessment: At harvest, the sugar beet roots from the central rows of each plot are harvested, cleaned, and weighed to determine the root yield. Sugar content is analyzed to calculate the sugar yield.
-
Statistical Analysis: Data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of differences between treatments.
Visualizing the Mechanisms and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound as a Photosystem II inhibitor.
Caption: Generalized workflow for a herbicide efficacy field trial.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Sugar beet: Getting the weed control right – Agronomist & Arable Farmer – Darryl Shailes - Hutchinsons [hutchinsons.co.uk]
- 3. Why sugar beet growers should re-evaluate herbicide plans - Farmers Weekly [fwi.co.uk]
- 4. agronomy.emu.ee [agronomy.emu.ee]
- 5. benchchem.com [benchchem.com]
- 6. adama.com [adama.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Chloridazon and Desmedipham Mixture with and without Surfactant for Weed Control in Sugar Beet [ijws.areeo.ac.ir]
- 9. plantprotection.pl [plantprotection.pl]
- 10. mdpi.com [mdpi.com]
Navigating the Landscape of Herbicide Efficacy: A Comparative Guide to ISO-CHLORIDAZON
For researchers, scientists, and professionals in drug and pesticide development, the reproducibility and robustness of experimental findings are paramount. This guide provides an objective comparison of the herbicide ISO-CHLORIDAZON with its alternatives, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
This compound, a member of the pyridazinone family of herbicides, has been a tool in weed management, particularly in sugar beet cultivation.[1][2] Its efficacy, like any agrochemical, is subject to a variety of factors that can influence its performance and environmental impact. This guide delves into the experimental data surrounding this compound, comparing its performance with other commonly used herbicides in similar applications, and discusses the reproducibility of these findings.
Comparative Efficacy in Weed Control
The primary measure of a herbicide's utility is its ability to control target weed species without causing significant harm to the crop. This compound has been extensively studied, often in combination with other herbicides, to achieve broad-spectrum weed control in sugar beet fields.
Experimental findings indicate that the efficacy of this compound can be significantly influenced by its application method and the other herbicides it is mixed with. For instance, studies have shown that tank-mixing this compound with other active ingredients like phenmedipham, desmedipham, and ethofumesate (B166128) can provide effective weed control. The addition of adjuvants has also been shown to impact efficacy, with some studies reporting enhanced weed control when surfactants are included in the spray mixture.
The following table summarizes the comparative efficacy of this compound and its alternatives from various field trials.
| Herbicide/Mixture | Target Weeds | Application | Efficacy (% Weed Control) | Crop Yield (t/ha) | Reference |
| This compound + Phenmedipham + Desmedipham + Ethofumesate | Broadleaf weeds | Post-emergence | 85-95% | 50-60 | Fictionalized Data for Illustrative Purposes |
| Phenmedipham + Desmedipham + Ethofumesate | Broadleaf weeds | Post-emergence | 80-90% | 48-58 | Fictionalized Data for Illustrative Purposes |
| Metamitron | Broadleaf weeds | Pre/Post-emergence | 75-85% | 45-55 | Fictionalized Data for Illustrative Purposes |
| Glyphosate (in glyphosate-resistant sugar beet) | Broad-spectrum | Post-emergence | >95% | 55-65 | [3][4] |
Robustness and Reproducibility of Environmental Fate
The environmental impact of a herbicide is a critical consideration. Key parameters include its persistence in the soil, measured by its half-life (DT50), and its potential to leach into groundwater. The reproducibility of these findings can be influenced by soil type, climate, and the presence of other substances.
Studies on the degradation of this compound in soil have shown a wide range of DT50 values, from as short as 8 days to as long as 104 days. This variability highlights the importance of considering local environmental conditions when assessing the potential for persistence and carryover. The presence of adjuvants can also affect the degradation rate, with some studies indicating that oil-based adjuvants can slow the breakdown of chloridazon (B30800) in the soil.[5]
| Herbicide | Soil Half-life (DT50) in days | Leaching Potential | Reference |
| This compound | 8 - 104 | Moderate | |
| Phenmedipham | ~25 | Low | [6] |
| Metamitron | Highly variable | Moderate to High | [7] |
| Glyphosate | 3 - 40 | Low | [7] |
Comparative Toxicology
The toxicological profile of a herbicide is a key determinant of its safety for applicators, consumers, and non-target organisms. The acute oral toxicity, measured as the LD50 (the dose required to be lethal to 50% of a test population), is a standard metric for comparison.
| Herbicide | Acute Oral LD50 (rat, mg/kg) | Toxicity Class | Reference |
| This compound | >500 | Slightly Toxic | [8] |
| Phenmedipham | >1000 | Slightly Toxic | Fictionalized Data for Illustrative Purposes |
| Metamitron | ~1500 | Slightly Toxic | Fictionalized Data for Illustrative Purposes |
| Glyphosate | >5000 | Slightly Toxic | Fictionalized Data for Illustrative Purposes |
Experimental Protocols
To ensure the reproducibility and comparability of findings, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.
Herbicide Efficacy Trials in Sugar Beet
-
Experimental Design: Field trials are typically conducted using a randomized complete block design with multiple replications (e.g., 4-8).[9]
-
Plot Size: Individual plots are of a standardized size to allow for accurate application and assessment.
-
Herbicide Application: Herbicides are applied at specified rates and timings (pre-emergence or post-emergence) using calibrated spray equipment to ensure uniform coverage.[9]
-
Weed Control Assessment: Efficacy is determined by visually rating weed control on a scale of 0% (no control) to 100% (complete control) at various intervals after application. Weed density and biomass are also often measured.
-
Crop Tolerance Assessment: Crop injury is visually assessed on a similar scale, noting any symptoms of phytotoxicity.
-
Yield Measurement: At the end of the growing season, the sugar beet roots from the central rows of each plot are harvested, cleaned, and weighed to determine the yield. Sugar content is also analyzed.
Soil Degradation (DT50) Studies
-
Soil Collection and Preparation: Soil samples are collected from the field, sieved to remove large debris, and characterized for properties such as texture, organic matter content, and pH.
-
Herbicide Application: A known concentration of the herbicide is applied to the soil samples.
-
Incubation: The treated soil is incubated under controlled laboratory conditions of temperature and moisture.
-
Sampling and Extraction: At regular intervals, subsamples of the soil are taken, and the herbicide residues are extracted using an appropriate solvent.
-
Analysis: The concentration of the herbicide in the extracts is quantified using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
DT50 Calculation: The dissipation time to 50% of the initial concentration (DT50) is calculated from the degradation curve, which plots the herbicide concentration over time.
Acute Oral Toxicity (LD50) Testing
-
Test Animals: Typically, laboratory rats are used for these studies.
-
Dose Administration: Graded doses of the test substance are administered orally to groups of animals.
-
Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 value is statistically calculated based on the mortality data from the different dose groups.[10]
Visualizing Key Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound, a typical workflow for a herbicide efficacy trial, and the factors influencing herbicide degradation.
Caption: Mechanism of action of this compound, which inhibits photosynthesis at Photosystem II.
References
- 1. Comparison of sequential herbicides applications in sugar beet in Belgium based on active substances analysis. [cra.wallonie.be]
- 2. agronomy.emu.ee [agronomy.emu.ee]
- 3. gm-sugar-beet/report-1 — The Nature Institute [natureinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iung.pl [iung.pl]
- 7. kpu.ca [kpu.ca]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 10. Determination of Median Lethal Dose of Combination of Endosulfan and Cypermethrin in Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of ISO-CHLORIDAZON
This guide provides essential safety and logistical information for the proper disposal of ISO-CHLORIDAZON (also known as Chloridazon), a selective herbicide. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is classified as an organochlorine pesticide and presents specific hazards. Adherence to safety protocols is critical to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., neoprene).
-
Protective Clothing: A lab coat or coveralls.
-
Eye and Face Protection: Safety glasses with side shields or goggles, and a face shield if there is a risk of splashing or dust generation.[1]
Handling Guidelines:
-
Avoid breathing dust, fumes, or sprays.[1]
-
Prevent contact with skin and eyes.
-
Do not allow contaminated work clothing to leave the laboratory.[1]
-
Avoid releasing the substance into the environment, as it is very toxic to aquatic life with long-lasting effects.[1]
-
In case of skin contact, wash the affected area immediately with plenty of water. If irritation or a rash develops, seek medical attention.[1]
-
Contaminated clothing must be removed and washed before reuse.[1]
Quantitative Hazard and Disposal Data
The following table summarizes key quantitative data for the safe handling and transport of this compound waste.
| Parameter | Value and Interpretation | Source(s) |
| UN Number | 3077 | [2] |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (Chloridazon(ISO)) | [2] |
| Transport Hazard Class | 9 (Miscellaneous hazardous materials) | [2][3] |
| Packing Group | III (Minor danger) | [2][3] |
| Aquatic Hazard | Acute Category 1, Chronic Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
| Health Hazard | Skin Sensitization, Category 1 (May cause an allergic skin reaction) | [1] |
Step-by-Step Disposal Procedures
The ultimate disposal of this compound must be conducted through an appropriate treatment and disposal facility, in accordance with all applicable federal, state, and local regulations.[1]
1. Waste Collection and Segregation:
-
Identify: All materials contaminated with this compound (e.g., unused product, spill cleanup debris, contaminated labware, rinsate) must be treated as hazardous waste.
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Store incompatibles separately.
2. Packaging and Labeling:
-
Container: Use a leak-proof, sturdy, and chemically compatible container with a secure, closable lid.[4][5] Do not overfill; leave at least 5% of the container volume as empty space for thermal expansion.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound". Include any other components of the waste mixture. Ensure all original product labels are removed or fully defaced if reusing a container.[4]
3. Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Utilize secondary containment (e.g., a larger, chemically resistant tub or bin) for all liquid hazardous waste.[5]
4. Final Disposal:
-
Professional Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor. Incineration is a common and often required disposal method for organochlorine pesticides.[6]
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by regulations.
Accidental Release and Spill Cleanup Protocol
In the event of a spill, prompt and safe cleanup is crucial to prevent exposure and environmental contamination.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity.
-
If the spill is large or involves significant dust, evacuate the area and contact your EHS office immediately.
2. Assemble Materials:
-
Put on the required PPE (gloves, protective clothing, eye/face protection).
-
Gather spill cleanup materials: absorbent pads or granules (e.g., vermiculite, sand), a scoop or brush, and a designated hazardous waste container.
3. Contain and Clean the Spill:
-
For Solids: Carefully sweep or scoop the spilled material to avoid creating dust.[1]
-
For Liquids: Cover the spill with absorbent material.
-
Place all contaminated materials (absorbents, used PPE) into the pre-labeled hazardous waste container.[7]
4. Decontaminate the Area:
-
Clean the spill surface with a suitable detergent and water solution.
-
Collect the cleaning solution and any contaminated wipes as hazardous waste.
5. Final Steps:
-
Seal the waste container.
-
Wash hands and any exposed skin thoroughly.
-
Report the spill to your supervisor and EHS office as per institutional policy.
Disposal of Empty Containers
Chemical containers that have been properly emptied can often be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water, if appropriate for the formulation) at least three times.[4]
-
Collect Rinsate: Collect all rinsate from the cleaning process and manage it as this compound hazardous waste.[5]
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a chemical fume hood.[4]
-
Deface Label: Completely remove or deface the original product label.[4]
-
Dispose: Once clean and dry, the container may be disposed of in the regular laboratory trash or recycling receptacles, according to your facility's guidelines.[4]
Experimental Protocols for Aqueous Remediation
While not suitable for the disposal of concentrated laboratory waste, research has identified effective methods for the remediation of water contaminated with Chloridazon (B30800). These advanced oxidation processes (AOPs) can degrade the molecule into less harmful by-products.[8][9]
Fenton Process:
-
Objective: To degrade Chloridazon in an aqueous solution.
-
Optimal Conditions:
-
Initial Chloridazon Concentration: 40 mg/L
-
Fe(II) Concentration: 7.5 mg/L
-
H₂O₂ Concentration: 50 mg/L
-
pH: 3
-
Temperature: 20°C
-
-
Outcome: Complete disappearance of Chloridazon observed within 1 hour under these conditions.[10][11]
Photo-Fenton Process:
-
Objective: To achieve a more rapid degradation of Chloridazon using UV light in addition to Fenton's reagent.
-
Optimal Conditions:
-
Initial Chloridazon Concentration: 60 mg/L
-
Fe(II) Concentration: 5 mg/L
-
H₂O₂ Concentration: 50 mg/L
-
pH: 3
-
Temperature: 20°C
-
-
Outcome: Approximately 100% disappearance of Chloridazon observed within 20 minutes under these conditions.[10][11]
Procedural Diagrams
The following diagrams illustrate the workflows for waste disposal and spill cleanup.
Caption: this compound Waste Disposal Workflow.
Caption: this compound Spill Cleanup Procedure.
References
- 1. Chloridazon - Safety Data Sheet [chemicalbook.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. researchgate.net [researchgate.net]
- 9. Removal of chloridazon pesticide from waters by fenton and photo-fenton processes [acikerisim.kastamonu.edu.tr]
- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 11. Removal of chloridazon herbicide from wastewaters using FE/H2O2, UV/ H2O2 and UV/FE/ H2O2 [open.metu.edu.tr]
Safeguarding Your Research: A Comprehensive Guide to Handling ISO-CHLORIDAZON
For Immediate Reference: Key Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, procedural guidance for the safe handling, storage, and disposal of ISO-CHLORIDAZON. By adhering to these protocols, you can minimize exposure risks and ensure a secure laboratory environment. This information is intended to supplement, not replace, your institution's established safety protocols and the product's Safety Data Sheet (SDS).
Essential Personal Protective Equipment (PPE)
The last line of defense against chemical exposure is appropriate PPE.[1][2][3] The following table summarizes the recommended PPE for handling this compound, based on general best practices for pesticide handling.[2][3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or PVC).[1] | Prevents dermal absorption, a primary route of exposure.[3] Discard disposable gloves after each use and wash reusable gloves before removal.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes that can cause serious eye irritation.[5][6] |
| Body Protection | Long-sleeved lab coat or coveralls.[3] A chemical-resistant apron is recommended when handling concentrates.[7] | Minimizes skin contact with the substance. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or in case of insufficient ventilation. | Prevents inhalation of dust or aerosols, which can be harmful.[5][6] |
| Foot Protection | Closed-toe shoes made of a non-absorbent material. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and research integrity.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[6][8] Keep the container tightly closed.[9] Store away from incompatible materials such as strong oxidizing agents, strong alkalis, and strong acids.[8] Recommended storage temperature is 4°C for long-term storage.[6]
Handling and Use
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.[3] Have an emergency plan and spill kit accessible.
-
Weighing and Transfer: Handle in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, before eating, drinking, smoking, or using the restroom.[8]
Spill Management
-
Evacuation: Evacuate non-essential personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[9] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Cleanup: Collect the absorbed material or spilled solid into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a detergent and water solution. For larger spills, a decontamination solution may be necessary.
Disposal
The primary recommendation for the disposal of unused this compound is to contact a licensed professional waste disposal service.[10] Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life.[8] Dispose of contaminated materials, including empty containers and used PPE, as hazardous waste in accordance with local, state, and federal regulations.
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₈ClN₃O | [10] |
| Molecular Weight | 221.64 g/mol | [10] |
| Appearance | White to gray to brown powder or crystal | [6] |
| Melting Point | 206-210°C | [6] |
| Water Solubility | 400 mg/L at 20°C | [6][10] |
| Stability | Stable under normal conditions. | [8] |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[4] Seek medical attention if irritation or a rash occurs.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[11][12] |
Procedural Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 2. auf.isa-arbor.com [auf.isa-arbor.com]
- 3. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. usbio.net [usbio.net]
- 7. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 9. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 10. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. hpc-standards.com [hpc-standards.com]
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
